Product packaging for Mono(2-ethyl-5-oxohexyl) adipate(Cat. No.:CAS No. 134998-72-4)

Mono(2-ethyl-5-oxohexyl) adipate

Cat. No.: B154147
CAS No.: 134998-72-4
M. Wt: 272.34 g/mol
InChI Key: XLMWFRRVVDGMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mono(2-ethyl-5-oxohexyl) adipate is a key oxidative metabolite of the plasticizer di(2-ethylhexyl) adipate (DEHA), which is used as a flexible alternative to regulated phthalates in various PVC products . This compound is part of a crucial group of specific biomarkers that allow researchers to conduct objective human exposure and risk assessments through urine analysis . The detection of this and related metabolites via advanced techniques like online-SPE-LC-MS/MS provides an integral measure of exposure, covering all routes of uptake, including oral, inhalation, and dermal . Studying such metabolites is fundamental for understanding the absorption, distribution, metabolism, and elimination (ADME) of industrial plasticizers in the human body. This product is intended for research applications such as analytical method development, use as a reference standard in human biomonitoring studies, and toxicological investigations. It is strictly For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O5 B154147 Mono(2-ethyl-5-oxohexyl) adipate CAS No. 134998-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-ethyl-5-oxohexoxy)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O5/c1-3-12(9-8-11(2)15)10-19-14(18)7-5-4-6-13(16)17/h12H,3-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMWFRRVVDGMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C)COC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928845
Record name 6-[(2-Ethyl-5-oxohexyl)oxy]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134998-72-4
Record name Mono(2-ethyl-5-oxohexyl) adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134998724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(2-Ethyl-5-oxohexyl)oxy]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Mono(2-ethyl-5-oxohexyl) adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Mono(2-ethyl-5-oxohexyl) adipate, a significant metabolite of the plasticizer Di(2-ethylhexyl) adipate (DEHA). This document outlines a detailed, plausible synthetic protocol based on the Fischer esterification of adipic acid and the requisite, specially prepared alcohol, 2-ethyl-5-oxohexanol. Furthermore, it presents a thorough characterization profile of the target molecule, including predicted and literature-based data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound is a primary oxidized metabolite of Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer in various consumer products. The study of DEHA metabolites is crucial for human biomonitoring and understanding the toxicological implications of exposure to this common environmental contaminant. This guide serves as a technical resource for researchers and professionals involved in toxicology, drug metabolism, and analytical chemistry by providing a detailed methodology for the synthesis of this key metabolite, which can be used as an analytical standard, and its subsequent characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process: first, the synthesis of the alcohol precursor, 2-ethyl-5-oxohexanol, followed by its esterification with adipic acid.

Synthesis of 2-ethyl-5-oxohexanol

The precursor alcohol, 2-ethyl-5-oxohexanol, is not readily commercially available and can be synthesized via the reduction of a suitable keto-acid or keto-ester. A plausible route involves the reduction of ethyl 2-ethyl-5-oxohexanoate.

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of ethyl 2-ethyl-5-oxohexanoate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reduction: The flask is cooled to 0 °C in an ice bath. A solution of lithium aluminium hydride (LiAlH₄) (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting mixture is stirred for 30 minutes until a white precipitate forms.

  • Isolation and Purification: The precipitate is removed by filtration and washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-ethyl-5-oxohexanol. The product can be further purified by vacuum distillation.

Synthesis of this compound via Fischer Esterification

The final product is synthesized by the acid-catalyzed esterification of adipic acid with the prepared 2-ethyl-5-oxohexanol. Controlling the stoichiometry is crucial to favor the formation of the monoester over the diester.

  • Reaction Setup: A 250 mL round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer. The flask is charged with adipic acid (1 equivalent), 2-ethyl-5-oxohexanol (1.2 equivalents), toluene (as the azeotroping solvent), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Esterification: The reaction mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC until the consumption of the limiting reagent (adipic acid) is observed.

  • Work-up: The reaction mixture is cooled to room temperature and transferred to a separatory funnel. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to remove unreacted adipic acid and the catalyst. The washing is repeated until no more gas evolution is observed. The organic layer is then washed with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, a mixture of the monoester and some diester, is purified by column chromatography on silica gel to isolate the pure this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected results from key analytical techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₄H₂₄O₅
Molecular Weight 272.34 g/mol
CAS Number 134998-72-4
IUPAC Name 6-((2-ethyl-5-oxohexyl)oxy)-6-oxohexanoic acid
Spectroscopic Data

The ¹H NMR spectrum is predicted to show characteristic signals for the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~4.0m2H-O-CH₂-
~2.5t2H-CH₂-C(O)- (keto)
~2.3t2H-CH₂-COOH
~2.1s3H-C(O)-CH₃
~1.6m4H-CH₂-CH₂-COOH & -CH₂-CH₂-C(O)-
~1.5m1H-CH(CH₂CH₃)-
~1.3m4H-CH₂-CH(CH₂CH₃)- & -CH₂-CH₂CH₃
~0.9t3H-CH₂-CH₃

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~208C=O (ketone)
~178C=O (carboxylic acid)
~173C=O (ester)
~65-O-CH₂-
~43-CH₂-C(O)- (keto)
~41-CH(CH₂CH₃)-
~34-CH₂-COOH
~30-CH₂-CH(CH₂CH₃)-
~29-C(O)-CH₃
~25-CH₂-CH₂-COOH
~24-CH₂-CH₂-C(O)-
~23-CH₂-CH₃
~11-CH₂-CH₃

The FT-IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
2960-2850StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1710StrongC=O stretch (ketone)
~1700StrongC=O stretch (carboxylic acid)
~1250StrongC-O stretch (ester and carboxylic acid)

Mass spectrometry data for this compound is available in public databases.[1] The fragmentation pattern in negative ion mode ESI-MS/MS is particularly informative.

m/zRelative IntensityPossible Fragment
271.1551[M-H]⁻Deprotonated molecule
145.0509ModerateAdipic acid fragment [HOOC(CH₂)₄COO]⁻
83.0507HighFragment from the oxohexyl chain
81.0347ModerateFurther fragmentation product

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_alcohol Synthesis of 2-ethyl-5-oxohexanol cluster_ester Synthesis of this compound Ketoester Ethyl 2-ethyl-5-oxohexanoate Reduction Reduction (LiAlH4, THF) Ketoester->Reduction Alcohol 2-ethyl-5-oxohexanol Reduction->Alcohol Esterification Fischer Esterification (p-TsOH, Toluene) Alcohol->Esterification AdipicAcid Adipic Acid AdipicAcid->Esterification CrudeProduct Crude Product (Monoester + Diester) Esterification->CrudeProduct Purification Column Chromatography CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Wash1 Wash with NaHCO3 (aq) Start->Wash1 Remove acidic components Wash2 Wash with Brine Wash1->Wash2 Dry Dry with Na2SO4 Wash2->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Separate monoester from diester FinalProduct Pure this compound Chromatography->FinalProduct

Caption: Post-synthesis work-up and purification procedure.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The provided experimental protocols, though based on established chemical principles and requiring optimization for specific laboratory conditions, offer a solid starting point for researchers. The comprehensive characterization data, including tabulated NMR, FT-IR, and MS information, will aid in the verification of the synthesized product. The visual workflows are intended to clarify the experimental process. This document is designed to be a valuable resource for scientists and professionals in the fields of analytical chemistry, toxicology, and drug development, facilitating further research into the metabolism and biological effects of DEHA.

References

The Metabolic Conversion of Di(2-ethylhexyl) Adipate to Mono(2-ethyl-5-hydroxyhexyl) Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(2-ethylhexyl) adipate (DEHA), a common plasticizer used as a replacement for some ortho-phthalates, undergoes a multi-step metabolic conversion in vivo. This technical guide provides an in-depth overview of the core metabolic pathway leading from DEHA to its oxidized metabolite, mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA). This document summarizes key quantitative data, details relevant experimental protocols for in vitro investigation, and provides visualizations of the metabolic and experimental workflows. The information presented is intended to support researchers in toxicology, pharmacology, and drug development in understanding and investigating the human metabolism of this widely used compound.

Introduction

Di(2-ethylhexyl) adipate (DEHA) is extensively used as a plasticizer in various consumer products, most notably in food packaging materials such as PVC cling film.[1][2] Due to its potential for migration into foodstuffs, understanding its metabolic fate in humans is crucial for assessing exposure and potential health risks. The primary metabolic pathway involves an initial hydrolysis followed by oxidative modifications of the side chain. This guide focuses on the conversion of DEHA to Mono(2-ethylhexyl) adipate (MEHA) and its subsequent oxidation to mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA), a specific urinary biomarker of DEHA exposure.[2][3]

The Metabolic Pathway: From DEHA to MEHHA

The biotransformation of DEHA to MEHHA is a two-step process involving hydrolysis and subsequent oxidation.

Step 1: Hydrolysis of DEHA to MEHA

DEHA is first hydrolyzed to its monoester, mono(2-ethylhexyl) adipate (MEHA), and 2-ethylhexanol. This reaction is catalyzed by non-specific esterases present in various tissues, including the liver and small intestine.[1]

Step 2: Oxidation of MEHA to MEHHA

The aliphatic side chain of MEHA undergoes oxidation to form various metabolites, including MEHHA. This hydroxylation reaction is believed to be mediated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily located in the liver that are responsible for the phase I metabolism of a wide range of xenobiotics.[4][5][6] While the specific CYP isoforms responsible for MEHA hydroxylation have not been definitively identified, CYP enzymes are known to catalyze such aliphatic hydroxylation reactions.[4][7]

Below is a diagram illustrating this metabolic pathway.

DEHA to MEHHA Pathway DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA Mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Esterases (Hydrolysis) MEHHA Mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA) MEHA->MEHHA Cytochrome P450 Enzymes (Hydroxylation)

Metabolic pathway of DEHA to MEHHA.

Quantitative Data on DEHA Metabolism

Quantitative analysis of DEHA metabolites is essential for exposure assessment. The following tables summarize key in vitro and in vivo quantitative data from published studies.

Table 1: In Vitro Metabolism of MEHA in Human Liver Microsomes
ParameterValueReference
Half-life (t½) of MEHA0.77 h[1]

This data indicates the relative speed at which MEHA is further metabolized in a key in vitro system.

Table 2: Urinary Excretion of DEHA Metabolites in Human Volunteers
MetaboliteUrinary Excretion Fraction (FUE) (%)Elimination Half-life (t½) (h)Time to Maximum Concentration (tmax) (h)Reference
Mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA)0.07 (range: 0.03-0.10)Not Reportedtmax1 = 1.5-2.3, tmax2 = 3.8-6.4[8][9]
Mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA)0.05 (range: 0.01-0.06)Not Reportedtmax1 = 1.5-2.3, tmax2 = 3.8-6.4[8][9]
Mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA)0.20 (range: 0.17-0.24)2.1-3.8tmax1 = 1.5-2.3, tmax2 = 3.8-6.4[8][9]
Adipic Acid (AA)10-40Not ReportedNot Reported[8][9]

Data from a study with four healthy volunteers after a single oral dose of DEHA.[8][9] 5OH-MEHA is another name for MEHHA.

Experimental Protocols

This section provides a detailed methodology for the in vitro investigation of DEHA metabolism to MEHHA using human liver microsomes, followed by a general protocol for the quantification of MEHHA using LC-MS/MS.

In Vitro Metabolism of DEHA/MEHA in Human Liver Microsomes

This protocol is a composite based on standard methodologies for in vitro metabolism studies.[10][11][12]

Objective: To determine the formation of MEHHA from DEHA or MEHA when incubated with human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled from multiple donors)

  • Di(2-ethylhexyl) adipate (DEHA) or Mono(2-ethylhexyl) adipate (MEHA)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard for LC-MS/MS analysis

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DEHA or MEHA in a suitable solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the phosphate buffer containing MgCl₂.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the human liver microsomes, phosphate buffer, and the DEHA/MEHA substrate solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • The final incubation mixture should contain:

      • Human liver microsomes (e.g., 0.5 mg/mL protein)

      • DEHA or MEHA (e.g., 1-10 µM)

      • NADPH regenerating system

      • Phosphate buffer (to final volume)

    • Incubate the mixture at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding a cold quenching solvent (e.g., 2 volumes of acetonitrile containing an internal standard).

    • Vortex the samples vigorously to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Controls:

  • No NADPH: To confirm that the metabolism is NADPH-dependent (i.e., CYP-mediated).

  • No Substrate: To check for interfering peaks from the microsome matrix.

  • Time Zero: To determine the initial concentration of the substrate and any background levels of the metabolite.

Below is a diagram of the experimental workflow.

In Vitro Metabolism Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis Reagents Prepare Reagents (Microsomes, Substrate, NADPH system) Incubate Incubate at 37°C Reagents->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Workflow for in vitro metabolism of DEHA.
Quantification of MEHHA by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of MEHHA. Specific parameters will need to be optimized for the instrument used.

Objective: To quantify the concentration of MEHHA in the supernatant from the in vitro metabolism assay.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Use a suitable reverse-phase column (e.g., C18).

    • The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier such as formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode for the detection of MEHHA.

    • Optimize the ESI source parameters (e.g., spray voltage, gas flows, and temperature).

    • Perform Multiple Reaction Monitoring (MRM) for sensitive and selective quantification. This involves monitoring a specific precursor-to-product ion transition for MEHHA and its internal standard. The exact m/z values will depend on the specific adduct formed.

  • Quantification:

    • Generate a calibration curve using authentic standards of MEHHA of known concentrations.

    • The concentration of MEHHA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Synthesis of MEHHA Analytical Standard

An authentic analytical standard of MEHHA is required for accurate quantification. While a specific, detailed synthesis protocol for MEHHA was not found in the reviewed literature, a plausible synthetic route can be derived from the synthesis of similar oxidized phthalate metabolites. A general approach would involve the synthesis of a protected 2-ethyl-5-hydroxyhexanol, followed by esterification with adipic acid anhydride or a mono-protected adipic acid, and subsequent deprotection.

Conclusion

The metabolic pathway of DEHA to MEHHA involves an initial hydrolysis to MEHA followed by a cytochrome P450-mediated hydroxylation. The quantitative data available highlights that while MEHHA is a specific biomarker for DEHA exposure, it is a minor metabolite in terms of urinary excretion. The provided experimental protocols offer a framework for researchers to investigate this metabolic conversion in vitro. Further research is needed to identify the specific CYP450 isoforms responsible for MEHA oxidation and to determine the enzyme kinetics of this reaction. Such studies will provide a more complete understanding of the metabolism and potential toxicity of DEHA.

References

Toxicological Profile of Mono(2-ethyl-5-oxohexyl) adipate (MEHHA)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for Mono(2-ethyl-5-oxohexyl) adipate (MEHHA) is limited. MEHHA is a primary metabolite of Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer.[1][2][3] Consequently, this toxicological profile focuses on the comprehensive data available for the parent compound, DEHA, to infer the potential toxicological properties of MEHHA. A key study has shown that MEHHA itself is not mutagenic.[2]

Executive Summary

This compound (MEHHA) is a metabolite of the plasticizer Di(2-ethylhexyl) adipate (DEHA).[1][2][3] While specific toxicological studies on MEHHA are scarce, a robust body of evidence on DEHA provides a basis for assessing its potential health effects. DEHA exhibits low acute toxicity.[4][5] Repeated-dose studies in rodents have identified the liver and body weight as primary targets of toxicity at high doses.[1][4] Genotoxicity studies on DEHA have been largely negative, and it is not considered a genotoxic agent.[2][4] Carcinogenicity studies in rodents have shown some evidence of liver tumors in mice at high doses, but not in rats, leading to the classification of DEHA as not classifiable as to its carcinogenicity to humans.[5] Developmental toxicity studies with DEHA in rats have shown slight fetotoxicity at high doses, but no teratogenic effects.[4] A key study on MEHHA found it to be non-mutagenic in the Ames test.[2] This guide provides a detailed summary of the available toxicological data on DEHA, which is essential for understanding the potential risks associated with its metabolite, MEHHA.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compoundPubChem
Synonyms MEHHA, 5-oxo-MEHAPubChem[6]
CAS Number 134998-72-4PubChem[6]
Molecular Formula C14H24O5PubChem[6]
Molecular Weight 272.34 g/mol PubChem[6]

Toxicokinetics and Metabolism

Following oral administration, DEHA is rapidly hydrolyzed to Mono(2-ethylhexyl) adipate (MEHA) and 2-ethylhexanol. MEHA can then undergo further oxidation to form MEHHA and other metabolites.[1][2] These metabolites are the primary forms excreted in the urine.[1] The biotransformation of DEHA to its metabolites is an extensive and rapid process.[3]

Diagram: Metabolic Pathway of DEHA

DEHA_Metabolism DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA Mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Hydrolysis MEHHA This compound (MEHHA) MEHA->MEHHA Oxidation Other_Metabolites Other Oxidized Metabolites MEHA->Other_Metabolites Oxidation Excretion Urinary Excretion MEHHA->Excretion Other_Metabolites->Excretion

Caption: Metabolic conversion of DEHA to MEHHA and other metabolites.

Toxicological Data Summary

The following tables summarize the key toxicological findings for Di(2-ethylhexyl) adipate (DEHA).

Acute Toxicity
SpeciesRouteLD50Reference
Rat (male)Oral>2 g/kg[4]
Rat (female)Oral>2 g/kg[4]
RatDermal>2 g/kg[4]
Repeated-Dose Toxicity
SpeciesDurationRouteNOAELLOAELKey EffectsReference
Rat90 daysOral (feed)189 mg/kg/day400 mg/kg/dayReduced body weight gain[4]
Mouse90 daysOral (feed)451 mg/kg/day600 mg/kg/dayReduced body weight gain[4]
Rat28 daysIntravenous200 mg/kg/day450 mg/kg/dayDecreased body weight gain, increased liver weight[7]
Genotoxicity

A study on three putative metabolites of di(2-ethylhexyl) adipate, including This compound , found them to be not mutagenic to S. typhimurium strains TA100, TA102, TA98, or TA97 in the presence or absence of exogenous metabolic activation.[2]

AssaySystemResultReference
Ames TestSalmonella typhimuriumNegative[4]
Unscheduled DNA SynthesisMammalian cellsNegative[4]
Mouse Micronucleus AssayIn vivoNegative[4]
Carcinogenicity
SpeciesRouteDurationFindingsReference
RatOral (feed)2 yearsNo evidence of carcinogenicity[1]
MouseOral (feed)2 yearsEvidence of liver cancer in female mice at high doses[4]

The International Agency for Research on Cancer (IARC) has concluded that there is limited evidence for the carcinogenicity of DEHA in experimental animals and has classified it as not classifiable as to its carcinogenicity to humans (Group 3) .[5]

Reproductive and Developmental Toxicity
SpeciesStudy TypeRouteNOAELLOAELKey EffectsReference
RatOne-generationOral (feed)-~3222 mg/kg/dayReduced body weight gain in dams and pups[4]
RatDevelopmentalOral (feed)170 mg/kg/day1080 mg/kg/dayReduced ossification (slight fetotoxicity)[4]
RatDevelopmentalOral (gavage)200 mg/kg/day400 mg/kg/dayIncreased postnatal death[8]

DEHA did not show evidence of being teratogenic in rats.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) for MEHHA
  • Test System: Salmonella typhimurium strains TA97, TA98, TA100, and TA102.

  • Metabolic Activation: The assay was conducted with and without an exogenous metabolic activation system (S9 mix) derived from the livers of rats pre-treated with Aroclor 1254.

  • Procedure: Varying concentrations of this compound were added to a top agar containing the respective bacterial strain and, in the case of metabolic activation, the S9 mix. This mixture was then poured onto minimal glucose agar plates.

  • Incubation: Plates were incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (his+ revertants) on the test plates was counted and compared to the number of spontaneous revertant colonies on the solvent control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

  • Result for MEHHA: Negative.[2]

Diagram: Ames Test Workflow

Ames_Test_Workflow cluster_preparation Preparation cluster_plating Plating cluster_incubation_evaluation Incubation & Evaluation Test_Compound MEHHA Mixing Mix MEHHA, Bacteria, and S9 Mix in Top Agar Test_Compound->Mixing Bacterial_Strains S. typhimurium Strains (TA97, TA98, TA100, TA102) Bacterial_Strains->Mixing S9_Mix S9 Metabolic Activation (with and without) S9_Mix->Mixing Plating Pour onto Minimal Glucose Agar Plates Mixing->Plating Incubation Incubate at 37°C for 48-72h Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Analysis Compare to Solvent Control Colony_Counting->Data_Analysis

Caption: Workflow for the Ames test to assess mutagenicity.

Developmental Toxicity Study (Oral Gavage)
  • Test Species: Wistar rats.

  • Administration: Di(2-ethylhexyl) adipate was administered by oral gavage to pregnant dams daily from gestation day 7 to postnatal day 16.

  • Dose Groups: 0 (control), 200, 400, and 800 mg/kg/day.

  • Maternal Observations: Body weight, food and water consumption, and clinical signs of toxicity were monitored throughout the study. Gestation length was recorded.

  • Postnatal Observations: Litter size, pup viability, sex ratio, and pup body weights were recorded. Anogenital distance was measured on postnatal day 1. Nipple retention was assessed in male pups.

  • Necropsy: Dams and pups were subjected to a full necropsy. Organ weights were recorded.

  • Endpoints Evaluated: Effects on gestation, parturition, maternal health, and offspring survival, growth, and development were assessed.

Conclusion

The toxicological profile of this compound (MEHHA) is largely inferred from data on its parent compound, Di(2-ethylhexyl) adipate (DEHA). DEHA demonstrates low acute toxicity and is not genotoxic. The primary concerns at high levels of exposure are effects on body weight and the liver. While DEHA has been shown to cause liver tumors in female mice at high doses, it is not considered a human carcinogen. Developmental toxicity is observed only at maternally toxic doses and does not include teratogenicity. Importantly, direct testing of MEHHA has shown it to be non-mutagenic. This comprehensive overview of the toxicology of DEHA provides a strong foundation for the risk assessment of its metabolite, MEHHA. Further research directly on MEHHA would be beneficial to fully characterize its toxicological profile.

References

In Vitro Metabolism of Di(2-ethylhexyl)adipate (DEHA) to 5-oxo-Mono(2-ethylhexyl)adipate (5-oxo-MEHA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of Di(2-ethylhexyl)adipate (DEHA) to its oxidized metabolite, 5-oxo-mono(2-ethylhexyl)adipate (5-oxo-MEHA), also referred to as mono-2-ethyloxohexyl adipate (MEOHA). DEHA, a widely used plasticizer, undergoes a multi-step metabolic conversion initiated by hydrolysis to mono(2-ethylhexyl)adipate (MEHA), followed by cytochrome P450-mediated oxidation. This document details the metabolic pathway, summarizes available quantitative data, provides in-depth experimental protocols for studying this conversion, and includes visualizations of the key processes. This guide is intended to serve as a valuable resource for researchers in toxicology, drug metabolism, and environmental health sciences.

Introduction

Di(2-ethylhexyl)adipate (DEHA) is a common plasticizer used in a variety of consumer products, leading to widespread human exposure.[1] Understanding its metabolic fate is crucial for assessing potential toxicological risks. A key metabolic pathway involves the initial hydrolysis of DEHA to its monoester, mono(2-ethylhexyl)adipate (MEHA).[1] This intermediate is then subject to further oxidation, yielding several metabolites, including 5-oxo-mono(2-ethylhexyl)adipate (5-oxo-MEHA).[2] This oxidation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3] This guide focuses on the in vitro methodologies used to characterize the transformation of DEHA to 5-oxo-MEHA.

Metabolic Pathway

The in vitro conversion of DEHA to 5-oxo-MEHA is a two-step process:

  • Hydrolysis: DEHA is first hydrolyzed to MEHA. This reaction is catalyzed by carboxylesterases.

  • Oxidation: The resulting MEHA undergoes oxidation on the 2-ethylhexyl side chain to form hydroxylated intermediates, such as 5-hydroxy-mono(2-ethylhexyl)adipate (5-OH-MEHA), which is then further oxidized to the ketone, 5-oxo-MEHA. This oxidative step is dependent on the presence of NADPH and is carried out by cytochrome P450 enzymes.[3]

DEHA_Metabolism DEHA Di(2-ethylhexyl)adipate (DEHA) MEHA Mono(2-ethylhexyl)adipate (MEHA) DEHA->MEHA Hydrolysis (Carboxylesterases) OH_MEHA 5-hydroxy-MEHA MEHA->OH_MEHA Oxidation (Cytochrome P450) Oxo_MEHA 5-oxo-MEHA OH_MEHA->Oxo_MEHA Oxidation (Alcohol Dehydrogenase/CYP450) Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Reagents Prepare Reagents (Buffer, NADPH, DEHA) Mix Combine Reagents and Microsomes Prep_Reagents->Mix Prep_Microsomes Thaw Human Liver Microsomes Prep_Microsomes->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Initiate with NADPH Preincubation->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Quench Terminate Reaction (Quenching Solvent) Incubate->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis & Quantification LCMS->Data

References

"physical and chemical properties of Mono(2-ethyl-5-oxohexyl) adipate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethyl-5-oxohexyl) adipate (MEHHA), a primary metabolite of the plasticizer Di(2-ethylhexyl) adipate (DEHA), is a molecule of significant interest in toxicology and environmental health studies. Understanding its physical and chemical properties is paramount for accurate detection, toxicological assessment, and the development of remediation strategies. This technical guide provides a detailed overview of the known physical and chemical characteristics of MEHHA, methodologies for its synthesis and analysis, and its metabolic context.

Chemical and Physical Properties

This compound is a colorless liquid and is a monoester derivative of adipic acid.[1] Its properties are crucial for designing analytical methods for its detection in biological and environmental matrices. A summary of its key physical and chemical identifiers and properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 6-(2-ethyl-5-oxohexoxy)-6-oxohexanoic acid[2]
Synonyms MEHHA, 5-oxo-MEHA, MEOHA[2][3]
CAS Number 134998-72-4[1]
Molecular Formula C14H24O5[1]
Molecular Weight 272.34 g/mol [1][2]
Appearance Colorless liquid[1]
Density 1.067 g/cm³[1]
Boiling Point 437.2 °C at 760 mmHg[1]
Flash Point 157.2 °C[1]
Vapor Pressure 7.24E-09 mmHg at 25°C[1]
Refractive Index 1.462[1]
Solubility Insoluble in water (for the similar compound Mono(2-ethylhexyl) adipate)[4]
LogP (Octanol-Water Partition Coefficient) 2.57[1]

Chemical Reactivity and Stability

As an ester, this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, yielding adipic acid and 2-ethyl-5-oxohexanol. This reactivity is fundamental to its metabolic breakdown in biological systems.[5]

Information regarding its thermal stability suggests it has low volatility and is relatively stable, which is a desirable characteristic for its use in the production of plasticizers and polymers.[1] However, like most organic esters, it is expected to decompose at elevated temperatures.

Mono(2-ethylhexyl) adipate, a structurally similar compound, is known to react with acids to liberate heat along with the corresponding alcohol and acid. Strong oxidizing acids may induce a vigorous, exothermic reaction. Heat is also generated by the interaction of esters with caustic solutions. Flammable hydrogen can be generated by mixing esters with alkali metals and hydrides.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the direct esterification of adipic acid with 2-ethyl-5-oxohexanol.

Generalized Protocol:

  • Reactant Preparation: Adipic acid and an excess of 2-ethyl-5-oxohexanol are charged into a reaction vessel. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Reaction: The mixture is heated to a temperature typically ranging from 80 to 160°C. The reaction is often carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Water Removal: The water produced during the esterification is continuously removed to drive the reaction towards the formation of the monoester. This can be achieved by azeotropic distillation.

  • Quenching and Extraction: Once the reaction reaches the desired conversion, it is cooled and quenched. The product is then extracted using a suitable organic solvent.

  • Purification: The crude product is purified to remove unreacted starting materials, the diester byproduct, and the catalyst. Purification techniques may include column chromatography or distillation under reduced pressure to prevent thermal decomposition.[5]

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound Reactants Adipic Acid + 2-ethyl-5-oxohexanol + Acid Catalyst ReactionVessel Reaction Vessel (80-160°C, Inert Atmosphere) Reactants->ReactionVessel Esterification Esterification & Water Removal ReactionVessel->Esterification Quenching Quenching & Extraction Esterification->Quenching Purification Purification (Chromatography/Distillation) Quenching->Purification FinalProduct Pure Mono(2-ethyl-5-oxohexyl) adipate Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound in complex matrices like urine.

Generalized Protocol:

  • Sample Preparation: Urine samples are typically subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to deconjugate the metabolites.

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to clean up the sample and concentrate the analyte.

  • LC Separation: The extracted sample is injected into a liquid chromatograph. A C18 column is commonly used for the separation of the analyte from other components in the sample matrix.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion, which is then detected. This provides high specificity and sensitivity.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the FT-IR spectrum would show characteristic absorption bands for the carbonyl (C=O) groups of the ester and carboxylic acid, typically in the range of 1700-1750 cm⁻¹.[5]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling patterns of the protons and carbons in the NMR spectra provide detailed information about the molecular structure.[5]

Metabolic Pathway of Di(2-ethylhexyl) adipate (DEHA)

This compound is not a commercial product but is formed in the body as a metabolite of Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer. The metabolic pathway involves several steps, primarily occurring in the liver.

The biotransformation begins with the hydrolysis of DEHA to Mono(2-ethylhexyl) adipate (MEHA). MEHA then undergoes further oxidation to form several metabolites, including Mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA) and this compound (the subject of this guide). These oxidized metabolites are more water-soluble and can be excreted in the urine.[5]

Metabolic Pathway of DEHA

G DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA Mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Hydrolysis Oxidation Oxidation (Cytochrome P450) MEHA->Oxidation MEHHA Mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA) Oxidation->MEHHA MEOHA Mono(2-ethyl-5-oxohexyl) adipate (MEOHA/5-oxo-MEHA) Oxidation->MEOHA Excretion Urinary Excretion MEHHA->Excretion MEOHA->Excretion

Caption: Metabolic conversion of DEHA to its urinary metabolites.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, provided an overview of its synthesis and analytical determination, and placed it within its metabolic context as a biomarker for DEHA exposure. While a significant body of knowledge exists, further research is needed to fully characterize its toxicological profile and to develop more detailed and standardized experimental protocols. The information presented herein serves as a valuable resource for researchers and professionals working in the fields of toxicology, environmental science, and drug development.

References

Mono(2-ethyl-5-oxohexyl) adipate (meoHA) as a Biomarker for Di(2-ethylhexyl) adipate (DEHA) Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer used as a substitute for ortho-phthalates in numerous consumer products, leading to widespread human exposure. Accurate assessment of this exposure is critical for toxicological and epidemiological studies. This technical guide provides an in-depth overview of Mono(2-ethyl-5-oxohexyl) adipate (meoHA), a specific and reliable urinary biomarker for DEHA exposure. We detail the metabolic pathways of DEHA, present quantitative data from human studies, and provide a comprehensive experimental protocol for the analysis of meoHA in biological matrices.

Introduction to DEHA and the Need for Specific Biomarkers

Di(2-ethylhexyl) adipate (DEHA) is a plasticizer used to enhance flexibility in materials like polyvinyl chloride (PVC). It is found in a variety of consumer goods, including food packaging films (e.g., PVC cling film), garden hoses, and medical tubing.[1][2][3] Due to its use in food contact materials, dietary intake is a major route of human exposure.[1]

Upon entering the body, parent compounds like DEHA are rapidly metabolized.[4][5] Direct measurement of the parent compound is often not a reliable indicator of exposure due to its short half-life. Therefore, human biomonitoring relies on the detection of urinary metabolites. While adipic acid is a major metabolite of DEHA, it is not specific and can originate from other sources.[1][6] This necessitates the use of specific biomarkers, such as the side-chain oxidized monoester metabolites, to accurately quantify internal exposure to DEHA. Research has identified this compound (meoHA), also referred to as 5oxo-MEHA, as a key specific urinary biomarker, alongside mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA).[2][4]

Metabolism of DEHA to meoHA

The biotransformation of DEHA is an efficient, multi-step process primarily occurring in the liver. The metabolic cascade ensures the conversion of the lipophilic parent compound into more water-soluble metabolites that can be readily excreted in the urine.

  • Initial Hydrolysis: The first critical step is the hydrolytic cleavage of one of the two ester bonds of the DEHA diester. This reaction is rapid and results in the formation of the corresponding monoester, Mono(2-ethylhexyl) adipate (MEHA), and 2-ethylhexanol.[4]

  • Phase I Oxidation: The resulting MEHA undergoes Phase I oxidative metabolism. This process is primarily mediated by cytochrome P450 (CYP) enzymes. The ethylhexyl side chain of MEHA is oxidized at the ω-1 and ω positions, leading to the formation of several oxidized metabolites.

  • Formation of meoHA: Specifically, meoHA (5oxo-MEHA) is formed through the oxidation of the secondary alcohol of an intermediate metabolite, 5OH-MEHA, to a ketone. This and other related oxidative metabolites are considered specific biomarkers as their formation is unique to DEHA metabolism.[1][4]

  • Phase II Conjugation & Excretion: These oxidized monoesters can then undergo Phase II metabolism, primarily glucuronidation, to further increase their water solubility before being excreted in the urine.[7] The majority of these metabolites are eliminated from the body within 24-48 hours of exposure.[6][8]

DEHA_Metabolism DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA Mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Hydrolysis OH_MEHA mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) MEHA->OH_MEHA CYP450 Oxidation (ω-1) Oxo_MEHA mono(2-ethyl-5-oxohexyl) adipate (meoHA / 5oxo-MEHA) OH_MEHA->Oxo_MEHA Cx_MEPA mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) OH_MEHA->Cx_MEPA Further Oxidation Urine Urinary Excretion (Phase II Conjugation) OH_MEHA->Urine Oxo_MEHA->Urine Cx_MEPA->Urine

Caption: Metabolic pathway of DEHA to its urinary biomarkers.

Quantitative Data on meoHA as a Biomarker

Human studies have provided valuable quantitative data on the urinary excretion of meoHA following controlled DEHA exposure. These data are essential for establishing the relationship between exposure levels and biomarker concentrations, thereby enabling accurate exposure and risk assessments.

Controlled Oral Dosing Study

In a human metabolism study, four healthy volunteers were administered a single oral dose of DEHA. Urine was collected for 48 hours and analyzed for specific metabolites. The results established the urinary excretion fractions (FUE), representing the percentage of the initial DEHA dose that is excreted as a specific metabolite.

Table 1: Urinary Excretion of DEHA Metabolites After a Single Oral Dose (107-164 µg/kg bw) [6][8]

Metabolite Abbreviation Mean FUE (%) FUE Range (%)
This compound 5oxo-MEHA / meoHA 0.05 0.01 - 0.06
mono-2-ethyl-5-hydroxyhexyl adipate 5OH-MEHA 0.07 0.03 - 0.10

| mono-5-carboxy-2-ethylpentyl adipate | 5cx-MEPA | 0.20 | 0.17 - 0.24 |

FUE: Urinary Excretion Fraction

Dietary Exposure Study

To assess biomarker levels from a realistic exposure scenario, a study was conducted with six volunteers who consumed food that had been wrapped in commercial DEHA-containing PVC cling film. This study highlights the concentrations of biomarkers that can be expected from dietary exposure.

Table 2: Urinary Concentrations of DEHA Metabolites After Consumption of Food Wrapped in Cling Film [9]

Metabolite Abbreviation Concentration Range (µg/L)
This compound 5oxo-MEHA / meoHA 0.12 – 2.84
mono-2-ethyl-5-hydroxyhexyl adipate 5OH-MEHA 0.12 – 4.31

| mono-5-carboxy-2-ethylpentyl adipate | 5cx-MEPA | 0.30 – 10.2 |

These studies confirm that while meoHA is a minor metabolite compared to 5cx-MEPA, it is consistently detected and serves as a specific and reliable biomarker for DEHA exposure.[6][9]

Experimental Protocol for meoHA Quantification

The robust and sensitive quantification of meoHA in urine is typically achieved using online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (online-SPE-HPLC-MS/MS).[9] This method provides high selectivity and is essential for detecting the low concentrations of meoHA typically found in biological samples.[4]

Sample Preparation
  • Urine Collection: Collect urine samples in polypropylene containers. For kinetic studies, complete and continuous collection over a defined period (e.g., 48 hours) is required.[6]

  • Internal Standard Spiking: Aliquot 1 mL of urine into a glass tube. Spike the sample with stable isotope-labeled internal standards for meoHA and other target metabolites to correct for matrix effects and variations during sample preparation and analysis.

  • Enzymatic Hydrolysis (Deconjugation): Since metabolites are often excreted as glucuronide conjugates, an enzymatic hydrolysis step is necessary to measure the total metabolite concentration.[7][9]

    • Add 200 µL of ammonium acetate buffer (pH 6.5).

    • Add 20 µL of pure β-glucuronidase from E. coli.[9]

    • Incubate the mixture at 37°C for 2 hours.

  • Precipitation and Centrifugation: Stop the reaction by adding 1 mL of acetonitrile to precipitate proteins. Centrifuge the sample to pellet the precipitate and transfer the supernatant for analysis.

Instrumental Analysis: Online-SPE-HPLC-MS/MS
  • Analyte Enrichment (Online-SPE): The sample supernatant is injected into the system. The initial mobile phase conditions are set to load the sample onto a turbulent flow chromatography column for matrix depletion and analyte enrichment.[9]

  • Chromatographic Separation (HPLC): The retained analytes are then eluted from the SPE column and transferred to an analytical HPLC column (e.g., a C18 column). A gradient elution program using mobile phases such as methanol and water (with formic acid) is used to separate meoHA from other urinary components and isomeric metabolites.

  • Detection and Quantification (Tandem Mass Spectrometry):

    • The HPLC eluent is introduced into the mass spectrometer, typically using negative electrospray ionization (ESI).[4]

    • The mass spectrometer is operated in dynamic multiple reaction monitoring (dMRM) mode.[4] This mode provides high selectivity by monitoring specific precursor-to-product ion transitions for both the native meoHA and its stable isotope-labeled internal standard.

    • Quantification is performed using a calibration curve generated from authentic standards, with reported limits of quantification (LOQ) for meoHA around 0.1 µg/L.[9]

Workflow start Urine Sample Collection spike Spike with Internal Standards start->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) spike->hydrolysis precip Protein Precipitation & Centrifugation hydrolysis->precip inject Injection into LC-MS/MS System precip->inject spe Online SPE: Analyte Enrichment & Matrix Removal inject->spe hplc HPLC: Chromatographic Separation spe->hplc msms Tandem MS: Detection & Quantification (dMRM) hplc->msms data Data Analysis & Quantification msms->data

Caption: Analytical workflow for urinary meoHA quantification.

Conclusion

This compound (meoHA) is a specific and robust urinary biomarker for assessing human exposure to the plasticizer DEHA. Although it is a less abundant metabolite than 5cx-MEPA, its consistent presence following DEHA ingestion makes it a valuable tool for human biomonitoring. The detailed analytical methodology using online-SPE-HPLC-MS/MS allows for its sensitive and accurate quantification in urine. The quantitative data from human studies provide crucial reference values for interpreting biomonitoring results and conducting comprehensive risk assessments related to DEHA exposure. The continued use of meoHA, in conjunction with other specific DEHA metabolites, will enhance our understanding of human exposure to this widely used plasticizer.

References

A Technical Guide to the Urinary Excretion Kinetics of Mono-2-ethyl-5-hydroxyhexyl Adipate (5OH-MEHA) Following Di(2-ethylhexyl) Adipate (DEHA) Ingestion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di(2-ethylhexyl) adipate (DEHA) is a plasticizer used as a substitute for some ortho-phthalates. Understanding its metabolism and excretion kinetics is crucial for assessing human exposure and potential health risks. This guide provides an in-depth overview of the urinary excretion kinetics of its specific metabolite, mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), following oral ingestion of DEHA. The data and protocols presented are primarily based on a human volunteer study by Nehring et al. (2020).

Metabolic Pathway of DEHA

DEHA undergoes a series of metabolic transformations in the human body. The initial step involves hydrolysis to its monoester, which is then subject to oxidation. The following diagram illustrates the metabolic conversion of DEHA to its primary urinary metabolites.

DEHA_Metabolism DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA Mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Hydrolysis AA Adipic Acid (non-specific) DEHA->AA Hydrolysis (major, non-specific) 5OH-MEHA Mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) MEHA->5OH-MEHA ω-1 Oxidation 5oxo-MEHA Mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA) 5OH-MEHA->5oxo-MEHA Oxidation 5cx-MEPA Mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) 5oxo-MEHA->5cx-MEPA Oxidation

Metabolic pathway of DEHA to its urinary metabolites.

Quantitative Excretion Kinetics

The urinary excretion of DEHA metabolites is characterized by rapid absorption and elimination. The following table summarizes the key pharmacokinetic parameters for the specific oxidized monoester metabolites of DEHA based on the study by Nehring et al. (2020).[1][2]

MetaboliteUrinary Excretion Fraction (FUE) (%) [Range]First Peak Excretion (tmax1) (h)Second Peak Excretion (tmax2) (h)Elimination Half-life (t1/2) (h)
5OH-MEHA 0.07 [0.03-0.10]1.5 - 2.33.8 - 6.4Not specified
5oxo-MEHA 0.05 [0.01-0.06]1.5 - 2.33.8 - 6.4Not specified
5cx-MEPA 0.20 [0.17-0.24]1.5 - 2.33.8 - 6.42.1 - 3.8

Note: Adipic acid was identified as a major, yet non-specific, metabolite with a urinary excretion fraction of 10-40%. The majority (98-100%) of the specific metabolites were excreted within 24 hours.[1][2]

Experimental Protocols

The following is a detailed methodology for a human biomonitoring study investigating the urinary excretion kinetics of DEHA metabolites, as described by Nehring et al. (2020).[1][2]

Study Design
  • Volunteers: Four healthy volunteers participated in the study.

  • Dosage: A single oral dose of DEHA was administered to each volunteer, with individual doses ranging from 107 to 164 µg/kg of body weight.

  • Sample Collection: Urine samples were continuously and completely collected for a duration of 48 hours post-ingestion.

Analytical Methodology
  • Sample Preparation: The specific analytical sample preparation steps were not detailed in the provided summaries. However, it is standard practice to involve enzymatic hydrolysis to account for conjugated metabolites.

  • Analytical Technique: Stable isotope dilution analysis was employed for the quantification of DEHA metabolites.

  • Instrumentation: While not explicitly stated in the summaries, such analyses are typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to ensure high selectivity and sensitivity.

Experimental Workflow

The diagram below outlines the typical workflow for a human biomonitoring study on the kinetics of urinary metabolites after oral administration of a substance like DEHA.

Experimental_Workflow cluster_study_design Study Design cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Volunteer_Recruitment Volunteer Recruitment DEHA_Administration Oral DEHA Administration (107-164 µg/kg bw) Volunteer_Recruitment->DEHA_Administration Urine_Collection Continuous Urine Collection (48h) DEHA_Administration->Urine_Collection Sample_Processing Urine Sample Processing Urine_Collection->Sample_Processing Isotope_Dilution Stable Isotope Dilution Sample_Processing->Isotope_Dilution LC_MSMS HPLC-MS/MS Analysis Isotope_Dilution->LC_MSMS Quantification Quantification of Metabolites (5OH-MEHA, 5oxo-MEHA, 5cx-MEPA) LC_MSMS->Quantification Kinetic_Modeling Pharmacokinetic Modeling Quantification->Kinetic_Modeling Results Excretion Profiles & Kinetic Parameters Kinetic_Modeling->Results

General experimental workflow for a human biomonitoring study.

Conclusion

The urinary excretion of 5OH-MEHA and other specific metabolites following DEHA ingestion is a rapid process, with the majority of elimination occurring within the first 24 hours. The provided kinetic data and experimental framework offer a valuable resource for researchers in the fields of toxicology, pharmacology, and human biomonitoring for designing and interpreting studies on DEHA exposure. The use of sensitive and specific analytical methods, such as stable isotope dilution HPLC-MS/MS, is essential for the accurate quantification of these metabolites in urine.

References

Genotoxicity of Mono(2-ethyl-5-oxohexyl) Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethyl-5-oxohexyl) adipate (MEHHA) is a primary metabolite of the plasticizer di(2-ethylhexyl) adipate (DEHA). As human exposure to DEHA is widespread, a thorough understanding of the toxicological profile of its metabolites is crucial for risk assessment. This technical guide provides a comprehensive overview of the available genotoxicity data for MEHHA. It summarizes the key findings from in vitro mutagenicity studies and discusses the broader context of adipate ester genotoxicity. Detailed experimental protocols, based on established OECD guidelines, are provided for core assays. Furthermore, a plausible signaling pathway for adipate-induced oxidative stress is presented, alongside a typical experimental workflow for in vitro genotoxicity testing.

Introduction

This compound (MEHHA) is formed in the body through the metabolic breakdown of di(2-ethylhexyl) adipate (DEHA), a common plasticizer used in a variety of consumer products, including food packaging materials. The potential for human exposure to DEHA and its subsequent metabolization to MEHHA necessitates a clear understanding of the genotoxic potential of this metabolite. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially contributing to carcinogenesis. This guide aims to consolidate the existing scientific literature on the genotoxicity of MEHHA and provide researchers with the necessary technical details for further investigation.

Quantitative Genotoxicity Data

Currently, publicly available quantitative data on the genotoxicity of this compound is limited. The primary focus of research has been on the Ames bacterial reverse mutation assay, which has yielded qualitative results.

Table 1: Summary of Ames Test Results for this compound

Test SystemStrains TestedConcentration RangeMetabolic ActivationResultReference
Salmonella typhimuriumTA97, TA98, TA100, TA102Up to 1000 µ g/plate With and without Aroclor 1254-induced and DEHP-induced rat liver S9Non-mutagenicDirven et al., 1991[1]

Note: While some reports mention increased levels of 8-hydroxy-2'-deoxyguanosine (8-OH-dG), a marker of oxidative DNA damage, in the liver of rats treated with the parent compound, di(2-ethylhexyl) adipate (DEHA), specific quantitative data for MEHHA-induced oxidative DNA damage are not available in the reviewed literature.

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

  • Test System: Salmonella typhimurium strains TA97, TA98, TA100, and TA102 are used. These strains are selected to detect various types of mutations, including frameshift and base-pair substitutions.

  • Metabolic Activation: The assay is performed both in the absence and presence of a metabolic activation system, typically a post-mitochondrial fraction (S9) prepared from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a mixture of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism and allows for the detection of mutagens that require metabolic activation.

  • Procedure:

    • Preparation of Test Substance: MEHHA is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A range of concentrations is prepared.

    • Exposure: The test is typically performed using the plate incorporation method. A small volume of the MEHHA solution, the bacterial culture, and, if required, the S9 mix are added to molten top agar. This mixture is then poured onto the surface of a minimal glucose agar plate.

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) on each plate is counted. The background lawn of bacterial growth is also examined for signs of cytotoxicity.

  • Data Analysis: The number of revertant colonies on the test plates is compared to the number on the solvent control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the test strains.

In Vitro Mammalian Chromosomal Aberration Test - Based on OECD Guideline 473

This assay identifies substances that cause structural chromosome damage in cultured mammalian cells.

  • Test System: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, is used.

  • Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).

  • Procedure:

    • Cell Culture: Cells are grown in an appropriate culture medium and seeded into culture vessels.

    • Exposure: The cells are exposed to various concentrations of MEHHA for a short period (e.g., 3-6 hours) in the presence and absence of S9 mix, or for a longer period (e.g., 24 hours) without S9 mix.

    • Harvest and Staining: Following the exposure period and a recovery time, a spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase. The cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained (e.g., with Giemsa).

    • Microscopic Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations, including chromatid- and chromosome-type gaps, breaks, and exchanges. The mitotic index is also determined to assess cytotoxicity.

  • Data Analysis: The frequency of cells with chromosomal aberrations is calculated for each concentration and compared to the solvent control. Statistical analysis is performed to determine if there is a significant, concentration-dependent increase in aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474

This test detects damage to chromosomes or the mitotic apparatus in the bone marrow of rodents.

  • Test System: Typically, mice or rats are used.

  • Administration: MEHHA would be administered to the animals, usually via oral gavage or intraperitoneal injection, at a range of dose levels.

  • Procedure:

    • Dosing: Animals are treated with MEHHA once or twice. The highest dose should be the maximum tolerated dose or a limit dose (e.g., 2000 mg/kg).

    • Sample Collection: At appropriate intervals after the final dose (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia.

    • Slide Preparation: The bone marrow cells are flushed, and smears are prepared on microscope slides. The slides are stained to differentiate between polychromatic erythrocytes (PCEs - immature) and normochromatic erythrocytes (NCEs - mature).

    • Microscopic Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of bone marrow toxicity.

  • Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to that in the vehicle control group. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.

Visualizations

Hypothetical Signaling Pathway for Adipate-Induced Oxidative Stress

While direct evidence for MEHHA's involvement in specific signaling pathways is lacking, its parent compound, DEHA, is a known peroxisome proliferator. Peroxisome proliferator-activated receptor alpha (PPARα) activation can lead to increased production of reactive oxygen species (ROS), which in turn can cause oxidative DNA damage. The following diagram illustrates this plausible, though not definitively proven for MEHHA, pathway.

G Hypothetical Pathway of Adipate-Induced Oxidative DNA Damage MEHHA This compound (or other adipate esters) PPARa PPARα Activation MEHHA->PPARa Peroxisome Peroxisome Proliferation PPARa->Peroxisome FAO Increased Fatty Acid β-oxidation Peroxisome->FAO ROS Increased Reactive Oxygen Species (ROS) FAO->ROS DNA_Damage Oxidative DNA Damage (e.g., 8-OH-dG formation) ROS->DNA_Damage Repair DNA Repair Mechanisms DNA_Damage->Repair Mutation Mutations (if repair fails) DNA_Damage->Mutation G General Workflow for an In Vitro Genotoxicity Assay cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure Processing cluster_analysis Analysis Prep_Cells Prepare Test System (e.g., Bacterial or Mammalian Cells) Expose_minus_S9 Expose Test System to MEHHA (-S9) Prep_Cells->Expose_minus_S9 Expose_plus_S9 Expose Test System to MEHHA (+S9) Prep_Cells->Expose_plus_S9 Prep_Test_Article Prepare Test Article (MEHHA) and Controls Prep_Test_Article->Expose_minus_S9 Prep_Test_Article->Expose_plus_S9 Prep_S9 Prepare S9 Metabolic Activation Mix Prep_S9->Expose_plus_S9 Incubate Incubate Expose_minus_S9->Incubate Expose_plus_S9->Incubate Harvest Harvest and Process (e.g., Plate, Stain Slides) Incubate->Harvest Score Score Endpoints (e.g., Revertants, Aberrations) Harvest->Score Stats Statistical Analysis Score->Stats Report Final Report Stats->Report

References

An In-depth Technical Guide on the Core Mechanism of Action of Mono(2-ethyl-5-oxohexyl) adipate (MEHHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mono(2-ethyl-5-oxohexyl) adipate (MEHHA) is an oxidative metabolite of the widely used plasticizer Di(2-ethylhexyl) adipate (DEHA). While direct studies on the specific mechanism of action of MEHHA are limited, a comprehensive analysis of its metabolic pathway, the biological activity of its precursor, Mono(2-ethylhexyl) adipate (MEHA), and its structural similarity to well-characterized phthalate metabolites strongly supports an inferred mechanism centered on the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. This guide elucidates this inferred mechanism, presenting the metabolic context of MEHHA formation, the molecular cascade of PPARα activation, and the downstream physiological consequences. Detailed experimental protocols for assays relevant to the study of such compounds are also provided, along with quantitative data on the PPARα-activating potential of its precursor, MEHA.

Introduction

Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer used to impart flexibility to polymers, notably in food packaging materials.[1][2] Human exposure to DEHA is widespread, and its metabolism results in the formation of several breakdown products.[1][2] Among these are the initial hydrolysis product, Mono(2-ethylhexyl) adipate (MEHA), and its subsequent oxidized metabolites, including this compound (MEHHA).[1] Understanding the biological activity of these metabolites is crucial for assessing the potential health effects of DEHA exposure. This document provides a detailed technical overview of the inferred mechanism of action of MEHHA, focusing on its interaction with nuclear receptor signaling pathways.

Metabolic Pathway of MEHHA Formation

MEHHA is not ingested directly but is formed in the body through the metabolic processing of its parent compound, DEHA. The biotransformation is a two-step process primarily occurring in the liver.

Step 1: Hydrolysis of DEHA to MEHA Following ingestion, DEHA is rapidly hydrolyzed by esterases, primarily in the gut and liver, cleaving one of the ester bonds to form Mono(2-ethylhexyl) adipate (MEHA) and 2-ethylhexanol.[3][4]

Step 2: Oxidation of MEHA to MEHHA MEHA undergoes Phase I metabolism, where cytochrome P450 enzymes catalyze the oxidation of the 2-ethylhexyl side chain. One of the resulting products is MEHHA, characterized by the introduction of a keto group at the 5-position of the hexyl chain.[1][4] Other oxidative metabolites, such as mono-2-ethyl-5-hydroxyhexyl adipate (MEHHA), are also formed.[1]

Experimental Protocol: In Vitro Metabolism of DEHA using Human Liver Microsomes

This protocol is adapted from studies investigating the metabolism of adipates and phthalates.[1]

Objective: To identify the metabolites of DEHA formed by human liver microsomal enzymes.

Materials:

  • Di(2-ethylhexyl) adipate (DEHA)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standards for analytical quantification

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Prepare a stock solution of DEHA in a suitable solvent like methanol or dimethyl sulfoxide (DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the DEHA stock solution to the mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile. This also serves to precipitate the proteins.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the supernatant using HPLC-MS/MS to identify and quantify the formation of MEHA, MEHHA, and other metabolites by comparing their retention times and mass spectra to those of authentic standards.

Visualization of the Metabolic Pathway

DEHA_Metabolism DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA Mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Hydrolysis (Esterases) MEHHA This compound (MEHHA) MEHA->MEHHA Oxidation (CYP450) Other_Metabolites Other Oxidative Metabolites MEHA->Other_Metabolites Oxidation (CYP450)

Caption: Metabolic conversion of DEHA to MEHHA.

Inferred Mechanism of Action: PPARα Activation

Direct experimental data on the biological targets of MEHHA is not currently available. However, based on the established activity of its immediate precursor, MEHA, and the well-documented mechanism of analogous phthalate metabolites, the primary mechanism of action of MEHHA is inferred to be the activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

The Role of PPARα

PPARα is a ligand-activated transcription factor that plays a central role in the regulation of lipid metabolism, particularly in the liver.[5][6] It is activated by endogenous ligands, such as fatty acids and their derivatives, as well as xenobiotics, including fibrate drugs and plasticizer metabolites.

The PPARα Signaling Pathway

The activation of PPARα initiates a cascade of molecular events leading to changes in gene expression:

  • Ligand Binding: MEHHA, as a lipophilic molecule, is predicted to diffuse across the cell membrane and into the nucleus, where it binds to the ligand-binding domain (LBD) of PPARα.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPARα protein. This promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Activation: The complex of the heterodimer and coactivators recruits the general transcriptional machinery, including RNA polymerase II, to the promoter, initiating the transcription of downstream target genes.

Visualization of the PPARα Signaling Pathway

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MEHHA_cyto MEHHA MEHHA_nucleus MEHHA MEHHA_cyto->MEHHA_nucleus Diffusion PPARa PPARα MEHHA_nucleus->PPARa Binds to LBD Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Target_Gene Target Gene Transcription PPRE->Target_Gene Activates mRNA mRNA Target_Gene->mRNA Leads to Protein Protein Synthesis mRNA->Protein Metabolic_Effects Metabolic Effects (e.g., ↑ Fatty Acid Oxidation) Protein->Metabolic_Effects

Caption: Inferred PPARα signaling pathway for MEHHA.

Downstream Effects of PPARα Activation

Activation of PPARα leads to the upregulation of a suite of genes involved in lipid metabolism. Key target genes and their functions include:

  • Fatty Acid Transport: Genes encoding for fatty acid transport proteins (e.g., CD36) and fatty acid binding proteins (FABPs), which facilitate the uptake and intracellular transport of fatty acids.

  • Mitochondrial β-oxidation: Carnitine palmitoyltransferase I and II (CPT1, CPT2), which are crucial for the transport of long-chain fatty acids into the mitochondria for oxidation.

  • Peroxisomal β-oxidation: Acyl-CoA oxidase (ACOX1), the rate-limiting enzyme in the peroxisomal β-oxidation pathway.

  • Lipoprotein Metabolism: Genes that influence the levels of circulating lipids, such as apolipoproteins.

The net effect of PPARα activation is an increase in the catabolism of fatty acids, leading to reduced lipid accumulation in the liver and a decrease in circulating triglyceride levels.

Quantitative Data on PPARα Activation by MEHA

While quantitative data for MEHHA is not available, a study by Bility et al. (2004) provides dose-response data for the activation of mouse and human PPARα by its precursor, MEHA, using a luciferase reporter assay. These data serve as the best available proxy for the potential activity of MEHHA.

CompoundReceptorEC50 (µM)Max Fold Induction
MEHA Mouse PPARα≥100~4
MEHA Human PPARα~100~2.5
Wy-14,643 (Positive Control)Mouse PPARα~1~12
Wy-14,643 (Positive Control)Human PPARα~1~8
Data summarized from Bility et al., Toxicological Sciences, 2004.

These results indicate that MEHA is a weak activator of both mouse and human PPARα compared to the potent synthetic agonist Wy-14,643. The activation occurs at relatively high concentrations. It is plausible that MEHHA exhibits similar or slightly altered potency.

Key Experimental Protocols

Luciferase Reporter Assay for Nuclear Receptor Activation

This protocol is a generalized procedure based on methodologies used for assessing the activation of PPARs by xenobiotics.

Objective: To quantify the activation of a specific PPAR isoform by a test compound.

Principle: Cells are co-transfected with two plasmids: an expression vector for the PPAR of interest (e.g., human PPARα) and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. If the test compound activates the PPAR, the receptor will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.

Materials:

  • A suitable cell line (e.g., HEK293T, COS-1, or HepG2)

  • Expression plasmid for the full-length PPARα or its ligand-binding domain fused to a GAL4 DNA-binding domain.

  • Reporter plasmid with a PPRE-driven firefly luciferase gene.

  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and supplements.

  • Test compound (MEHHA) and positive control (e.g., Wy-14,643).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Transfection: Prepare the transfection mixture containing the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the transfection reagent according to the manufacturer's instructions. Add the mixture to the cells and incubate for 4-6 hours.

  • Treatment: Remove the transfection medium and replace it with fresh medium containing various concentrations of the test compound or the positive control. Incubate for 24-48 hours.

  • Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the buffer provided in the dual-luciferase assay kit.

  • Measure the firefly luciferase activity in a luminometer.

  • Subsequently, add the reagent to quench the firefly luciferase activity and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells. Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.

Quantitative PCR (qPCR) for Target Gene Expression

Objective: To measure the change in the expression of PPARα target genes in response to treatment with a test compound.

Materials:

  • A suitable cell line (e.g., primary hepatocytes or HepG2 cells).

  • Test compound (MEHHA) and positive control.

  • RNA extraction kit.

  • Reverse transcription kit for cDNA synthesis.

  • qPCR instrument.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers specific for PPARα target genes (e.g., ACOX1, CPT1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

Procedure:

  • Cell Culture and Treatment: Culture the cells and treat them with various concentrations of the test compound or positive control for a specified period (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Assess the quality and quantity of the RNA.

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the change in gene expression relative to the vehicle control using the ΔΔCt method (2^-ΔΔCt).

Visualization of Experimental Workflow

Experimental_Workflow cluster_luciferase Luciferase Reporter Assay cluster_qpcr qPCR for Gene Expression L1 Transfect cells with PPARExpression & Reporter Plasmids L2 Treat with MEHHA L1->L2 L3 Measure Luciferase Activity L2->L3 L4 Calculate Fold Induction & EC50 L3->L4 Q1 Treat Hepatocytes with MEHHA Q2 Extract RNA Q1->Q2 Q3 Synthesize cDNA Q2->Q3 Q4 Perform qPCR for Target Genes Q3->Q4 Q5 Calculate Fold Change in Expression Q4->Q5

Caption: Workflow for assessing MEHHA's activity.

Conclusion

References

The Pharmacokinetics of Di(2-ethylhexyl) Adipate (DEHA) Metabolites in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge on the pharmacokinetics of di(2-ethylhexyl) adipate (DEHA) metabolites in various animal models. DEHA is a common plasticizer used as a replacement for some ortho-phthalates. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and potential biological effects. This document summarizes key findings from available literature, presents quantitative data in a structured format, details experimental methodologies, and provides visualizations of metabolic and experimental workflows.

Executive Summary

Orally administered Di(2-ethylhexyl) adipate (DEHA) is rapidly and extensively metabolized in animal models, primarily through hydrolysis into adipic acid and 2-ethylhexanol (2-EH).[1] These primary metabolites undergo further biotransformation before being excreted, predominantly in the urine. The available data, largely from studies on rats, indicates a lack of significant bioaccumulation of DEHA or its metabolites in tissues.[1] While qualitative data on the ADME of DEHA is available, there is a notable scarcity of published quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for its key metabolites following DEHA administration in animal models. This guide synthesizes the existing information to provide a clear understanding of the metabolic fate of DEHA and highlights areas where further research is needed.

Metabolism of DEHA

The primary metabolic pathway for DEHA begins with hydrolysis, catalyzed by esterases found in the gastrointestinal tract, liver, and pancreas.[1][2] This initial step cleaves the diester bond, releasing two primary metabolites:

  • Adipic Acid (AA): A six-carbon dicarboxylic acid.

  • 2-Ethylhexanol (2-EH): An eight-carbon branched-chain alcohol.

Following its formation, 2-ethylhexanol is further oxidized to a series of more polar metabolites, which are then conjugated and excreted.[3] Adipic acid is a major metabolite found in the urine of rats following oral DEHA administration.[1]

Metabolic Pathway Diagram

The following diagram illustrates the metabolic breakdown of DEHA.

DEHA_Metabolism DEHA Di(2-ethylhexyl) Adipate (DEHA) Hydrolysis Hydrolysis (Esterases) DEHA->Hydrolysis MEHA Mono(2-ethylhexyl) Adipate (MEHA) Hydrolysis->MEHA Step 1 AA Adipic Acid (AA) (Major Urinary Metabolite) Hydrolysis->AA EH 2-Ethylhexanol (2-EH) Hydrolysis->EH Step 1 & 2 MEHA->Hydrolysis Step 2 Excretion Urinary Excretion (as Glucuronides) AA->Excretion Oxidation1 Oxidation EH->Oxidation1 EHA 2-Ethylhexanoic Acid Oxidation1->EHA Oxidation2 Further Oxidation EHA->Oxidation2 Hydroxy_EHA 5-Hydroxy-2-ethylhexanoic Acid Oxidation2->Hydroxy_EHA Keto_EHA 5-Keto-2-ethylhexanoic Acid Oxidation2->Keto_EHA Adipic_EHA 2-Ethyl-1,6-hexanedioic Acid Oxidation2->Adipic_EHA Hydroxy_EHA->Excretion Keto_EHA->Excretion Adipic_EHA->Excretion

Caption: Metabolic pathway of DEHA in animal models.

Pharmacokinetic Profile in Animal Models

The pharmacokinetic profile of DEHA has been primarily studied in rodents, particularly rats and mice.

Absorption

Following oral administration, DEHA is rapidly and almost completely absorbed from the gastrointestinal tract.[4] Evidence suggests that a significant portion of DEHA is hydrolyzed to its monoester, MEHA, and then to adipic acid and 2-ethylhexanol within the gastrointestinal tract prior to absorption.[4][5]

Distribution

Studies using radiolabeled DEHA in mice and rats have shown that radioactivity is widely distributed throughout the body shortly after administration. However, there is no evidence of significant accumulation or retention of DEHA or its metabolites in any specific organs or tissues.[1] Radioactivity is largely cleared from tissues within 4 days of administration.

Metabolism

As detailed in Section 2.0, DEHA is extensively metabolized. The hydrolysis to adipic acid and 2-ethylhexanol is the initial and most significant metabolic step.[1] The subsequent oxidation of 2-ethylhexanol leads to a variety of metabolites that have been identified in the urine of rats.[3][6]

Excretion

Excretion of DEHA metabolites is rapid and primarily occurs via the urine. In rats, after a single oral dose of [14C]-labeled DEHA, almost the entire dose was excreted within 48 hours. The primary routes of elimination were urine and respiratory carbon dioxide, with only a small amount found in the feces.[1] Similar rapid excretion has been observed in mice, with approximately 91% of a low or mid-range dose eliminated in the urine within 24 hours.[7]

Quantitative Pharmacokinetic Data

A comprehensive search of the scientific literature reveals a significant lack of published quantitative pharmacokinetic parameters for DEHA metabolites following the administration of the parent compound. The available data is primarily focused on excretion profiles.

Table 1: Excretion of [14C]-DEHA in Rodents After a Single Oral Dose

Animal ModelDoseTime Frame% of Dose in Urine% of Dose in Feces% of Dose as CO2Citation
Male Wistar Rat500 mg/kg48 hoursMajor PortionLowSignificant Portion[1]
B6C3F1 Mice50 mg/kg24 hours~91%~7-8%Not Reported[7]
B6C3F1 Mice500 mg/kg24 hours~91%~7-8%Not Reported[7]
B6C3F1 Mice5000 mg/kg24 hours~75%~4%Not Reported[7]

Table 2: Excretion of [14C]-2-Ethylhexanol in Female Fischer 344 Rats After a Single Oral Dose

DoseTime Frame% of Dose in Urine% of Dose in Feces% of Dose as CO2Citation
50 mg/kg28 hours80-82%8-9%6-7%[6]
500 mg/kg28 hours80-82%8-9%6-7%[6]

Note: This data is for the administration of the metabolite 2-EH directly, not following DEHA administration.

Experimental Protocols

Generalized In-Vivo Pharmacokinetic Study Protocol

The following workflow represents a typical design for a pharmacokinetic study of a compound like DEHA in a rodent model.

G1 cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Sample Collection Phase cluster_3 Analytical Phase cluster_4 Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., Male Wistar Rats, 7-10 days) Fasting Overnight Fasting (12-18 hours, water ad libitum) Animal_Acclimation->Fasting Dosing Oral Administration (Gavage) DEHA in vehicle (e.g., corn oil) [14C]-labeled DEHA for radiolabeled studies Fasting->Dosing Metabolic_Cages Housing in Metabolic Cages Dosing->Metabolic_Cages Blood_Sampling Serial Blood Sampling (e.g., retro-orbital or tail vein) (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Urine_Feces Urine & Feces Collection (e.g., 0-6, 6-12, 12-24, 24-48h) Metabolic_Cages->Urine_Feces Sample_Processing Sample Processing (e.g., Centrifugation, Extraction) Urine_Feces->Sample_Processing Blood_Sampling->Sample_Processing Tissue_Harvesting Tissue Harvesting (at study termination) Tissue_Harvesting->Sample_Processing Quantification Metabolite Quantification (LC-MS/MS, GC-MS, or LSC for [14C]) Sample_Processing->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental analysis) Quantification->PK_Analysis Parameter_Calculation Calculation of Parameters (Cmax, Tmax, AUC, t1/2) PK_Analysis->Parameter_Calculation

Caption: Generalized workflow for a DEHA pharmacokinetic study.

Key Methodological Considerations
  • Animal Model: The most common models are rats (Wistar or Sprague-Dawley) and mice (B6C3F1). The choice of species can influence metabolic rates.

  • Dosing: Oral gavage is a standard method for ensuring accurate dosing. DEHA is typically dissolved in a vehicle like corn oil. For excretion balance studies, radiolabeled ([14C]) DEHA is often used.

  • Sample Collection: For a complete pharmacokinetic profile, serial blood sampling is necessary. Housing animals in metabolic cages allows for the separate collection of urine and feces to determine excretion routes.

  • Analytical Methods: The quantification of DEHA metabolites requires sensitive analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are suitable for identifying and quantifying the non-radiolabeled metabolites. Liquid scintillation counting is used for studies involving radiolabeled compounds.

Signaling Pathways and Cellular Effects

Based on a thorough review of the available scientific literature, there is no significant evidence to suggest that DEHA or its primary metabolites, adipic acid and 2-ethylhexanol, directly modulate specific signaling pathways in the context of their pharmacokinetic profiles in animal models.

However, it is worth noting that one of the metabolites, 2-ethylhexanoic acid (2-EHA), has been shown to have in-vitro effects. One study found that 2-EHA can inhibit the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes.[8] This suggests a potential for interaction with cellular oxidative stress pathways, though the in-vivo relevance and the impact on the overall pharmacokinetic profile remain to be elucidated.

Conclusion and Future Directions

The pharmacokinetics of DEHA in animal models are characterized by rapid absorption, extensive metabolism through hydrolysis and oxidation, and swift excretion, primarily through the urine. The primary metabolites are adipic acid and various oxidized forms of 2-ethylhexanol. While the metabolic fate of DEHA is qualitatively well-understood, there is a clear and significant gap in the publicly available quantitative pharmacokinetic data for its metabolites.

For a more robust risk assessment and a deeper understanding of the biological activity of DEHA, future research should focus on:

  • Quantitative Pharmacokinetic Studies: Conducting studies in multiple animal species to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for the major metabolites of DEHA.

  • Detailed Metabolite Profiling: Utilizing modern analytical techniques to create a more comprehensive profile of all DEHA metabolites in plasma, urine, and feces.

  • Investigation of Cellular Effects: Further exploring the in-vivo relevance of the observed in-vitro effects of metabolites like 2-ethylhexanoic acid.

This in-depth technical guide provides a solid foundation for professionals in the fields of toxicology, pharmacology, and drug development, and underscores the need for continued research to fill the existing data gaps.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Mono(2-ethyl-5-oxohexyl) adipate (MEHHA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mono(2-ethyl-5-oxohexyl) adipate (MEHHA), also known as mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), is a key side-chain oxidized monoester metabolite of the plasticizer Di(2-ethylhexyl) adipate (DEHA). DEHA is widely used in various consumer products, leading to potential human exposure. The analysis of MEHHA in biological matrices, particularly urine, serves as a reliable biomarker for assessing internal exposure to DEHA. This document provides detailed application notes and protocols for the analytical detection of MEHHA, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method.

Data Presentation

The following table summarizes the quantitative performance data for the analysis of MEHHA and related metabolites in human urine using LC-MS/MS.

AnalyteMatrixMethodLimit of Quantification (LOQ)Limit of Detection (LOD)Recovery (%)Relative Standard Deviation (RSD)
This compound (MEHHA/5oxo-MEHA) Human UrineOnline-SPE-LC-MS/MS0.1 µg/L[1][2]-92 - 109%[1][2]<5%[1][2]
Mono-(2-ethyl-5-oxohexyl) phthalate (mEOHP)Human UrineSPE-LC-MS/MS-≤ 0.1 ng/mL[3]80 - 120%[3]0.4 - 11%[3]

Note: Data for mEOHP, a structurally similar phthalate metabolite, is included for comparative purposes, highlighting the general performance of LC-MS/MS methods for this class of compounds.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of DEHA to MEHHA

The following diagram illustrates the biotransformation of Di(2-ethylhexyl) adipate (DEHA) to its urinary metabolite, this compound (MEHHA).

DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA Mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Hydrolysis MEHHA This compound (MEHHA) MEHA->MEHHA Oxidation

Caption: Metabolic conversion of DEHA to MEHHA.

General Experimental Workflow for MEHHA Analysis

This diagram outlines the typical workflow for the determination of MEHHA in urine samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_collection Urine Sample Collection enzymatic_hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_collection->enzymatic_hydrolysis spe Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) enzymatic_hydrolysis->spe evaporation Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms quantification Quantification & Data Review lcms->quantification

Caption: Experimental workflow for MEHHA analysis.

Experimental Protocols

Sample Preparation: Human Urine

This protocol describes the preparation of human urine samples for LC-MS/MS analysis of MEHHA.

Materials:

  • Human urine samples

  • β-glucuronidase from Helix pomatia

  • Ammonium acetate buffer (pH 5.5)

  • Internal standard solution (e.g., ¹³C-labeled MEHHA)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Transfer 1 mL of urine into a clean centrifuge tube. Add the internal standard solution.

  • Enzymatic Hydrolysis: To deconjugate glucuronidated metabolites, add 20 µL of β-glucuronidase/arylsulfatase (approximately 4000 units/mL of urine) and buffer the sample to pH 5.5 with ammonium acetate buffer.[3] Incubate the mixture for 2 hours at 37°C.[3]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the hydrolyzed urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

    • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 v/v methanol:water).[4] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general method for the LC-MS/MS analysis of MEHHA. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).[5]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: A suitable gradient to separate MEHHA from other matrix components. For example:

    • 0-1 min: 30% B

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 271.16 (for [M-H]⁻)[5]

  • Product Ions (m/z): Specific product ions should be determined by direct infusion of a MEHHA standard.

  • Collision Energy and other source parameters: Optimize for maximum signal intensity.

Conclusion

The analytical methods described, particularly online-SPE-LC-MS/MS, provide a robust, sensitive, and specific approach for the quantification of MEHHA in human urine.[1] These methods are essential tools for human biomonitoring studies to assess exposure to the plasticizer DEHA and for toxicological research. Proper sample preparation, including enzymatic hydrolysis and solid-phase extraction, is critical for achieving accurate and reliable results. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of analytical chemistry, toxicology, and drug development.

References

Application Note: High-Throughput Quantification of MEHHA in Human Urine using Online SPE-HPLC-MS/MS

"sample preparation for urinary analysis of MEHHA"

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Preparation of Urine Samples for the Quantitative Analysis of Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHA)

Introduction

Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHA) is one of the major oxidative metabolites of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP). The quantification of MEHHA in urine is a reliable method for assessing human exposure to DEHP. Due to its metabolic pathway, MEHHA is primarily excreted in urine as a glucuronide conjugate.[1] Therefore, a crucial step in the analytical workflow is the enzymatic hydrolysis of this conjugate to release the free MEHHA for accurate quantification.

This application note provides detailed protocols for the preparation of urine samples prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described are designed for researchers, scientists, and professionals in drug development and environmental health monitoring. Two primary extraction methodologies are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), both preceded by enzymatic hydrolysis.

Experimental Overview

The overall workflow for the analysis of urinary MEHHA involves sample collection, enzymatic hydrolysis to cleave the glucuronide conjugate, extraction and clean-up of the analyte, and finally, instrumental analysis.

Workflow Overall Workflow for Urinary MEHHA Analysis cluster_collection Sample Collection & Pre-treatment cluster_hydrolysis Hydrolysis cluster_extraction Extraction & Clean-up cluster_analysis Analysis Urine Urine Sample Collection Spike Spike with Internal Standard Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis LLE Liquid-Liquid Extraction (LLE) Hydrolysis->LLE Protocol 1 SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Protocol 2 Analysis LC-MS/MS Analysis LLE->Analysis SPE->Analysis

Caption: Overall workflow for urinary MEHHA analysis.

Method 1: Enzymatic Hydrolysis followed by Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies that utilize a robust enzymatic hydrolysis step followed by a classic liquid-liquid extraction to isolate the analyte.[2]

Protocol
  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex samples to ensure homogeneity.

    • Pipette 1.0 mL of urine into a clean glass tube.

    • Add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₄-MEHHA).

  • Enzymatic Hydrolysis:

    • Add 500 µL of ammonium acetate buffer (pH 6.5).

    • Add 20 µL of β-glucuronidase from E. coli (>2,500 units).[2]

    • Vortex the mixture gently.

    • Incubate the sample at 37°C for 90 minutes to ensure complete deconjugation.[3]

  • Liquid-Liquid Extraction:

    • After incubation, cool the sample to room temperature.

    • Acidify the sample to approximately pH 3 by adding 50 µL of formic acid.

    • Add 3.0 mL of ethyl acetate to the tube.

    • Cap and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Repeat the extraction step with an additional 3.0 mL of ethyl acetate for maximum recovery.

    • Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to dissolve the residue.

    • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LLE_Protocol Liquid-Liquid Extraction (LLE) Workflow start Hydrolyzed Urine Sample acidify Acidify with Formic Acid (pH 3) start->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic repeat_ext Repeat Extraction collect_organic->repeat_ext repeat_ext->add_solvent Yes combine Combine Extracts repeat_ext->combine No evaporate Evaporate to Dryness (Nitrogen Stream) combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Detailed workflow for the LLE protocol.

Method 2: Automated Online Solid-Phase Extraction (SPE)

This method is ideal for high-throughput analysis, minimizing sample handling and potential for contamination. It involves enzymatic hydrolysis followed by an automated online SPE coupled directly with the HPLC-MS/MS system.[3]

Protocol
  • Sample Preparation & Hydrolysis:

    • Pipette 100 µL of urine into a 96-well plate.

    • Add internal standards.

    • Add 20 µL of β-glucuronidase in an appropriate buffer (e.g., ammonium acetate).

    • Seal the plate and incubate at 37°C for 90 minutes.[3]

    • After incubation, add 400 µL of 0.1 M formic acid to stop the reaction and prepare for injection.

  • Automated Online SPE:

    • The autosampler injects a large volume (e.g., 100 µL) of the hydrolyzed sample onto an SPE pre-concentration column (e.g., a silica-based monolithic column).[3]

    • Loading: The sample is loaded onto the SPE column using a high-aqueous mobile phase. Interfering substances like salts are washed to waste.

    • Elution: After the loading and washing step, the valve switches, and the analytical gradient mobile phase elutes the trapped analytes (including MEHHA) from the SPE column onto the analytical column (e.g., C18).

  • LC-MS/MS Analysis:

    • The analytes are separated on the analytical column and detected by the tandem mass spectrometer.

    • Detection is typically performed using electrospray ionization (ESI) in negative ion mode, with Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Performance Data

The following table summarizes typical performance characteristics for methods analyzing MEHHA and other DEHP metabolites in urine.

ParameterMethodMEHHA PerformanceReference
Limit of Quantitation (LOQ) UPLC-MS/MS (LLE)1.2 - 2.6 ng/mL[2]
Limit of Detection (LOD) HPLC-MS/MS (Online SPE)0.11 - 0.90 ng/mL[3]
Extraction Recovery UPLC-MS/MS (LLE)> 90%[2]
Intra-day Precision (%RSD) UPLC-MS/MS (LLE)< 8%[2]
Inter-day Precision (%RSD) UPLC-MS/MS (LLE)< 12%[2]

Summary

The accurate quantification of urinary MEHHA requires a robust sample preparation protocol that includes an efficient enzymatic hydrolysis step. For routine analysis with a moderate number of samples, the Liquid-Liquid Extraction protocol offers excellent recovery and precision.[2] For laboratories requiring high-throughput capabilities, an automated online Solid-Phase Extraction method provides reduced sample handling, high sensitivity, and is well-suited for large-scale biomonitoring studies.[3] The choice of method will depend on the specific requirements of the study, available instrumentation, and desired sample throughput.

References

Application Notes & Protocols: Synthesis of Isotopically Labeled Mono(2-ethyl-5-oxohexyl) adipate Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethyl-5-oxohexyl) adipate (MEHOA) is a key metabolite of the plasticizer Di(2-ethylhexyl) adipate (DEHA). The quantification of MEHOA in biological matrices is crucial for assessing human exposure to DEHA. Stable isotope dilution analysis is the gold standard for the accurate quantification of analytes in complex matrices. This method requires the use of a chemically identical, but isotopically labeled, internal standard.

These application notes provide detailed protocols for the synthesis of unlabeled MEHOA and two isotopically labeled standards: this compound-d8 (labeled on the adipate moiety) and Mono(2-ethyl-5-oxohexyl-13C6) adipate (labeled on the side chain). These standards are essential for the development of robust and accurate analytical methods for MEHOA quantification in toxicological and metabolomic studies.

Synthetic Overview

The synthesis of this compound (MEHOA) and its isotopically labeled analogues is centered around the esterification of adipic acid (or its labeled counterpart) with 2-ethyl-5-oxohexanol (or its labeled counterpart). The key steps involve the synthesis of the alcohol precursor, followed by the final esterification reaction.

Diagram: Overall Synthetic Workflow

Synthesis_Workflow cluster_unlabeled Unlabeled MEHOA Synthesis cluster_labeled_adipate Adipate-Labeled Synthesis cluster_labeled_sidechain Side Chain-Labeled Synthesis unlabeled_alc 2-ethyl-5-oxohexanol unlabeled_product This compound unlabeled_alc->unlabeled_product unlabeled_acid Adipic Acid unlabeled_acid->unlabeled_product Esterification labeled_acid Adipic Acid-d8 labeled_product_adipate MEHOA-d8 labeled_acid->labeled_product_adipate Esterification unlabeled_alc2 2-ethyl-5-oxohexanol unlabeled_alc2->labeled_product_adipate labeled_alc 2-ethyl-5-oxohexanol-13C6 labeled_product_sidechain MEHOA-13C6 labeled_alc->labeled_product_sidechain unlabeled_acid2 Adipic Acid unlabeled_acid2->labeled_product_sidechain Esterification

Caption: Synthetic routes to unlabeled and isotopically labeled MEHOA.

Experimental Protocols

Protocol 1: Synthesis of 2-ethyl-5-oxohexanol (Unlabeled)

This protocol is based on the known synthesis of 2-ethylhexanol via an aldol condensation followed by hydrogenation.[1][2]

Step 1: Aldol Condensation of Butanal and Acetone

  • Reaction Setup: To a stirred solution of acetone (1.5 mol) in water at 10-20 °C, slowly add a 10% aqueous solution of sodium hydroxide (0.1 mol).

  • Addition of Butanal: Add n-butanal (1.0 mol) dropwise to the mixture, maintaining the temperature below 25 °C.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Neutralize the reaction mixture with dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxy-2-ethyl-hexan-5-one.

Step 2: Dehydration

  • Reaction Setup: Heat the crude 4-hydroxy-2-ethyl-hexan-5-one with a catalytic amount of iodine or p-toluenesulfonic acid.

  • Distillation: Distill the resulting 2-ethyl-hex-3-en-5-one as it is formed.

Step 3: Hydrogenation

  • Reaction Setup: In a high-pressure reactor, dissolve the 2-ethyl-hex-3-en-5-one in ethanol. Add a palladium on carbon (10% Pd/C) catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (50 psi) and stir at room temperature until hydrogen uptake ceases. This reduces both the double bond and the ketone.

  • Workup: Filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure. Purify the resulting 2-ethyl-5-oxohexanol by vacuum distillation.

Protocol 2: Synthesis of this compound (Unlabeled)

This procedure is a direct esterification of adipic acid.[3]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine adipic acid (1.0 mol), 2-ethyl-5-oxohexanol (0.8 mol to favor mono-esterification), and a catalytic amount of p-toluenesulfonic acid (0.02 mol) in toluene.

  • Reaction: Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Workup: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography on silica gel to separate the monoester from the diester byproduct and unreacted starting materials.

Protocol 3: Synthesis of Isotopically Labeled Standards

A. This compound-d8 (Adipate Labeled)

  • Follow Protocol 2 , substituting adipic acid with commercially available adipic acid-d8.

B. Mono(2-ethyl-5-oxohexyl-13C6) adipate (Side Chain Labeled)

This synthesis requires the preparation of a labeled precursor, 2-ethyl-5-oxohexanol-13C6, which can be achieved using a Grignard reaction with a labeled substrate.[3][4]

Step 1: Synthesis of 2-ethyl-5-oxohexanol-13C6

  • Grignard Reagent Preparation: Prepare a Grignard reagent from 1-bromo-2-ethylbutane.

  • Reaction with Labeled Acetaldehyde: React the Grignard reagent with acetaldehyde-1,2-13C2 to form 3-ethyl-hexan-2-ol-2,3-13C2.

  • Oxidation and further reaction steps would be required to build the full carbon chain with the desired labeling pattern. A more feasible approach for full side-chain labeling would involve starting from a commercially available labeled building block if possible.

A more practical approach for targeted labeling on the side chain would be to introduce a 13C label at a specific position, for example, using a labeled Grignard reagent like 13CH3MgI to react with an appropriate keto-aldehyde precursor.

Step 2: Esterification

  • Follow Protocol 2 , using the synthesized 2-ethyl-5-oxohexanol-13C6 and unlabeled adipic acid.

Data Presentation

Table 1: Reactant and Product Information for Unlabeled MEHOA Synthesis

CompoundMolar Mass ( g/mol )Moles (mol)Mass (g)Expected Yield (%)
Adipic Acid146.141.0146.14-
2-ethyl-5-oxohexanol144.220.8115.38-
MEHOA272.34--~60-70%

Table 2: Reactant and Product Information for Isotopically Labeled MEHOA Synthesis

CompoundMolar Mass ( g/mol )Moles (mol)Mass (g)Expected Yield (%)Isotopic Purity
MEHOA-d8
Adipic Acid-d8154.200.115.42->98%
2-ethyl-5-oxohexanol144.220.0811.54--
MEHOA-d8280.40--~60-70%>98%
MEHOA-13C6
Adipic Acid146.140.114.61--
2-ethyl-5-oxohexanol-13C6150.220.0812.02->98%
MEHOA-13C6278.34--~60-70%>98%

Visualization of Application

Diagram: Stable Isotope Dilution Analysis Workflow

SIDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample (e.g., Urine) spike Add Known Amount of Isotopically Labeled MEHOA Standard (e.g., MEHOA-d8) sample->spike extraction Extraction and Purification spike->extraction lcms LC-MS/MS System extraction->lcms peak_native Peak Area of Native MEHOA lcms->peak_native peak_labeled Peak Area of Labeled MEHOA lcms->peak_labeled ratio Calculate Peak Area Ratio (Native / Labeled) peak_native->ratio peak_labeled->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Concentration of Native MEHOA calibration->concentration

Caption: Workflow for quantification of MEHOA using a labeled standard.

Conclusion

The protocols outlined provide a comprehensive guide for the synthesis of this compound and its stable isotope-labeled analogues. The availability of these standards will facilitate accurate and reliable quantification of this important DEHA metabolite in biological and environmental samples, thereby supporting critical research in toxicology, epidemiology, and regulatory science. The successful synthesis and application of these standards will contribute to a better understanding of human exposure to adipate plasticizers and their potential health effects.

References

Application Note: Quantitative Analysis of Mono(2-ethyl-5-oxohexyl) Adipate (5oxo-MEHA) in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mono(2-ethyl-5-oxohexyl) adipate (5oxo-MEHA) is a key oxidized metabolite of the plasticizer di(2-ethylhexyl) adipate (DEHA). Human exposure to DEHA is widespread due to its use in various consumer products, including food packaging materials. Monitoring 5oxo-MEHA in biological matrices such as urine provides a reliable assessment of internal exposure to DEHA. This application note details a robust and sensitive method for the quantification of 5oxo-MEHA in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is intended for researchers in toxicology, environmental health, and drug development who require accurate measurement of this biomarker.

Experimental Protocols

This section provides a detailed methodology for the analysis of 5oxo-MEHA in human urine samples. An online solid-phase extraction (SPE) coupled with HPLC-MS/MS is a highly effective approach for this analysis.[1]

1. Sample Preparation (Urine)

The sample preparation protocol is critical for removing matrix interferences and enriching the analyte concentration before LC-MS/MS analysis.[2] For urine samples, enzymatic hydrolysis is a crucial step to cleave glucuronide conjugates.

  • Materials:

    • Human urine sample

    • Ammonium acetate buffer (1 M, pH 6.0-6.4)

    • β-glucuronidase from E. coli

    • Formic acid

    • Internal Standard (IS): ¹³C₆-labeled 5oxo-MEHA

  • Procedure:

    • To 300 µL of urine, add 100 µL of ammonium acetate buffer.

    • Add 20 µL of the ¹³C₆-5oxo-MEHA internal standard solution.

    • Add 6 µL of β-glucuronidase.

    • Incubate the mixture for 2 hours at 37°C to ensure complete deconjugation.

    • Stop the enzymatic reaction and precipitate proteins by adding 30 µL of formic acid.

    • Freeze the samples overnight at -20°C.

    • Centrifuge the thawed samples to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Parameters

A reversed-phase separation is commonly employed for this analysis.

ParameterValue
Column C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.05% Acetic Acid
Mobile Phase B Acetonitrile with 0.05% Acetic Acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

LC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
45.0595
50.0595
50.1955
60.0955

Mass Spectrometry (MS) Parameters

The mass spectrometer should be operated in negative electrospray ionization mode (ESI-) using Multiple Reaction Monitoring (MRM) for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4.5 kV
Source Temperature 550 °C
Collision Gas Nitrogen

MRM Transitions for 5oxo-MEHA

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
5oxo-MEHA 271.2127.0-87-15
¹³C₆-5oxo-MEHA (IS) 277.2133.0-87-15

Data Presentation

The quantitative data for the LC-MS/MS method is summarized in the tables below for easy reference and comparison.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.05% Acetic Acid
Mobile Phase B Acetonitrile with 0.05% Acetic Acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

| LC Gradient | As specified in the protocol |

Table 2: Mass Spectrometry Parameters and MRM Transitions

Analyte Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
5oxo-MEHA ESI- 271.2 127.0 -87 -15

| ¹³C₆-5oxo-MEHA (IS) | ESI- | 277.2 | 133.0 | -87 | -15 |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound in human urine.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Urine Sample (300 µL) add_buffer Add Ammonium Acetate Buffer sample->add_buffer add_is Add ¹³C₆-5oxo-MEHA (IS) add_buffer->add_is add_enzyme Add β-glucuronidase add_is->add_enzyme incubate Incubate at 37°C for 2h add_enzyme->incubate stop_reaction Add Formic Acid incubate->stop_reaction freeze Freeze at -20°C stop_reaction->freeze centrifuge Centrifuge freeze->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection MRM Detection ionization->detection quantification Quantification using IS detection->quantification reporting Report Results quantification->reporting

Caption: Workflow for 5oxo-MEHA analysis.

References

Application Note: Quantification of MEHHA in Human Serum and Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA), a key metabolite of the plasticizer di(2-ethylhexyl) adipate (DEHA), in human serum and plasma. The methodology is adapted from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for analogous compounds, such as phthalate metabolites, in biological matrices. This protocol is intended for researchers, scientists, and drug development professionals engaged in human biomonitoring, toxicological studies, and assessing exposure to DEHA. While MEHHA is a recognized biomarker of DEHA exposure, quantitative data in human serum and plasma are currently lacking in the scientific literature. This application note provides the tools to generate such crucial data.

Introduction

Di(2-ethylhexyl) adipate (DEHA) is a widely used plasticizer in various consumer products. Human exposure to DEHA is a growing concern due to its potential endocrine-disrupting properties. Following exposure, DEHA is metabolized in the body to several compounds, including mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA). The detection and quantification of MEHHA in biological samples serve as a reliable biomarker for assessing human exposure to DEHA. While the analysis of MEHHA in urine is well-established, data on its presence and concentration in human serum and plasma are scarce. The analysis of serum and plasma can provide valuable insights into the recent exposure and internal dose of the parent compound. This application note details a robust LC-MS/MS method for the determination of MEHHA in human serum and plasma, addressing the need for sensitive and specific analytical procedures in this area of research.

Data Presentation

To date, a comprehensive search of the scientific literature has not yielded quantitative data for MEHHA concentrations in human serum or plasma. The provided analytical protocol can be utilized to generate such data. The following table is a template for researchers to populate with their experimental findings, which will be invaluable to the scientific community.

Study PopulationMatrixNumber of Samples (n)MEHHA Concentration (ng/mL)Analytical MethodReference
SerumMean ± SD:LC-MS/MS(Your Study)
Median:
Range:
PlasmaMean ± SD:LC-MS/MS(Your Study)
Median:
Range:

Experimental Protocols

This protocol is adapted from methodologies for the analysis of similar plasticizer metabolites in human serum and plasma.

Sample Collection and Handling
  • Serum: Collect whole blood in serum separator tubes. Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,500 x g for 15 minutes at 4°C. Carefully aspirate the serum and transfer it to a clean polypropylene tube.

  • Plasma: Collect whole blood in tubes containing K2EDTA as an anticoagulant. Centrifuge at 1,500 x g for 15 minutes at 4°C immediately after collection. Carefully aspirate the plasma and transfer it to a clean polypropylene tube.

  • Storage: Store serum and plasma samples at -80°C until analysis to ensure the stability of the analyte.

Materials and Reagents
  • MEHHA analytical standard

  • Isotopically labeled MEHHA internal standard (e.g., MEHHA-d4)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • β-glucuronidase (from E. coli)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL) or protein precipitation plates.

Sample Preparation
  • Thaw serum/plasma samples on ice.

  • In a polypropylene tube, add 200 µL of serum or plasma.

  • Add 10 µL of the isotopically labeled internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 200 µL of 1 M ammonium acetate buffer (pH 6.5).

  • Add 10 µL of β-glucuronidase solution.

  • Vortex briefly and incubate at 37°C for 2 hours to deconjugate glucuronidated MEHHA.

  • After incubation, allow the samples to cool to room temperature.

Method A: Solid-Phase Extraction (SPE)

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

  • Load the hydrolyzed sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

  • Elute MEHHA with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Method B: Protein Precipitation

  • To the hydrolyzed sample, add 600 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-8 min: 20-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI negative.

  • MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for MEHHA and its internal standard need to be optimized. Precursor and product ions should be determined by infusing the analytical standards into the mass spectrometer.

Quantification
  • Generate a calibration curve by spiking known concentrations of MEHHA analytical standard into a blank matrix (e.g., charcoal-stripped serum).

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

  • Quantify MEHHA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow Experimental Workflow for MEHHA Detection cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Collection Whole Blood Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Storage Store at -80°C Serum_Separation->Storage Plasma_Separation->Storage Thawing Thaw Sample on Ice Storage->Thawing Internal_Standard Add Internal Standard Thawing->Internal_Standard Hydrolysis Enzymatic Hydrolysis Internal_Standard->Hydrolysis Extraction Extraction (SPE or PPT) Hydrolysis->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data_Processing Data Processing LCMSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for MEHHA Detection in Serum/Plasma.

MEHHA_Metabolism Metabolic Pathway of DEHA DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA Mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Hydrolysis MEHHA Mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA) MEHA->MEHHA Oxidation Other_Metabolites Other Oxidized Metabolites MEHA->Other_Metabolites Oxidation

Caption: Simplified Metabolic Pathway of DEHA to MEHHA.

Application Notes and Protocols: MEHHA as a Biomarker in Epidemiological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA) is a specific, albeit minor, metabolite of the plasticizer di(2-ethylhexyl) adipate (DEHA). DEHA is utilized in various consumer products, including food packaging materials, leading to potential human exposure. While the use of biomarkers is crucial in epidemiological studies to ascertain exposure to environmental chemicals and associate them with health outcomes, the application of MEHHA in this context is still emerging.

These application notes provide a comprehensive overview of the current state of knowledge regarding MEHHA as a biomarker. It is important to note a common point of confusion: MEHHA (from DEHA) is distinct from the similarly named and more extensively studied mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), a major metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP). The vast majority of epidemiological literature on health effects is associated with MEHHP and its parent compound, DEHP.

Currently, there is a notable absence of large-scale epidemiological studies that have utilized MEHHA to directly link DEHA exposure to specific health outcomes in the general population. The primary utility of MEHHA as a biomarker, at present, is confined to exposure assessment, particularly in populations with suspected high levels of DEHA exposure.

Data Presentation: DEHA Metabolites as Biomarkers

The following table summarizes the key urinary metabolites of DEHA and their characteristics relevant to their use as biomarkers in epidemiological and exposure assessment studies.

MetaboliteAbbreviationTypeSpecificityTypical Concentration in General PopulationUtility as a Biomarker
Adipic AcidAANon-specificLow (also a food additive and metabolite of other adipates)HighLimited for assessing DEHA exposure due to lack of specificity.
mono(2-ethylhexyl) adipateMEHASpecificHighVery Low / Often UndetectablePotentially useful in cases of high exposure, but often below detection limits.
mono(2-ethyl-5-hydroxyhexyl) adipate MEHHA Specific High Very Low / Often Undetectable A specific indicator of DEHA exposure, but its low concentration limits its use to populations with higher exposure levels.[1]
mono(2-ethyl-5-oxohexyl) adipateMEOHASpecificHighVery Low / Often UndetectableSimilar to MEHHA, a specific but minor metabolite useful in high-exposure scenarios.[1]
mono-5-carboxy-2-ethylpentyl adipate5cx-MEPASpecificHighLowConsidered the most prominent of the specific DEHA metabolites and may be a more sensitive biomarker than MEHHA or MEOHA.[2]

Experimental Protocols

Protocol 1: Quantification of MEHHA in Human Urine using Online Solid-Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-HPLC-MS/MS)

This protocol is based on methodologies described for the analysis of DEHA metabolites in human urine.[2]

1. Sample Collection and Storage:

  • Collect mid-stream urine samples in sterile, polypropylene containers.

  • To minimize external contamination, instruct participants on proper collection techniques.

  • Immediately after collection, chill the samples and transport them to the laboratory on ice.

  • For long-term storage, freeze samples at -20°C or lower until analysis.

2. Sample Preparation (Enzymatic Hydrolysis):

  • Thaw urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Take a 100 µL aliquot of urine and place it in a clean microcentrifuge tube.

  • Add an internal standard solution containing isotopically labeled MEHHA to correct for matrix effects and procedural losses.

  • Add a buffer solution (e.g., sodium acetate) to adjust the pH to approximately 5.0.

  • Add β-glucuronidase/arylsulfatase from Helix pomatia to deconjugate the glucuronidated and sulfated metabolites of MEHHA.

  • Incubate the mixture at 37°C for at least 2 hours.

  • After incubation, centrifuge the samples to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for analysis.

3. Instrumental Analysis (Online SPE-HPLC-MS/MS):

  • Online Solid-Phase Extraction (SPE):

    • Inject the prepared sample onto an online SPE column (e.g., a turbulent flow chromatography column) for automated sample cleanup and analyte enrichment.

    • Use a loading pump to wash the SPE column with an aqueous mobile phase to remove interfering hydrophilic substances.

  • High-Performance Liquid Chromatography (HPLC):

    • After the wash step, switch the valve to elute the analytes from the SPE column onto an analytical HPLC column (e.g., a C18 column).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like acetic acid) and an organic component (e.g., acetonitrile or methanol) to chromatographically separate MEHHA from other components.

  • Tandem Mass Spectrometry (MS/MS):

    • Introduce the eluent from the HPLC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify MEHHA. This involves monitoring a specific precursor ion to product ion transition for both the native MEHHA and its isotopically labeled internal standard.

4. Quantification:

  • Generate a calibration curve using standard solutions of MEHHA of known concentrations.

  • Quantify the concentration of MEHHA in the urine samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

  • Express the final concentration in µg/L or ng/mL. It is also common practice to correct for urine dilution by dividing the analyte concentration by the urinary creatinine concentration.

Visualizations

Metabolic Pathway of DEHA

DEHA_Metabolism DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Hydrolysis AA Adipic Acid (Non-specific) DEHA->AA Hydrolysis (Major Pathway) MEHHA mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA) MEHA->MEHHA Hydroxylation MEOHA mono(2-ethyl-5-oxohexyl) adipate (MEOHA) MEHHA->MEOHA Oxidation cxMEPA mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) MEOHA->cxMEPA Oxidation

Caption: Metabolic pathway of DEHA to its major non-specific and minor specific metabolites.

Experimental Workflow for MEHHA Analysis

MEHHA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Urine Sample Collection Thawing 2. Thawing and Vortexing SampleCollection->Thawing Aliquoting 3. Aliquoting & Addition of Internal Standard Thawing->Aliquoting EnzymaticHydrolysis 4. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Aliquoting->EnzymaticHydrolysis Centrifugation 5. Centrifugation EnzymaticHydrolysis->Centrifugation Transfer 6. Transfer to Autosampler Vial Centrifugation->Transfer OnlineSPE 7. Online SPE (Cleanup & Enrichment) Transfer->OnlineSPE HPLC 8. HPLC Separation OnlineSPE->HPLC MSMS 9. MS/MS Detection (MRM) HPLC->MSMS Quantification 10. Quantification using Calibration Curve MSMS->Quantification DataReporting 11. Data Reporting (µg/L, Creatinine Correction) Quantification->DataReporting

Caption: Experimental workflow for the analysis of MEHHA in human urine samples.

References

Application Notes and Protocols for Human Biomonitoring of Mono(2-ethyl-5-oxohexyl) adipate (MEOHA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mono(2-ethyl-5-oxohexyl) adipate (MEOHA) is a specific oxidative metabolite of the plasticizer Di(2-ethylhexyl) adipate (DEHA).[1][2] DEHA is commonly used in food packaging materials, such as PVC cling films, leading to potential human exposure through dietary intake.[1][2] Human biomonitoring of MEOHA in biological matrices, primarily urine, serves as a specific biomarker to assess exposure to DEHA.[1][2] While adipic acid is the major metabolite of DEHA, it is non-specific. In contrast, MEOHA, along with other oxidative metabolites like mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA), provides a more accurate assessment of DEHA exposure, particularly in populations with higher exposure levels.[1][2][3][4][5]

These application notes provide a summary of the metabolism of DEHA, quantitative data on its metabolites from human studies, and a detailed protocol for the analysis of MEOHA in human urine.

Metabolism of Di(2-ethylhexyl) adipate (DEHA)

The biotransformation of DEHA in humans is a multi-step process. The initial and critical step is the hydrolysis of one of the two ester bonds of DEHA, forming mono(2-ethylhexyl) adipate (MEHA).[6] This is followed by Phase I oxidative metabolism, primarily carried out by cytochrome P450 enzymes in the liver.[6] This oxidation of the 2-ethylhexyl side chain of MEHA results in the formation of several specific metabolites, including MEOHA, 5OH-MEHA, and 5cx-MEPA.[1][3][4][5]

DEHA_Metabolism cluster_oxidized Specific Biomarkers DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA Mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Hydrolysis (Esterases) Oxidized_Metabolites Oxidative Metabolites MEHA->Oxidized_Metabolites Oxidation (CYP450) Adipic_Acid Adipic Acid (Non-specific) MEHA->Adipic_Acid Hydrolysis MEOHA This compound (MEOHA) Oxidized_Metabolites->MEOHA MEHHA Mono(2-ethyl-5-hydroxyhexyl) adipate (5OH-MEHA) Oxidized_Metabolites->MEHHA MECPA Mono(5-carboxy-2-ethylpentyl) adipate (5cx-MEPA) Oxidized_Metabolites->MECPA

Metabolic pathway of DEHA to its specific metabolites.

Quantitative Data from Human Biomonitoring Studies

Data from a human volunteer study where four healthy individuals were administered a single oral dose of DEHA (107-164 µg/kg body weight) provides valuable insights into the urinary excretion of its metabolites.[4][5]

MetaboliteUrinary Excretion Fraction (FUE) - Mean (Range)Key Findings
Adipic Acid (AA) 10 - 40%Major, but non-specific metabolite.[4][5]
5cx-MEPA 0.20% (0.17 - 0.24%)Major specific DEHA metabolite.[4][5]
5OH-MEHA 0.07% (0.03 - 0.10%)Minor specific metabolite.[4][5]
MEOHA 0.05% (0.01 - 0.06%)Minor specific metabolite.[4][5]

Experimental Protocol: Analysis of MEOHA in Human Urine by Online-SPE-HPLC-MS/MS

This protocol is based on methods described for the analysis of DEHA metabolites in human urine.[3]

1. Objective: To quantify the concentration of this compound (MEOHA) in human urine samples using online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (online-SPE-HPLC-MS/MS).

2. Materials and Reagents:

  • MEOHA analytical standard

  • Stable isotope-labeled internal standard (e.g., 13C6-MEHA or specific labeled MEOHA if available)

  • β-glucuronidase

  • Ammonium acetate

  • Formic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Urine samples

3. Instrumentation:

  • HPLC system with online SPE capabilities

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

4. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of urine into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add β-glucuronidase solution in an appropriate buffer (e.g., ammonium acetate) to deconjugate the glucuronidated metabolites.

  • Incubate the samples (e.g., at 37°C for 2 hours).

  • After incubation, add formic acid to stop the enzymatic reaction and acidify the sample.

  • Centrifuge the samples to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for analysis.

5. Online-SPE-HPLC-MS/MS Analysis:

  • Online-SPE:

    • The sample is injected onto an extraction column for analyte enrichment and matrix depletion.

    • A loading pump is used to wash the SPE column and remove interfering substances.

  • HPLC:

    • After enrichment, the analytes are eluted from the SPE column onto an analytical HPLC column for chromatographic separation.

    • A gradient elution with a mobile phase consisting of water and methanol, both containing a modifier like formic acid or ammonium acetate, is typically used.

  • MS/MS:

    • The mass spectrometer is operated in negative electrospray ionization (ESI) mode.

    • Detection is performed using dynamic multiple reaction monitoring (dMRM), monitoring specific precursor-to-product ion transitions for MEOHA and its internal standard.[6]

ParameterTypical Value
Limit of Quantification (LOQ) 0.1 µg/L[3]

6. Quality Control:

  • Include calibration standards, blanks, and quality control samples at low, medium, and high concentrations in each analytical run.

  • The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in sample preparation and instrument response.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample 1. Urine Sample Collection (100 µL) Add_IS 2. Add Internal Standard Urine_Sample->Add_IS Enzymatic_Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Add_IS->Enzymatic_Hydrolysis Acidification 4. Acidification (Formic Acid) Enzymatic_Hydrolysis->Acidification Centrifugation 5. Centrifugation Acidification->Centrifugation Supernatant_Transfer 6. Transfer Supernatant to Vial Centrifugation->Supernatant_Transfer Online_SPE 7. Online-SPE (Enrichment & Cleanup) Supernatant_Transfer->Online_SPE HPLC 8. HPLC (Chromatographic Separation) Online_SPE->HPLC MSMS 9. MS/MS (Detection & Quantification) HPLC->MSMS Data_Analysis 10. Data Analysis & Reporting MSMS->Data_Analysis

Experimental workflow for MEOHA analysis.

Logical Relationships in Biomonitoring

The use of MEOHA in human biomonitoring follows a logical progression from exposure to the parent compound to the interpretation of the biomarker data.

logical_relationship Exposure Exposure to DEHA (e.g., diet) Absorption Absorption Exposure->Absorption Metabolism Metabolism (Liver) Absorption->Metabolism Excretion Excretion (Urine) Metabolism->Excretion Biomonitoring Biomonitoring (Urine Analysis for MEOHA) Excretion->Biomonitoring Exposure_Assessment Exposure Assessment Biomonitoring->Exposure_Assessment Risk_Assessment Health Risk Assessment Exposure_Assessment->Risk_Assessment

Logical flow of a DEHA biomonitoring study.

The quantification of MEOHA in human urine is a valuable tool for assessing exposure to the plasticizer DEHA. While it is a minor metabolite, its specificity makes it a more reliable biomarker than the non-specific major metabolite, adipic acid, especially for identifying individuals with higher levels of DEHA exposure. The provided analytical protocol offers a robust method for the determination of MEOHA, contributing to a better understanding of human exposure to DEHA and its potential health implications.

References

Application Notes and Protocols for the Characterization of Mono-2-ethylhexyl Hexahydrophthalate (MEHHA) using FT-IR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and experimental protocols for the structural characterization of Mono-2-ethylhexyl hexahydrophthalate (MEHHA) utilizing Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are fundamental in confirming the identity and purity of MEHHA, a significant metabolite and plasticizer component. This guide is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and analytical chemistry.

Introduction

Mono-2-ethylhexyl hexahydrophthalate (MEHHA) is a primary metabolite of Di(2-ethylhexyl) hexahydrophthalate (DEHHP), a plasticizer used as a substitute for some ortho-phthalates. The characterization of MEHHA is crucial for toxicological studies, environmental monitoring, and quality control in industrial applications. FT-IR spectroscopy provides information about the functional groups present in the molecule, while NMR spectroscopy offers detailed insights into the molecular structure and connectivity of atoms. This document outlines the standardized procedures for acquiring and interpreting FT-IR and NMR data for MEHHA.

FT-IR Spectroscopy for MEHHA Characterization

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups in a molecule. The infrared spectrum of MEHHA is expected to show characteristic absorption bands corresponding to the ester carbonyl group, C-H bonds of the cyclohexane ring and the ethylhexyl chain, and the carboxylic acid group.

Predicted FT-IR Spectral Data for MEHHA

Due to the limited availability of direct experimental spectra for MEHHA, the following table presents predicted characteristic FT-IR absorption bands based on the analysis of structurally similar compounds, such as Di(2-ethylhexyl) phthalate (DEHP) and other cyclohexanedicarboxylic acid esters.[1]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
~3300-2500O-H stretchCarboxylic AcidBroad, Strong
~2960, 2930, 2860C-H stretchAlkyl (CH₃, CH₂)Strong
~1735C=O stretchEster CarbonylStrong
~1710C=O stretchCarboxylic Acid CarbonylStrong
~1460C-H bendCH₂Medium
~1380C-H bendCH₃Medium
~1250-1000C-O stretchEster and Carboxylic AcidStrong
Experimental Protocol for FT-IR Analysis of MEHHA

This protocol describes the sample preparation and data acquisition for FT-IR analysis of MEHHA.

2.2.1. Materials and Equipment

  • MEHHA analytical standard

  • Potassium Bromide (KBr), FT-IR grade

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • FT-IR spectrometer (e.g., equipped with a DTGS detector)

  • Sample holder for pellets

2.2.2. Sample Preparation (KBr Pellet Method)

  • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any moisture.

  • Weigh approximately 1-2 mg of the MEHHA standard.

  • In the agate mortar, mix the MEHHA sample with approximately 100-200 mg of the dried KBr.

  • Grind the mixture to a fine, homogeneous powder.

  • Transfer the powder to a pellet-forming die.

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 2-5 minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die.

2.2.3. Data Acquisition

  • Place the KBr pellet containing the MEHHA sample into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Acquire the FT-IR spectrum of the MEHHA sample.

  • Typically, data is collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-adding 16 or 32 scans is recommended to improve the signal-to-noise ratio.

2.2.4. Data Analysis

  • Process the acquired spectrum using the spectrometer software (e.g., baseline correction, smoothing).

  • Identify the characteristic absorption peaks and compare them with the predicted values in the table above and with spectra of related compounds.

NMR Spectroscopy for MEHHA Characterization

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of MEHHA. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule.

Predicted NMR Spectral Data for MEHHA

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for MEHHA, based on the analysis of similar molecules like Di(2-ethylhexyl) phthalate (DEHP) and various cyclohexanedicarboxylate esters.[1][2] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Predicted Chemical Shifts for MEHHA

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~4.1Multiplet2H-O-CH₂-
~2.5-3.0Multiplet2HCyclohexane -CH-COO
~1.2-1.8Multiplet~15HCyclohexane and Ethylhexyl CH, CH₂
~0.9Triplet6H-CH₃

¹³C NMR Predicted Chemical Shifts for MEHHA

Chemical Shift (δ, ppm)Assignment
~175-180-COOH
~170-175-COO-
~65-70-O-CH₂-
~40-45Cyclohexane -CH-COO
~20-40Cyclohexane and Ethylhexyl CH, CH₂
~10-15-CH₃
Experimental Protocol for NMR Analysis of MEHHA

This protocol outlines the procedure for preparing a sample of MEHHA for NMR analysis and acquiring the spectra.

3.2.1. Materials and Equipment

  • MEHHA analytical standard

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% TMS as an internal standard

  • NMR tube (5 mm diameter)

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

3.2.2. Sample Preparation

  • Weigh approximately 5-10 mg of the MEHHA standard directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ with TMS) to the vial.

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Ensure the liquid height in the NMR tube is sufficient for the instrument's probe (typically around 4-5 cm).

3.2.3. Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

3.2.4. Data Analysis

  • Process the acquired spectra using appropriate software (e.g., Fourier transformation, phase correction, baseline correction).

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the MEHHA structure, using the predicted chemical shifts as a guide.

Workflow and Visualization

The following diagrams illustrate the logical workflow for the characterization of MEHHA using FT-IR and NMR spectroscopy.

MEHHA_Characterization_Workflow cluster_FTIR FT-IR Analysis Workflow cluster_NMR NMR Analysis Workflow cluster_Confirmation Structure Confirmation A_FTIR Sample Preparation (KBr Pellet) B_FTIR Acquire Background Spectrum A_FTIR->B_FTIR C_FTIR Acquire Sample Spectrum B_FTIR->C_FTIR D_FTIR Data Processing (Baseline Correction) C_FTIR->D_FTIR E_FTIR Peak Identification & Functional Group Assignment D_FTIR->E_FTIR Confirm Correlate FT-IR and NMR Data with MEHHA Structure E_FTIR->Confirm A_NMR Sample Preparation (Dissolve in CDCl3) B_NMR Lock & Shim Spectrometer A_NMR->B_NMR C_NMR Acquire 1H NMR Spectrum B_NMR->C_NMR D_NMR Acquire 13C NMR Spectrum B_NMR->D_NMR E_NMR Data Processing (FT, Phasing, Baseline) C_NMR->E_NMR D_NMR->E_NMR F_NMR Spectral Analysis (Chemical Shift, Integration, Coupling Constants) E_NMR->F_NMR F_NMR->Confirm

Caption: Workflow for MEHHA Characterization using FT-IR and NMR.

Logical_Relationship MEHHA MEHHA (Mono-2-ethylhexyl hexahydrophthalate) FTIR FT-IR Spectroscopy (Functional Groups) MEHHA->FTIR provides data on NMR NMR Spectroscopy (Molecular Structure) MEHHA->NMR provides data on Characterization Structural Characterization FTIR->Characterization leads to NMR->Characterization leads to

References

Application Notes & Protocols: Development of Immunoassays for Mono(2-ethyl-5-oxohexyl) adipate (MEHHP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mono(2-ethyl-5-oxohexyl) adipate (MEHHP) is a primary metabolite of the plasticizer Di(2-ethylhexyl) adipate (DEHA), also known as DOA.[1] As a biomarker for exposure to DEHA, sensitive and specific detection of MEHHP in biological matrices is crucial for toxicological and environmental monitoring studies.[1] While current methods for MEHHP detection primarily rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), immunoassays offer a complementary high-throughput and cost-effective platform for rapid screening.

These application notes provide a comprehensive overview and detailed protocols for the development of a competitive immunoassay for the detection of MEHHP. The protocols are based on established principles of hapten-carrier conjugation, antibody production, and enzyme-linked immunosorbent assay (ELISA) development.

Principle of MEHHP Immunoassay

The detection of a small molecule like MEHHP is typically achieved through a competitive immunoassay format. In this setup, free MEHHP in a sample competes with a labeled MEHHP conjugate for a limited number of binding sites on a specific anti-MEHHP antibody. The resulting signal is inversely proportional to the concentration of MEHHP in the sample.

Development of a Competitive ELISA for MEHHP

The development of a competitive ELISA for MEHHP can be broken down into three key stages:

  • Hapten Synthesis and Carrier Protein Conjugation: Synthesis of an MEHHP derivative (hapten) that can be conjugated to a carrier protein to make it immunogenic.

  • Antibody Production: Generation of polyclonal or monoclonal antibodies with high affinity and specificity for MEHHP.

  • Assay Development and Optimization: Establishment and optimization of a competitive ELISA protocol.

Experimental Protocols

Protocol 1: Synthesis of MEHHP-Carboxylate Hapten

This protocol describes a proposed synthetic route to introduce a terminal carboxylic acid group to MEHHP, creating a hapten suitable for conjugation to carrier proteins via primary amines.

Materials:

  • Adipic acid

  • 2-ethyl-1,5-hexanediol

  • Pyridinium chlorochromate (PCC)

  • 6-aminohexanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Mono-esterification of Adipic Acid: React adipic acid with an excess of 2-ethyl-1,5-hexanediol in the presence of an acid catalyst to favor the formation of the monoester.

  • Oxidation: Selectively oxidize the terminal primary alcohol of the monoester to an aldehyde, and then further to a ketone, using a mild oxidizing agent like PCC. This step forms the core MEHHP structure.

  • Introduction of a Spacer Arm: Couple the remaining carboxylic acid group of the MEHHP molecule to the amino group of 6-aminohexanoic acid using DCC/NHS chemistry. This introduces a spacer arm with a terminal carboxylic acid.

  • Purification: Purify the final MEHHP-carboxylate hapten using silica gel column chromatography.

  • Characterization: Confirm the structure of the hapten using techniques such as ¹H NMR and mass spectrometry.

Protocol 2: Conjugation of MEHHP Hapten to Carrier Proteins

This protocol details the conjugation of the MEHHP-carboxylate hapten to carrier proteins like Bovine Serum Albumin (BSA) for use as a coating antigen and Keyhole Limpet Hemocyanin (KLH) for immunization.[2][][4]

Materials:

  • MEHHP-carboxylate hapten

  • Bovine Serum Albumin (BSA)[5]

  • Keyhole Limpet Hemocyanin (KLH)[4]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of Hapten: Dissolve the MEHHP-carboxylate hapten in DMF. Add EDC and NHS to activate the terminal carboxyl group.

  • Conjugation to Carrier Protein: Slowly add the activated hapten solution to a solution of the carrier protein (BSA or KLH) in PBS.[6] Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Dialysis: Transfer the reaction mixture to dialysis tubing and dialyze against PBS at 4°C for 48 hours with several buffer changes to remove unconjugated hapten and coupling reagents.

  • Characterization: Confirm the successful conjugation and estimate the hapten-to-protein ratio using methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[7]

Protocol 3: Polyclonal Antibody Production

Materials:

  • MEHHP-KLH conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • New Zealand white rabbits (or other suitable animal model)

  • Syringes and needles

Procedure:

  • Pre-immune Serum Collection: Collect blood from the animals before the first immunization to serve as a negative control.

  • Primary Immunization: Emulsify the MEHHP-KLH immunogen with FCA. Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.

  • Booster Immunizations: Emulsify the MEHHP-KLH immunogen with FIA. Administer booster injections every 3-4 weeks.

  • Titer Monitoring: Collect blood samples 10-14 days after each booster injection. Determine the antibody titer using an indirect ELISA with MEHHP-BSA as the coating antigen.

  • Antiserum Collection: Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum. The antiserum can be purified using protein A/G affinity chromatography.

Protocol 4: Competitive ELISA for MEHHP

Materials:

  • Anti-MEHHP polyclonal antibody

  • MEHHP-BSA conjugate (coating antigen)

  • MEHHP standard

  • Goat anti-rabbit IgG-HRP (secondary antibody)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microtiter plates

  • PBS and PBST (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

Procedure:

  • Coating: Dilute the MEHHP-BSA conjugate in PBS and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[8]

  • Washing: Wash the plate three times with PBST.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[9]

  • Washing: Wash the plate three times with PBST.

  • Competitive Reaction: Add 50 µL of MEHHP standard or sample to appropriate wells, followed by 50 µL of the diluted anti-MEHHP polyclonal antibody. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL of goat anti-rabbit IgG-HRP to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

The performance of the developed MEHHP immunoassay should be thoroughly validated. The following tables present the target performance characteristics for a successful assay.

Table 1: Target Assay Performance Characteristics

ParameterTarget ValueDescription
IC₅₀ 1 - 10 ng/mLConcentration of MEHHP that causes 50% inhibition of the maximal signal.
Limit of Detection (LOD) 0.1 - 1 ng/mLThe lowest concentration of MEHHP that can be reliably distinguished from zero.
Linear Range 0.5 - 50 ng/mLThe concentration range over which the assay is accurate and precise.
Intra-assay Precision < 10% CVVariation within the same assay run.
Inter-assay Precision < 15% CVVariation between different assay runs.

Table 2: Target Cross-Reactivity Profile

The specificity of the anti-MEHHP antibody should be evaluated by testing its reactivity with structurally related compounds.[10][11]

CompoundStructureTarget Cross-Reactivity (%)
This compound (MEHHP) Adipate monoester100
Mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA)Adipate monoester, hydroxylated< 10%
Mono(2-ethyl-5-carboxypentyl) adipate (MECPA)Adipate monoester, carboxylated< 5%
Di(2-ethylhexyl) adipate (DEHA)Adipate diester< 0.1%
Mono(2-ethylhexyl) adipate (MEHA)Adipate monoester< 1%
Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)[12][13]Phthalate monoester< 1%
Adipic AcidDicarboxylic acid< 0.1%

Cross-reactivity (%) is calculated as (IC₅₀ of MEHHP / IC₅₀ of cross-reactant) x 100.

Visualizations

G cluster_synthesis Hapten Synthesis cluster_conjugation Carrier Protein Conjugation AdipicAcid Adipic Acid Monoester Monoester Intermediate AdipicAcid->Monoester Hexanediol 2-ethyl-1,5-hexanediol Hexanediol->Monoester MEHHP_core MEHHP Core Structure Monoester->MEHHP_core Oxidation Hapten MEHHP-Carboxylate Hapten MEHHP_core->Hapten Spacer 6-aminohexanoic acid Spacer->Hapten DCC/NHS Coupling Immunogen MEHHP-KLH (Immunogen) Hapten->Immunogen EDC/NHS CoatingAntigen MEHHP-BSA (Coating Antigen) Hapten->CoatingAntigen EDC/NHS CarrierProtein Carrier Protein (KLH or BSA) CarrierProtein->Immunogen CarrierProtein->CoatingAntigen

Caption: Workflow for MEHHP Hapten Synthesis and Conjugation.

G Immunogen MEHHP-KLH Immunogen Immunization Immunize Rabbit Immunogen->Immunization Boosters Booster Injections Immunization->Boosters TiterCheck Monitor Antibody Titer (Indirect ELISA) Boosters->TiterCheck TiterCheck->Boosters Low Titer Collection Collect Antiserum TiterCheck->Collection High Titer Purification Purify Antibody (Protein A/G) Collection->Purification

Caption: Polyclonal Antibody Production Workflow.

G cluster_elisa Competitive ELISA Principle Well Microtiter Well Coated with MEHHP-BSA Antibody Anti-MEHHP Antibody Well->Antibody Binding HRP_Ab HRP-labeled Secondary Antibody Antibody->HRP_Ab Detection Sample_MEHHP MEHHP in Sample (Free Antigen) Sample_MEHHP->Antibody Competition Substrate TMB Substrate HRP_Ab->Substrate Enzymatic Reaction Signal Color Signal (Inversely Proportional to MEHHP) Substrate->Signal

Caption: Principle of Competitive ELISA for MEHHP Detection.

References

Troubleshooting & Optimization

"improving the recovery of MEHHA during solid-phase extraction"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of Mono-2-ethylhexyl hexanedioate (MEHHA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the recovery of MEHHA during their experiments.

Troubleshooting Guide: Low Recovery of MEHHA

Low recovery is a common issue encountered during the solid-phase extraction of MEHHA. This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Initial Assessment: Where is the Analyte Loss Occurring?

To effectively troubleshoot, it is crucial to first determine at which stage of the SPE process MEHHA is being lost. This can be achieved by collecting and analyzing the fractions from each step: the sample load effluent, the wash solvent effluent, and the final elution.

Fraction Containing MEHHA Potential Cause Recommended Solution
Sample Load Effluent Inadequate retention of MEHHA on the SPE sorbent.- Verify Sorbent Choice: MEHHA is a non-polar, hydrophobic compound, making a reversed-phase sorbent such as C18 or a polymeric sorbent (e.g., HLB) the appropriate choice.[1][2] - Check Sample Solvent: The sample solvent should be sufficiently polar to promote partitioning of MEHHA onto the non-polar sorbent. Diluting the sample with water or a suitable buffer is often necessary.[3] - Adjust pH: Ensure the sample pH does not hinder the interaction between MEHHA and the sorbent. For neutral compounds like MEHHA, a neutral pH is generally suitable. - Reduce Flow Rate: A high flow rate during sample loading can prevent adequate interaction time between MEHHA and the sorbent.[4] A slower flow rate may improve retention.
Wash Solvent Effluent The wash solvent is too strong and is prematurely eluting MEHHA.- Reduce Wash Solvent Strength: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest. If using a mixture of organic solvent and water, decrease the percentage of the organic solvent. - Optimize Wash Solvent pH: Ensure the pH of the wash solvent is appropriate to keep MEHHA retained on the sorbent.
Analyte Not Found in Any Fraction MEHHA is irreversibly bound to the sorbent, indicating incomplete elution.- Increase Elution Solvent Strength: The elution solvent may not be strong enough to desorb MEHHA from the sorbent. Increase the proportion of a stronger, less polar solvent in the elution mixture (e.g., increase the percentage of ethyl acetate or methylene chloride).[1][5] - Optimize Elution Volume: Ensure a sufficient volume of elution solvent is used to completely elute MEHHA from the sorbent bed. - Incorporate a "Soak" Step: Allow the elution solvent to sit in the sorbent bed for a few minutes before final elution to improve the desorption of the analyte.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of SPE sorbent for MEHHA extraction?

A1: Given that MEHHA is a non-polar, hydrophobic compound, a reversed-phase SPE sorbent is the most suitable choice. C18 (octadecyl-bonded silica) is a common and effective option.[2] Polymeric sorbents, such as hydrophilic-lipophilic balanced (HLB) sorbents, are also excellent choices as they offer high capacity and stability across a wide pH range.[1]

Q2: My sample matrix is complex. How can I minimize matrix effects?

A2: Matrix effects can significantly impact MEHHA recovery. To mitigate these:

  • Sample Pre-treatment: Dilute your sample with water or a suitable buffer to reduce the concentration of interfering substances.[3] For highly complex matrices, a liquid-liquid extraction may be a beneficial pre-treatment step.

  • Optimize the Wash Step: A carefully optimized wash step is critical. Use a solvent that is strong enough to remove matrix components without eluting MEHHA. You may need to test different solvent compositions.

  • Use a More Selective Sorbent: If matrix effects persist, consider using a more selective sorbent, such as a molecularly imprinted polymer (MIP) specific for similar compounds, which has shown high recovery for structurally related molecules.

Q3: What are the ideal flow rates for each step of the SPE process?

A3: While optimal flow rates can be method-specific, general guidelines are:

  • Conditioning and Equilibration: A moderate flow rate is acceptable.

  • Sample Loading: A slower flow rate is recommended to ensure sufficient interaction between MEHHA and the sorbent.

  • Washing: A moderate flow rate is typically used.

  • Elution: A slow flow rate is generally preferred to ensure complete desorption of the analyte.

Q4: Can drying the sorbent bed affect MEHHA recovery?

A4: For reversed-phase SPE, it is crucial to prevent the sorbent bed from drying out between the conditioning/equilibration and sample loading steps. A dry sorbent will not interact effectively with the aqueous sample, leading to poor retention and low recovery. However, a drying step after the wash and before elution (e.g., by applying vacuum or nitrogen) can be beneficial to remove residual aqueous solvent, which can improve the elution efficiency of non-polar analytes with a non-polar elution solvent.[1]

Q5: How can I confirm if my low recovery is due to the SPE method or subsequent analytical steps?

A5: To isolate the source of the problem, analyze a known amount of MEHHA standard that has not undergone the SPE process. If you obtain the expected response, the issue likely lies within your SPE protocol. If the standard also shows a poor response, there may be an issue with your analytical instrument (e.g., GC-MS or LC-MS).

Quantitative Data on Recovery

The recovery of compounds structurally similar to MEHHA, such as di(2-ethylhexyl) adipate (DEHA), can be high when an optimized SPE protocol is used. The following table summarizes recovery data from a study using a polymeric sorbent for the extraction of DEHA from water samples.

Analyte Sorbent Matrix Spiking Level (µg/L) Average Recovery (%) Relative Standard Deviation (%)
DEHAChromabond® HLBTap Water50958
DEHAChromabond® HLBTap Water100986
DEHAChromabond® HLBWastewater508812
DEHAChromabond® HLBWastewater100929

Data adapted from Castillo et al., Molecules, 2020.[1]

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of MEHHA from an aqueous sample, adapted from established methods for similar adipate esters.[1][6]

Materials:

  • SPE Cartridge: C18 or polymeric HLB (e.g., 200 mg, 6 mL)

  • Reagents: Methanol, Acetonitrile, Ethyl Acetate, Water (HPLC grade)

  • Apparatus: SPE vacuum manifold, collection vials, nitrogen evaporator

Protocol:

  • Sorbent Conditioning:

    • Pass 10 mL of ethyl acetate through the cartridge to waste.

    • Pass 10 mL of acetonitrile through the cartridge to waste. Do not allow the sorbent to dry.

  • Sorbent Equilibration:

    • Pass 10 mL of HPLC-grade water through the cartridge to waste, leaving the sorbent submerged in a small amount of water.

  • Sample Loading:

    • Load the aqueous sample (up to 1 L, pH adjusted to neutral if necessary) onto the cartridge at a slow, dropwise flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 20-30 minutes to remove residual water.

  • Elution:

    • Elute the retained MEHHA with 10 mL of ethyl acetate into a collection vial. A slow flow rate is recommended.

  • Concentration:

    • Evaporate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for analysis (e.g., by GC-MS).

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Condition 1. Condition Sorbent (e.g., Ethyl Acetate, Acetonitrile) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Keep sorbent wet Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash MEHHA retained Dry 5. Dry Sorbent Wash->Dry Interferences discarded Elute 6. Elute MEHHA (e.g., Ethyl Acetate) Dry->Elute Concentrate 7. Concentrate Eluate Elute->Concentrate MEHHA collected Analysis 8. GC-MS/LC-MS Analysis Concentrate->Analysis

Caption: Standard workflow for the solid-phase extraction of MEHHA.

Troubleshooting_Logic Start Low MEHHA Recovery CheckLoad Analyze Load Effluent Start->CheckLoad CheckWash Analyze Wash Effluent CheckLoad->CheckWash MEHHA Absent LoadIssue Issue: Poor Retention - Check sorbent type - Check sample solvent - Reduce flow rate CheckLoad->LoadIssue MEHHA Present CheckElution Analyze Final Eluate CheckWash->CheckElution MEHHA Absent WashIssue Issue: Premature Elution - Reduce wash solvent strength CheckWash->WashIssue MEHHA Present ElutionIssue Issue: Incomplete Elution - Increase elution solvent strength - Increase elution volume CheckElution->ElutionIssue Low/No MEHHA Success Recovery Improved LoadIssue->Success WashIssue->Success ElutionIssue->Success

Caption: Troubleshooting logic for low MEHHA recovery in SPE.

References

Technical Support Center: Isomeric Separation of DEHA Metabolites using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isomeric separation of Di(2-ethylhexyl) adipate (DEHA) metabolites using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this analytical challenge.

Frequently Asked Questions (FAQs)

Q1: What are the key DEHA metabolites to target for isomeric separation?

A1: The primary targets for isomeric separation are the side-chain oxidized monoester metabolites of DEHA. These include mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA).[1] These metabolites are specific biomarkers for DEHA exposure and exist as stereoisomers due to chiral centers in their molecules.

Q2: Why is the isomeric separation of DEHA metabolites important?

A2: The different enantiomers or diastereomers of a chiral molecule can exhibit distinct pharmacological and toxicological effects. Therefore, separating and quantifying the individual isomers of DEHA metabolites is crucial for a more accurate assessment of the potential health risks associated with DEHA exposure.

Q3: What are the main challenges in the isomeric separation of DEHA metabolites?

A3: The main challenges include:

  • Structural Similarity: The isomers have identical mass and similar physicochemical properties, making them difficult to separate with standard achiral HPLC columns.

  • Low Concentrations: These metabolites are often present at very low levels in biological samples like urine, requiring sensitive analytical methods.

  • Matrix Effects: Biological matrices such as urine are complex and can interfere with the chromatographic separation and detection of the target analytes.

  • Co-elution: There is a high probability of co-elution of the different isomers if the chromatographic conditions are not highly optimized.

Q4: What type of HPLC column is suitable for separating DEHA metabolite isomers?

A4: Chiral Stationary Phases (CSPs) are essential for the direct separation of enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used and have proven effective for a broad range of chiral compounds. For diastereomer separation, a high-resolution reversed-phase column (e.g., C18) may be sufficient in some cases, but a chiral column is often necessary for optimal resolution.

Q5: What detection method is most appropriate for analyzing DEHA metabolites?

A5: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity. This is particularly important when dealing with low concentrations of metabolites in complex biological matrices. An online Solid Phase Extraction (SPE) system coupled with HPLC-MS/MS can further enhance sensitivity and reduce matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isomeric separation of DEHA metabolites by HPLC.

Problem 1: Poor or No Resolution of Isomeric Peaks
Possible Cause Recommended Solution
Inappropriate HPLC Column Ensure you are using a suitable Chiral Stationary Phase (CSP). If you are using a CSP and still see no separation, consider screening different types of CSPs (e.g., polysaccharide-based, Pirkle-type, or cyclodextrin-based).
Mobile Phase Composition Not Optimal The composition of the mobile phase is critical for chiral separations. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography. In reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase composition. Small changes can have a significant impact on selectivity.
Incorrect Mobile Phase Additive For normal-phase chiral chromatography, the addition of a small amount of an alcohol (e.g., ethanol or isopropanol) is often necessary. For ionizable analytes, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
Temperature Fluctuations Temperature can affect chiral recognition. Use a column oven to maintain a constant and optimized temperature throughout the analysis.
Flow Rate Too High A lower flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the chiral stationary phase.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions with Column For acidic or basic analytes, the pH of the mobile phase can significantly impact peak shape. Adjust the pH with a suitable buffer to suppress the ionization of the analytes.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility The solvent in which the sample is dissolved can affect peak shape. If possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and need replacement.
Problem 3: Retention Time Drifting
Possible Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This can take a significant amount of time for some chiral methods.
Mobile Phase Composition Changing If the mobile phase is prepared by online mixing, ensure the pump is functioning correctly. Premixing the mobile phase can sometimes improve stability. Evaporation of a volatile solvent component can also alter the composition.
Temperature Changes Use a column oven and ensure the laboratory temperature is stable.
Column Aging Over time, the performance of a chiral column can change. Monitor the retention times of standards and re-validate the method periodically.
Problem 4: Low Signal Intensity or High Baseline Noise
Possible Cause Recommended Solution
Matrix Effects (Ion Suppression or Enhancement) Implement a more effective sample preparation method, such as online SPE or liquid-liquid extraction, to remove interfering matrix components. Using a stable isotope-labeled internal standard can help to compensate for matrix effects.
Contaminated Mobile Phase or HPLC System Use high-purity solvents and filter the mobile phase. Flush the HPLC system to remove any contaminants.
Detector Issues Ensure the mass spectrometer is properly tuned and calibrated. Clean the ion source if necessary.
Sample Degradation Ensure proper storage of samples and standards to prevent degradation.

Experimental Protocols

Protocol 1: Sample Preparation from Urine

This protocol is based on methods used for the analysis of DEHA metabolites in human urine.

  • Enzymatic Hydrolysis: To 1 mL of urine, add a buffer (e.g., ammonium acetate) and β-glucuronidase to deconjugate the glucuronidated metabolites. Incubate at 37°C for a specified time (e.g., 2 hours).

  • Protein Precipitation: After incubation, add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

  • Dilution: The supernatant may need to be diluted with the initial mobile phase before injection into the HPLC system.

Protocol 2: Chiral HPLC-MS/MS Method (Example)

This is a hypothetical protocol for the isomeric separation of 5OH-MEHA and 5oxo-MEHA, based on common practices for chiral separations. Method development and optimization are essential.

  • HPLC System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase (Normal Phase):

    • Solvent A: n-Hexane

    • Solvent B: Isopropanol (with a small percentage of a modifier if necessary, e.g., 0.1% diethylamine for basic analytes).

  • Gradient Elution (Example):

    • Start with a low percentage of Solvent B, and gradually increase the concentration to elute the analytes. A shallow gradient is often required for good resolution of isomers.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C (to be optimized)

  • Injection Volume: 5 - 10 µL

  • MS/MS Detection:

    • Ionization Mode: Negative ESI

    • Monitor specific precursor-to-product ion transitions for each metabolite.

Data Presentation

Table 1: Example Chromatographic Data for Isomeric Separation of DEHA Metabolites

This table presents hypothetical data for illustrative purposes. Actual values will depend on the specific experimental conditions.

Analyte IsomerRetention Time (min)Resolution (Rs)
5OH-MEHA (Isomer 1)12.5-
5OH-MEHA (Isomer 2)13.81.8
5oxo-MEHA (Isomer 1)15.2-
5oxo-MEHA (Isomer 2)16.11.6

Visualizations

DEHA_Metabolism_and_Analysis cluster_metabolism Metabolism cluster_analysis Analytical Workflow DEHA DEHA (Di(2-ethylhexyl) adipate) MEHA MEHA (Mono(2-ethylhexyl) adipate) DEHA->MEHA Hydrolysis Oxidized_Metabolites Side-chain Oxidized Metabolites (5OH-MEHA, 5oxo-MEHA, 5cx-MEPA) MEHA->Oxidized_Metabolites Oxidation (Phase I) Conjugated_Metabolites Glucuronidated Metabolites Oxidized_Metabolites->Conjugated_Metabolites Glucuronidation (Phase II) Urine_Sample Urine Sample Conjugated_Metabolites->Urine_Sample Excretion Sample_Prep Sample Preparation (Enzymatic Hydrolysis, Protein Precipitation) Urine_Sample->Sample_Prep HPLC Chiral HPLC Separation Sample_Prep->HPLC MSMS MS/MS Detection HPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Caption: Metabolic pathway of DEHA and the analytical workflow for isomeric separation.

Troubleshooting_Logic Start Problem: Poor Isomer Resolution Check_Column Is a Chiral Column being used? Start->Check_Column Select_CSP Select an appropriate Chiral Stationary Phase (CSP) Check_Column->Select_CSP No Optimize_Mobile_Phase Optimize Mobile Phase (Solvent ratio, additives) Check_Column->Optimize_Mobile_Phase Yes Select_CSP->Optimize_Mobile_Phase Optimize_Temp_Flow Optimize Temperature and Flow Rate Optimize_Mobile_Phase->Optimize_Temp_Flow Good_Resolution Resolution Achieved Optimize_Temp_Flow->Good_Resolution

Caption: Troubleshooting workflow for poor isomeric resolution in HPLC.

References

"troubleshooting low sensitivity in MEHHA quantification"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the quantification of Mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity in MEHHA quantification?

A1: Low sensitivity in MEHHA analysis can stem from several factors:

  • Suboptimal Sample Preparation: Inefficient extraction of MEHHA from the biological matrix can lead to significant analyte loss.[1][2] Matrix effects, where other components in the sample interfere with the ionization of MEHHA, are also a primary cause of suppressed signal.[1][3][4][5]

  • Inefficient Ionization: MEHHA, like other phthalate monoesters, is typically analyzed in negative electrospray ionization (ESI) mode.[6] Improper ESI source parameters, such as spray voltage, gas flows, and temperature, can result in poor ionization efficiency.

  • Incorrect Mass Spectrometry Parameters: Non-optimized precursor and product ion selection for Multiple Reaction Monitoring (MRM) will directly lead to a weaker signal.[7][8] Collision energy and other tuning parameters are critical for achieving maximum fragmentation and signal intensity.

  • Chromatographic Issues: Poor peak shape, often due to inadequate chromatographic separation or issues with the analytical column, can decrease the signal-to-noise ratio and thus, sensitivity.

  • Instrument Contamination: Contamination of the LC system or the mass spectrometer ion source can lead to high background noise, which masks the analyte signal.

Q2: How can I improve the recovery of MEHHA from urine samples?

A2: To improve MEHHA recovery, focus on optimizing your sample preparation protocol. Solid-phase extraction (SPE) is a commonly used and effective technique for extracting MEHHA and other phthalate metabolites from urine.[1][6] Consider the following:

  • Enzymatic Pre-treatment: MEHHA is often present in urine as a glucuronide conjugate.[9][10] Pre-treatment of the urine sample with β-glucuronidase is crucial to cleave this conjugate and measure the total MEHHA concentration.

  • SPE Sorbent Selection: A mixed-mode cation exchange sorbent is often effective for isolating phthalate metabolites.

  • Elution Solvent Optimization: Ensure the elution solvent is strong enough to completely elute MEHHA from the SPE cartridge while leaving interfering matrix components behind.

Q3: What are the recommended precursor and product ions for MEHHA MRM analysis?

A3: For MEHHA (chemical formula: C14H26O5, molecular weight: 274.35 g/mol ), the deprotonated molecule [M-H]⁻ is typically used as the precursor ion in negative ESI mode. The specific m/z values for precursor and product ions should be optimized for your specific instrument. However, a common transition for a related DEHP metabolite, MEHP, involves the precursor ion at m/z 277 and product ions resulting from the loss of the alkyl chain. For MEHHA, you would expect a precursor ion of m/z 273. The product ions would result from fragmentation of the ester and alkyl side chain. It is essential to perform compound tuning to determine the optimal transitions and collision energies for your instrument.

Troubleshooting Guides

Issue: Low Signal Intensity or No Peak Detected for MEHHA

This guide provides a systematic approach to troubleshooting low or absent MEHHA signal in your LC-MS/MS analysis.

Troubleshooting Workflow

Low_Signal_Workflow start Start: Low MEHHA Signal check_ms 1. Verify MS Instrument Performance start->check_ms check_lc 2. Assess LC Performance & Peak Shape check_ms->check_lc Passes solution_ms Solution: Clean and Calibrate MS check_ms->solution_ms Fails check_sample_prep 3. Evaluate Sample Preparation check_lc->check_sample_prep Passes solution_lc Solution: Replace Column, Check for Leaks check_lc->solution_lc Fails check_method_params 4. Review and Optimize Method Parameters check_sample_prep->check_method_params Passes solution_sample_prep Solution: Optimize SPE, Check Enzyme Activity check_sample_prep->solution_sample_prep Fails solution_method Solution: Re-optimize MRM Transitions and Source Parameters check_method_params->solution_method Fails end_node Problem Resolved check_method_params->end_node Passes solution_ms->end_node solution_lc->end_node solution_sample_prep->end_node solution_method->end_node High_Variability start High Variability in Results inconsistent_sample_prep Inconsistent Sample Preparation start->inconsistent_sample_prep instrument_instability Instrument Instability start->instrument_instability calibration_issues Calibration Curve Issues start->calibration_issues solution_sample_prep Solution: Automate Pipetting, Ensure Homogeneous Samples inconsistent_sample_prep->solution_sample_prep solution_instrument Solution: Check for Leaks, Ensure Stable Temperature instrument_instability->solution_instrument solution_calibration Solution: Use Fresh Standards, Appropriate Weighting calibration_issues->solution_calibration DEHP_Metabolism DEHP DEHP (Di(2-ethylhexyl) phthalate) MEHP MEHP (Mono(2-ethylhexyl) phthalate) DEHP->MEHP Hydrolysis MEHHP MEHHP (Mono(2-ethyl-5-hydroxyhexyl) phthalate) (includes MEHHA) MEHP->MEHHP Oxidation MEOHP MEOHP (Mono(2-ethyl-5-oxohexyl) phthalate) MEHHP->MEOHP Oxidation Glucuronidation Glucuronidation MEHHP->Glucuronidation MEOHP->Glucuronidation Excretion Urinary Excretion Glucuronidation->Excretion

References

Technical Support Center: Mono(2-ethyl-5-oxohexyl) Adipate (MEHHA) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize contamination during the analysis of Mono(2-ethyl-5-oxohexyl) adipate (MEHHA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MEHHA) and why is its analysis important?

A1: this compound (MEHHA) is a metabolite of the plasticizer di(2-ethylhexyl) adipate (DEHA).[1] DEHA is commonly used in various consumer products, including food packaging materials.[1] Analysis of MEHHA in biological samples, such as urine, serves as a biomarker to assess human exposure to DEHA.[1][2] Accurate and sensitive analysis is crucial for exposure and risk assessment studies.[2]

Q2: What are the most common sources of MEHHA contamination in the laboratory?

A2: MEHHA is a metabolite of a plasticizer, making it susceptible to contamination from various plastic sources in the lab. Common sources include:

  • Laboratory consumables: Pipette tips, microcentrifuge tubes, sample vials, and plastic containers can leach DEHA, which can be perceived as MEHHA contamination.[3]

  • Solvents and Reagents: Impurities in solvents and reagents can introduce interfering compounds. It is crucial to use high-purity, LC-MS grade solvents.[3]

  • Laboratory Environment: Dust and airborne particles in the lab can contain phthalates and other plasticizers.[3] Soft PVC materials like vinyl gloves and flooring can also be significant sources of contamination.[3]

  • Sample Collection and Storage: Contamination can be introduced during sample collection if plastic containers are used. Improper storage can also lead to the leaching of contaminants.

Q3: How can I prevent contamination during sample collection?

A3: To minimize contamination during sample collection, it is recommended to:

  • Use pre-cleaned glass or polypropylene containers.

  • If collecting urine samples, provide subjects with specific instructions to avoid contact with potential sources of contamination.

  • Freeze samples as soon as possible after collection to minimize degradation and further contamination.[4]

Q4: What are the best practices for storing MEHHA standards and samples?

A4: For MEHHA standards, it is crucial to follow the manufacturer's storage recommendations. In general, stock solutions should be stored in amber glass vials at low temperatures (e.g., -20°C or -80°C) to prevent degradation.[5] Samples should also be stored frozen, preferably at -80°C, in glass or high-quality polypropylene containers to ensure stability.[4] Repeated freeze-thaw cycles should be avoided.

Q5: Can I use plastic labware for MEHHA analysis?

A5: While it is best to avoid plastic, high-quality polypropylene labware that has been tested for low leachable content can sometimes be used. However, it is crucial to perform blank checks to ensure that the plasticware does not introduce significant contamination. Whenever possible, use glass or stainless steel alternatives.[3]

Troubleshooting Contamination in MEHHA Analysis

This guide provides a systematic approach to identifying and eliminating sources of contamination in your MEHHA analysis workflow.

Issue 1: High Background Signal or Ghost Peaks in Blank Injections

High background noise or the appearance of "ghost peaks" corresponding to MEHHA in your blank injections is a clear indicator of contamination within your LC-MS/MS system.

Troubleshooting Steps:

  • Isolate the Source: Systematically inject a series of blanks, starting from just the mobile phase, then introducing the autosampler, and finally the column, to pinpoint the contaminated component.

  • Mobile Phase and Solvents: Prepare fresh mobile phases using new, unopened bottles of LC-MS grade solvents and high-purity water.[3]

  • LC System Cleaning: Flush the entire LC system, including the pump, degasser, and autosampler, with a strong solvent mixture like isopropanol/acetonitrile/water.

  • Column Contamination: If the contamination persists after cleaning the system, the analytical column may be the source. Back-flush the column with an appropriate solvent or replace it if necessary.

  • Check for Leaks: Ensure all fittings are secure, as leaks can introduce contaminants.

Issue 2: MEHHA Detected in Procedural Blanks

Detection of MEHHA in your procedural blanks (blanks that have gone through the entire sample preparation process) points to contamination from your labware, reagents, or environment.

Troubleshooting Steps:

  • Review Labware Cleaning Procedures: Ensure all glassware is meticulously cleaned. Refer to the detailed "Experimental Protocol for Cleaning Labware" below.

  • Test Reagents and Solvents: Prepare a new set of procedural blanks, substituting one reagent or solvent at a time with a fresh, unopened stock to identify the source.

  • Evaluate Lab Environment: Minimize the use of plastic materials in the vicinity of your sample preparation area. Work in a clean, dust-free environment, ideally in a laminar flow hood.[6] Avoid wearing vinyl gloves; opt for nitrile gloves instead.[3]

  • Check Water Purification System: Ensure your water purification system is properly maintained and that the water quality meets the requirements for trace analysis.

Issue 3: Inconsistent or Unexplained High MEHHA Levels in Samples

Sporadic high levels of MEHHA in your samples that are not consistent with the expected biological variability may indicate intermittent contamination.

Troubleshooting Steps:

  • Review Sample Handling Procedures: Ensure consistent and careful sample handling to avoid cross-contamination between samples.[7]

  • Investigate Sample Collection: If possible, review the sample collection protocol to identify any potential sources of external contamination.

  • Analyze Quality Control Samples: Consistently high results in your quality control samples can indicate a contaminated standard or a systematic issue with your analytical process.

  • Purity of Analytical Standards: Verify the purity and correct handling of your MEHHA analytical standards.[8]

Quantitative Data Summary

Table 1: Potential Contamination Levels of Phthalates from Laboratory Consumables (Illustrative)

ConsumableMaterialPotential ContaminantTypical Leached Amount (ng/mL)
Microcentrifuge TubesPolypropyleneDi(2-ethylhexyl) phthalate (DEHP)0.5 - 10
Pipette TipsPolypropyleneDibutyl phthalate (DBP)0.1 - 5
Sample Vials (Plastic)PolypropyleneVarious Phthalates1 - 20
Solvent Bottles (Plastic)HDPEPhthalates, other plasticizersVariable, can be significant

Note: This table provides illustrative data based on general findings for phthalates. Specific leaching of DEHA (the parent compound of MEHHA) will vary depending on the manufacturer, lot number, solvent, temperature, and contact time. It is essential to perform your own blank analysis to determine background levels from your specific labware.

Experimental Protocols

Protocol for Cleaning Labware for MEHHA Analysis

This protocol is designed to minimize background contamination from glassware and other reusable labware.

Materials:

  • Phosphate-free detergent

  • High-purity water (e.g., Milli-Q or equivalent)

  • LC-MS grade methanol

  • LC-MS grade acetone

  • Aluminum foil

  • Oven

Procedure:

  • Initial Wash: Manually wash glassware with a phosphate-free detergent and hot water. Use a brush to scrub all surfaces.

  • Rinse with Tap Water: Thoroughly rinse the glassware with hot tap water to remove all detergent residues.

  • Acid Rinse (Optional but Recommended): For new glassware or glassware with stubborn residues, soak in a 1% solution of hydrochloric or nitric acid for several hours.[9]

  • Rinse with High-Purity Water: Rinse the glassware at least three times with high-purity water.

  • Solvent Rinse: Rinse the glassware with LC-MS grade methanol, followed by a rinse with LC-MS grade acetone.

  • Drying: Dry the glassware in an oven at a high temperature (e.g., 120°C) for at least one hour.

  • Storage: Once cooled, cover the openings of the glassware with clean aluminum foil and store in a clean, dust-free cabinet.[3]

Protocol for Sample Preparation using Solid-Phase Extraction (SPE) to Minimize Contamination

This protocol outlines a general SPE procedure for extracting MEHHA from a biological matrix (e.g., urine) while minimizing contamination.

Materials:

  • Glass SPE cartridges

  • High-purity water

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • Formic acid (or other appropriate modifier)

  • Internal standard solution

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw the sample and internal standard to room temperature. In a glass tube, pipette the required volume of the sample and add the internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge by passing LC-MS grade methanol followed by high-purity water through it. Ensure the sorbent bed does not go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove interferences.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen.

  • Elution: Elute the MEHHA from the cartridge using a small volume of a strong solvent (e.g., acetonitrile or methanol). Collect the eluate in a clean glass tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to a clean glass autosampler vial for LC-MS/MS analysis.

Visualizations

Contamination_Troubleshooting_Workflow start High MEHHA Background Detected blank_injection Analyze System Blanks start->blank_injection procedural_blank Analyze Procedural Blanks start->procedural_blank inconsistent_results Inconsistent High Sample Values start->inconsistent_results system_contamination Contamination in System Blanks? blank_injection->system_contamination sample_prep_contamination Contamination in Procedural Blanks? procedural_blank->sample_prep_contamination isolate_system Isolate LC Components (Mobile Phase, Autosampler, Column) system_contamination->isolate_system Yes end_system System Contamination Resolved system_contamination->end_system No review_labware Review Labware Cleaning Protocol sample_prep_contamination->review_labware Yes end_prep Sample Prep Contamination Resolved sample_prep_contamination->end_prep No clean_system Clean/Replace Contaminated LC Component isolate_system->clean_system clean_system->end_system test_reagents Test Reagents and Solvents review_labware->test_reagents assess_environment Assess Laboratory Environment test_reagents->assess_environment assess_environment->end_prep review_handling Review Sample Handling inconsistent_results->review_handling check_standards Verify Standard Purity & Handling review_handling->check_standards end_inconsistent Inconsistent Results Resolved check_standards->end_inconsistent MEHHA_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection (Glass/PP containers) sample_storage Sample Storage (-80°C in glass) sample_collection->sample_storage spe Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute sample_storage->spe evaporation Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data_processing Data Processing & Review lcms->data_processing

References

"strategies to reduce ion suppression for MEHHA in urine matrix"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-ethyl-2-hydroxy-2-(4-methoxyphenyl)acetamide (MEHHA), a metabolite of methoxetamine, in urine samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for MEHHA analysis in urine?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in the urine matrix interfere with the ionization of the target analyte, MEHHA, in the mass spectrometer's ion source. This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analysis. Urine is a complex matrix containing high concentrations of salts, urea, creatinine, and other metabolites that can cause significant ion suppression.

Q2: What are the most common sources of ion suppression in urine analysis?

A2: The primary sources of ion suppression in urine analysis include:

  • Inorganic salts: High concentrations of salts like sodium and potassium chloride can alter the droplet surface tension and charge distribution in the ESI spray.

  • Urea: As the most abundant endogenous compound in urine, urea can significantly contribute to matrix effects.

  • Phospholipids: Although more prevalent in plasma, residual phospholipids can still be present and are known to cause ion suppression.

  • Other endogenous metabolites: A high concentration of various other small molecules can compete with MEHHA for ionization.

Q3: What are the general strategies to minimize ion suppression for MEHHA?

A3: The main strategies can be categorized as follows:

  • Sample Preparation: Implementing an effective cleanup method to remove interfering matrix components before injection.

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate MEHHA from co-eluting matrix components.

  • Instrumental Parameters: Adjusting mass spectrometer settings to enhance the signal of MEHHA relative to the background.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) for MEHHA can help compensate for matrix effects.

Troubleshooting Guide

Issue 1: Low MEHHA signal intensity and poor sensitivity.

This is a classic symptom of significant ion suppression. The following steps can help diagnose and resolve the issue.

Troubleshooting Workflow

start Low MEHHA Signal check_is Check Internal Standard (IS) Response start->check_is is_low IS Signal also Low/Variable? check_is->is_low yes_is_low Indicates Significant Matrix Effect is_low->yes_is_low Yes no_is_low Consider Analyte-Specific Degradation/Loss is_low->no_is_low No improve_sp Improve Sample Preparation yes_is_low->improve_sp final_check Re-evaluate Signal & IS Response no_is_low->final_check sp_options Dilute & Shoot vs. LLE vs. SPE improve_sp->sp_options optimize_lc Optimize Chromatography sp_options->optimize_lc lc_options Gradient/Column Chemistry optimize_lc->lc_options lc_options->final_check reproducibility Poor Reproducibility matrix_variability Inter-Sample Matrix Variability reproducibility->matrix_variability is_use Use of Internal Standard (IS) matrix_variability->is_use sample_prep_consistency Consistent Sample Preparation matrix_variability->sample_prep_consistency is_type SIL-IS vs. Analogue IS is_use->is_type sil_is SIL-IS Compensates Best is_type->sil_is Ideal analogue_is Analogue IS May Behave Differently is_type->analogue_is Suboptimal automation Automation Reduces Variability sample_prep_consistency->automation start Start: 1 mL Urine Sample add_is Add Internal Standard start->add_is adjust_ph Adjust pH to ~9.0 with NH4OH add_is->adjust_ph add_solvent Add 3 mL Ethyl Acetate adjust_ph->add_solvent vortex Vortex for 2 minutes add_solvent->vortex centrifuge Centrifuge at 4000 rpm for 5 min vortex->centrifuge transfer Transfer Organic Layer to a New Tube centrifuge->transfer evaporate Evaporate to Dryness under N2 transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject start Start: 1 mL Urine Sample condition Condition SPE Cartridge (MeOH then Water) start->condition load Load Sample condition->load wash1 Wash with Acidified Water load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 5% NH4OH in MeOH wash2->elute evaporate Evaporate to Dryness under N2 elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Technical Support Center: Optimization of Enzymatic Hydrolysis for Complete Deconjugation of MEHHA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic hydrolysis of Mono-(2-ethylhexyl) hexanedioate (MEHHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure complete and efficient deconjugation of MEHHA glucuronide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is MEHHA and why is its deconjugation important?

A1: Mono-(2-ethylhexyl) hexanedioate (MEHHA) is a metabolite of the plasticizer di(2-ethylhexyl)adipate (DEHA). In biological systems, MEHHA can be conjugated with glucuronic acid, forming a more water-soluble glucuronide metabolite that can be excreted. For accurate quantification of total MEHHA exposure, it is crucial to cleave this glucuronide conjugate to measure the parent MEHHA molecule. This process is known as deconjugation.

Q2: Which enzyme is typically used for the deconjugation of MEHHA glucuronide?

A2: The most commonly used enzyme for deconjugating glucuronide metabolites is β-glucuronidase. This enzyme hydrolyzes the glycosidic bond between MEHHA and the glucuronic acid moiety. β-glucuronidases are available from various sources, such as Escherichia coli (E. coli), Helix pomatia (snail), and abalone, each with its own optimal reaction conditions.

Q3: What are the critical parameters to consider for optimizing the enzymatic hydrolysis of MEHHA?

A3: The key parameters for successful enzymatic hydrolysis include pH, temperature, incubation time, and enzyme concentration. The choice of buffer and the purity of the enzyme preparation are also important factors that can influence the reaction efficiency.

Q4: Can I use chemical hydrolysis instead of enzymatic hydrolysis for MEHHA deconjugation?

A4: Yes, chemical hydrolysis (e.g., acid hydrolysis) is an alternative to enzymatic hydrolysis. However, enzymatic hydrolysis is often preferred because it is performed under milder conditions, which helps to minimize the degradation of the target analyte and reduces the formation of interfering byproducts.[1][2] Acid hydrolysis, while potentially faster, can sometimes lead to lower recovery of the target compound.[3]

Q5: Are there any known inhibitors of β-glucuronidase that I should be aware of?

A5: Yes, the presence of certain substances in your sample matrix can inhibit β-glucuronidase activity. Common inhibitors include high concentrations of salts, organic solvents, and detergents. It is also known that some biological matrices may contain endogenous inhibitors.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deconjugation Suboptimal pH: The pH of the reaction mixture is outside the optimal range for the specific β-glucuronidase used.[4]Verify the optimal pH for your enzyme from the manufacturer's datasheet. Prepare a fresh buffer solution and carefully adjust the pH of your sample mixture before adding the enzyme. See Table 1 for typical pH ranges.
Incorrect Temperature: The incubation temperature is too low, leading to slow enzyme activity, or too high, causing enzyme denaturation.[4]Ensure your incubator or water bath is calibrated and set to the optimal temperature for the enzyme. See Table 1 for common incubation temperatures.
Insufficient Incubation Time: The reaction was stopped before all the MEHHA glucuronide could be hydrolyzed.[4]Increase the incubation time. Perform a time-course experiment (e.g., 1, 2, 4, 8, 16 hours) to determine the optimal duration for complete deconjugation in your specific sample matrix.
Inadequate Enzyme Concentration: The amount of β-glucuronidase is insufficient to process the concentration of MEHHA glucuronide in the sample within the given time.Increase the enzyme concentration. Consider performing a titration experiment to find the most effective enzyme concentration for your samples.
Enzyme Inhibition: Components in the sample matrix (e.g., salts, organic solvents) are inhibiting the enzyme.Consider a sample clean-up step (e.g., solid-phase extraction) prior to hydrolysis to remove potential inhibitors. Alternatively, dilute the sample to reduce the inhibitor concentration, if the analyte concentration allows.
Low Recovery of MEHHA Analyte Degradation: Harsh hydrolysis conditions (e.g., in acid hydrolysis) or prolonged incubation at high temperatures may be degrading the MEHHA.[3]Optimize for the mildest effective conditions. Prefer enzymatic hydrolysis over acid hydrolysis. Reduce incubation temperature and time if possible without compromising deconjugation efficiency.
Adsorption to Labware: MEHHA, being a lipophilic compound, may adsorb to plastic labware.Use silanized glass vials or low-adsorption polypropylene tubes for the hydrolysis reaction and subsequent analysis.
High Variability Between Replicates Inconsistent pH or Temperature: Fluctuations in pH or temperature across samples can lead to variable enzyme activity.Ensure consistent and accurate preparation of buffers and precise temperature control for all samples.
Non-homogenous Sample: The MEHHA glucuronide is not evenly distributed in the sample.Thoroughly vortex or mix each sample before aliquoting for hydrolysis.
Pipetting Errors: Inaccurate pipetting of the sample, buffer, or enzyme solution.Calibrate your pipettes regularly and use appropriate pipetting techniques.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for β-Glucuronidase from Different Sources

Enzyme Source Optimal pH Range Optimal Temperature Range (°C) General Incubation Time Notes
Escherichia coli (E. coli)6.5 - 7.0372 - 16 hoursGenerally shows good activity for a wide range of glucuronides.
Helix pomatia4.5 - 5.0372 - 16 hoursContains sulfatase activity, which may be beneficial if sulfate conjugates are also present, but can also introduce contaminants.[4]
Abalone4.5 - 5.055 - 6530 minutes - 2 hoursOften more thermostable and can lead to shorter incubation times.
Recombinant β-glucuronidaseVaries by manufacturerVaries by manufacturerCan be very short (e.g., 5-30 minutes)Often highly purified, leading to cleaner sample extracts.[5]

Experimental Protocols

Protocol 1: Standard Enzymatic Hydrolysis of MEHHA Glucuronide in a Biological Matrix (e.g., Urine)

  • Sample Preparation:

    • Thaw the frozen sample (e.g., urine) to room temperature.

    • Vortex the sample for 15 seconds to ensure homogeneity.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

    • Transfer a 500 µL aliquot of the supernatant to a clean glass tube.

  • Buffer Addition and pH Adjustment:

    • Add 500 µL of a suitable buffer (e.g., 0.1 M sodium acetate buffer for an optimal pH of 5.0 if using β-glucuronidase from Helix pomatia).

    • Vortex briefly and check the pH of the mixture, adjusting if necessary with dilute acid or base.

  • Internal Standard Spiking:

    • Spike the sample with an appropriate internal standard (e.g., isotopically labeled MEHHA) to correct for extraction efficiency and matrix effects.

  • Enzyme Addition:

    • Add a pre-determined optimal amount of β-glucuronidase solution (e.g., 20 µL of a 5000 U/mL solution). The exact amount should be optimized for your specific application.

  • Incubation:

    • Cap the tube tightly and vortex gently to mix.

    • Incubate the mixture at the optimal temperature (e.g., 37°C) for the optimal duration (e.g., 4 hours). This should be determined from optimization experiments.

  • Reaction Termination and Extraction:

    • After incubation, stop the reaction by adding a suitable solvent (e.g., acetonitrile) or by adjusting the pH to a value that inactivates the enzyme.

    • Proceed with your established extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the deconjugated MEHHA for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis start Start: Biological Sample thaw Thaw and Vortex start->thaw centrifuge Centrifuge thaw->centrifuge aliquot Aliquot Supernatant centrifuge->aliquot buffer Add Buffer & Adjust pH aliquot->buffer is Spike Internal Standard buffer->is enzyme Add β-glucuronidase is->enzyme incubate Incubate enzyme->incubate stop Stop Reaction incubate->stop extract Extract MEHHA stop->extract analyze LC-MS/MS Analysis extract->analyze

Caption: Experimental workflow for the enzymatic hydrolysis of MEHHA.

troubleshooting_logic cluster_params Check Primary Parameters cluster_solutions Solutions incomplete Incomplete Deconjugation? ph Is pH Optimal? incomplete->ph Yes temp Is Temperature Optimal? ph->temp Yes adjust_ph Adjust pH ph->adjust_ph No time Is Incubation Time Sufficient? temp->time Yes adjust_temp Adjust Temperature temp->adjust_temp No conc Is Enzyme Concentration Adequate? time->conc Yes increase_time Increase Time time->increase_time No increase_conc Increase Enzyme Concentration conc->increase_conc No check_inhibitors Check for Inhibitors conc->check_inhibitors Yes

Caption: Troubleshooting logic for incomplete MEHHA deconjugation.

References

Technical Support Center: Accurate Quantification of DEHA Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Di(2-ethylhexyl) adipate (DEHA) metabolites, a topic of interest in exposure and toxicological studies. The primary focus is on the selection and use of internal standards for two key oxidized monoester metabolites:

  • mono(2-ethyl-5-hydroxyhexyl) adipate (5OH-MEHA)

  • mono(2-ethyl-5-oxohexyl) adipate (5oxo-MEHA)

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for accurate quantification of 5OH-MEHA and 5oxo-MEHA?

A1: The gold standard for accurate quantification of these metabolites in complex biological matrices like urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with the stable isotope dilution method.[1][2] This involves using a stable isotope-labeled (e.g., Deuterium or Carbon-13) version of the analyte as an internal standard.

Q2: Why is a stable isotope-labeled (SIL) internal standard crucial for this analysis?

A2: A SIL internal standard is chemically almost identical to the analyte of interest.[1] This means it will behave similarly during sample preparation (extraction, enzymatic hydrolysis), chromatography, and ionization in the mass spectrometer. By adding a known amount of the SIL internal standard to the sample at the very beginning of the workflow, it can effectively compensate for variations in sample recovery and matrix effects (ion suppression or enhancement), leading to highly accurate and precise results.

Q3: What type of internal standard should I use for 5OH-MEHA and 5oxo-MEHA analysis?

A3: You should use a stable isotope-labeled version of each analyte you are quantifying. For example, when quantifying 5OH-MEHA, use a deuterated or ¹³C-labeled 5OH-MEHA. Using a SIL analog for each specific metabolite is critical because even structurally similar metabolites can exhibit different behaviors during analysis.

Q4: Can I use one internal standard for both 5OH-MEHA and 5oxo-MEHA?

A4: This is not recommended. Although structurally similar, the two metabolites have different functional groups (hydroxyl vs. oxo), which can lead to differences in extraction efficiency, chromatographic retention time, and ionization efficiency. For the most accurate results, a dedicated SIL internal standard should be used for each analyte.

Q5: Where can I obtain stable isotope-labeled internal standards for DEHA metabolites?

Troubleshooting Guide

Issue 1: High variability in results between sample replicates.

Possible Cause Troubleshooting Step
Inconsistent Internal Standard Spiking Ensure the internal standard solution is thoroughly mixed before use. Use a calibrated pipette to add the internal standard to each sample and standard. Add the internal standard at the earliest step of sample preparation to account for variability in all subsequent steps.
Poor Sample Homogenization Vortex or mix urine samples thoroughly before taking an aliquot for analysis.
Variable Matrix Effects While a SIL internal standard should correct for this, extreme variations in urine composition (e.g., creatinine levels, pH) can sometimes be a factor.[8][9][10][11][12] Ensure your sample cleanup is robust. Consider normalizing results to creatinine concentration to account for urine dilution.
Instrument Instability Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. If variability is high, the instrument may require maintenance or recalibration.

Issue 2: Low or no recovery of the analyte and internal standard.

Possible Cause Troubleshooting Step
Inefficient Enzymatic Hydrolysis These metabolites are often present in urine as glucuronide conjugates and require enzymatic deconjugation (e.g., using β-glucuronidase) before extraction.[2] Optimize the enzyme concentration, incubation time, temperature, and pH of the buffer for the hydrolysis step.
Suboptimal Solid-Phase Extraction (SPE) The choice of SPE sorbent and the wash/elution solvents are critical. Ensure the SPE protocol is optimized for the polarity and chemical properties of the DEHA metabolites. A mixed-mode or polymer-based sorbent may be required.
Analyte Degradation Ensure samples are stored properly (e.g., at -80°C) and that the pH during sample preparation is controlled to prevent degradation of the analytes.

Issue 3: Internal standard signal is inconsistent or absent in some samples.

| Possible Cause | Troubleshooting Step | | Pipetting Error | Re-evaluate the procedure for adding the internal standard to ensure consistency. Consider preparing a larger volume of sample with the internal standard to minimize pipetting errors for individual aliquots. | | Extreme Ion Suppression | In some highly concentrated urine samples, the matrix components can severely suppress the ionization of the internal standard. Dilute the sample with purified water and re-inject. A more rigorous sample cleanup method may be necessary. | | Internal Standard Instability | Verify the stability of the internal standard in the storage solvent and under the conditions of the sample preparation workflow. |

Experimental Protocols

General Protocol for Quantification of DEHA Metabolites in Urine

This protocol provides a general workflow. Specific parameters such as instrument settings, gradient conditions, and solution concentrations should be optimized in your laboratory.

  • Sample Preparation and Internal Standard Spiking:

    • Thaw frozen urine samples and vortex to homogenize.

    • To a 1 mL aliquot of urine, add 50 µL of a mixed stable isotope-labeled internal standard solution (containing known concentrations of labeled 5OH-MEHA and 5oxo-MEHA in methanol).

    • Add 500 µL of ammonium acetate buffer (pH 6.5).

  • Enzymatic Hydrolysis:

    • Add 20 µL of β-glucuronidase from E. coli.

    • Incubate the samples at 37°C for 2 hours to deconjugate the metabolites.

  • Sample Cleanup (Online SPE):

    • After incubation, centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for analysis by online SPE-LC-MS/MS.

    • The online SPE system will automatically load the sample, wash away interfering salts and matrix components, and then elute the analytes of interest onto the analytical LC column.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Analytical Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

Quantitative Data Summary

The following table summarizes typical performance data for an optimized LC-MS/MS method for DEHA metabolite analysis.[2]

Parameter 5OH-MEHA 5oxo-MEHA 5cx-MEPA
Limit of Quantification (LOQ) 0.05 µg/L0.1 µg/L0.05 µg/L
Relative Recovery (Accuracy) 92 - 109%92 - 109%92 - 109%
Relative Standard Deviation (Precision) < 5%< 5%< 5%
mono-5-carboxy-2-ethylpentyl adipate, another relevant DEHA metabolite.

Visualizations

Workflow for Internal Standard Selection and Method Development

workflow Workflow for IS Selection and Method Development cluster_prep Preparation & Selection cluster_dev Method Development cluster_val Validation cluster_analysis Sample Analysis define_analytes Define Target Analytes (5OH-MEHA, 5oxo-MEHA) source_is Source Stable Isotope-Labeled Internal Standards (SIL-IS) define_analytes->source_is prep_standards Prepare Calibration Standards & QC Samples with SIL-IS source_is->prep_standards optimize_lc Optimize LC Separation (Column, Mobile Phase, Gradient) prep_standards->optimize_lc optimize_ms Optimize MS/MS Parameters (ESI, MRM Transitions) optimize_lc->optimize_ms assess_linearity Assess Linearity & Range optimize_ms->assess_linearity assess_accuracy Assess Accuracy & Precision assess_linearity->assess_accuracy assess_matrix Evaluate Matrix Effects & Recovery assess_accuracy->assess_matrix process_samples Process Samples with SIL-IS assess_matrix->process_samples acquire_data Acquire Data process_samples->acquire_data quantify Quantify using Analyte/IS Ratio acquire_data->quantify

Caption: A flowchart illustrating the key stages from internal standard selection to final sample quantification.

Troubleshooting Logic for Inaccurate Results

troubleshooting Troubleshooting Inaccurate Results start Inaccurate or Imprecise Results check_qc Are QC Samples Within Acceptance Criteria? start->check_qc check_is Review IS Peak Area Across All Samples check_recovery Investigate Sample Prep: - Hydrolysis Efficiency - SPE Recovery check_is->check_recovery IS Area Consistently Low reinject_sample Dilute and Re-inject Sample to check for Matrix Effects check_is->reinject_sample IS Area Variable check_cal Is Calibration Curve Linear (R2 > 0.99)? check_qc->check_cal No pass Method OK check_qc->pass Yes check_cal->check_is No check_cal->pass Yes check_instrument Check Instrument Performance: - System Suitability Test - Clean Ion Source check_recovery->check_instrument If Recovery is OK fail Problem Identified check_recovery->fail check_instrument->fail reinject_sample->fail

Caption: A decision tree to guide troubleshooting efforts when encountering inaccurate quantification results.

References

Technical Support Center: Improved Chromatographic Resolution of DEHA Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic resolution of Di(2-ethylhexyl)adipate (DEHA) metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these compounds.

FAQS: Frequently Asked Questions

General

Q1: What are the primary DEHA metabolites I should be targeting for analysis?

A1: The primary urinary metabolites of DEHA that are often targeted for biomonitoring and toxicological studies include:

  • Mono-(2-ethylhexyl) adipate (MEHA): A primary hydrolysis product.

  • Mono-(2-ethyl-5-hydroxyhexyl) adipate (5OH-MEHA): An oxidized metabolite.

  • Mono-(2-ethyl-5-oxohexyl) adipate (5oxo-MEHA): An oxidized metabolite.

  • Mono-(5-carboxy-2-ethylpentyl) adipate (5cx-MEPA): A further oxidized metabolite, often found in higher concentrations in urine.

Column Selection

Q2: What column chemistry is recommended for the separation of DEHA metabolites?

A2: Reversed-phase chromatography is the most common approach for analyzing DEHA metabolites.

  • C18 columns are widely used and offer good hydrophobic retention for these relatively nonpolar compounds.

  • Phenyl-Hexyl columns can provide alternative selectivity, particularly for the more polar, oxidized metabolites. The phenyl groups can offer π-π interactions with the metabolites, potentially improving resolution from matrix components or between closely eluting isomers.

Q3: Should I use a fully porous or superficially porous particle column?

A3: Superficially porous particle (SPP) or core-shell columns are often recommended for their higher efficiency and ability to provide better resolution and sharper peaks at lower backpressures compared to fully porous particle (FPP) columns of the same dimension.

Mobile Phase and Method Development

Q4: What are the key considerations for mobile phase selection?

A4: The choice of mobile phase is critical for achieving optimal separation.

  • Organic Modifier: Acetonitrile is a common choice, but methanol can offer different selectivity and may be beneficial in some cases.

  • pH: The pH of the aqueous portion of the mobile phase is crucial, especially for the acidic metabolites. The predicted pKa of mono-(2-ethyl-5-hydroxyhexyl) adipate (5OH-MEHA) is approximately 4.68.[1][2] To ensure consistent retention and good peak shape for this and other acidic metabolites, it is recommended to maintain the mobile phase pH at least 2 units below the pKa (i.e., pH < 2.7). This will keep the carboxylic acid functional groups in their protonated, less polar form, leading to better retention and symmetrical peaks on a reversed-phase column.

  • Additives: Formic acid (0.1%) is a common additive to control pH and improve ionization efficiency for mass spectrometry detection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of DEHA metabolites.

Poor Peak Shape

Problem: Peak tailing for acidic metabolites (e.g., 5OH-MEHA, 5cx-MEPA).

  • Cause 1: Mobile phase pH is too close to the analyte's pKa. When the mobile phase pH is near the pKa of an acidic analyte, both the ionized and non-ionized forms of the molecule exist, leading to peak tailing.

    • Solution: Lower the mobile phase pH to at least 2 units below the pKa of the acidic metabolites. For 5OH-MEHA (predicted pKa ~4.68), a mobile phase pH of 2.7 or lower is recommended. This ensures the carboxylic acid group is fully protonated, promoting better interaction with the reversed-phase stationary phase and improving peak symmetry.

  • Cause 2: Secondary interactions with the stationary phase. Residual silanol groups on the silica surface of the column can interact with polar functional groups on the analytes, causing peak tailing.

    • Solution: Use a well-endcapped column or a column with a modern bonding chemistry designed to shield silanol activity. Alternatively, adding a small amount of a competing acid to the mobile phase can sometimes help.

Problem: Peak fronting.

  • Cause 1: Sample overload. Injecting too much sample can saturate the column, leading to fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Cause 2: Sample solvent is stronger than the mobile phase. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase conditions, the analyte band can spread before it reaches the column, resulting in peak fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Poor Resolution

Problem: Co-elution of metabolites or interference from matrix components.

  • Cause 1: Insufficient chromatographic efficiency.

    • Solution 1: Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or 1.7 µm) or a superficially porous particle column to increase efficiency and improve resolution.

    • Solution 2: Optimize the flow rate. A lower flow rate generally increases resolution but also increases run time.

  • Cause 2: Lack of selectivity. The chosen stationary and mobile phases may not be providing enough chemical differentiation between the analytes.

    • Solution 1: Change the stationary phase. If you are using a C18 column, consider trying a Phenyl-Hexyl column. The different retention mechanism (π-π interactions) of the phenyl phase may provide the necessary selectivity to resolve co-eluting peaks.

    • Solution 2: Modify the mobile phase. Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. Adjusting the mobile phase pH can also change the retention of ionizable compounds relative to non-ionizable ones, potentially improving resolution.

Physicochemical Properties of DEHA Metabolites

Understanding the physicochemical properties of DEHA metabolites is essential for effective method development and troubleshooting.

MetaboliteAbbreviationPredicted pKaPredicted XlogP / Experimental logP
Mono-(2-ethyl-5-hydroxyhexyl) adipate5OH-MEHA~4.68[1][2]-
Mono-(2-ethyl-5-oxohexyl) adipate5oxo-MEHA-1.4
Mono-(5-carboxy-2-ethylpentyl) adipate5cx-MEPA-1.6
Mono-(2-ethylhexyl) adipateMEHA-3.4

Note: Predicted values are estimates and may vary from experimental values.

Experimental Protocols

Below are example starting methodologies for the analysis of DEHA metabolites using C18 and Phenyl-Hexyl columns. These should be optimized for your specific instrumentation and application.

Method 1: C18 Column
  • Column: A high-quality C18 column with superficially porous particles (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: Re-equilibrate at 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in negative mode.

Method 2: Phenyl-Hexyl Column
  • Column: A Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient:

    • 0-1 min: 35% B

    • 1-11 min: 35-98% B

    • 11-13 min: 98% B

    • 13.1-16 min: Re-equilibrate at 35% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in negative mode.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

Troubleshooting_Poor_Resolution Troubleshooting Workflow for Poor Resolution of DEHA Metabolites start Poor Resolution or Co-elution Observed check_efficiency Is Chromatographic Efficiency Sufficient? start->check_efficiency check_selectivity Is Selectivity the Issue? check_efficiency->check_selectivity Yes optimize_flow Optimize Flow Rate (e.g., lower flow) check_efficiency->optimize_flow No change_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) check_selectivity->change_stationary_phase Yes change_mobile_phase Modify Mobile Phase (e.g., MeCN to MeOH, adjust pH) check_selectivity->change_mobile_phase Also consider change_column_particles Use Smaller Particle Size or SPP Column optimize_flow->change_column_particles If still poor end_good Resolution Improved optimize_flow->end_good change_column_particles->end_good change_stationary_phase->end_good end_bad Further Method Development Needed change_stationary_phase->end_bad change_mobile_phase->end_good change_mobile_phase->end_bad

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Signaling Pathway of DEHA Metabolism

DEHA_Metabolism Simplified Metabolic Pathway of DEHA DEHA Di(2-ethylhexyl)adipate (DEHA) MEHA Mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Hydrolysis Oxidation1 Hydroxylation MEHA->Oxidation1 MEHHA Mono(2-ethyl-5-hydroxyhexyl) adipate (5OH-MEHA) Oxidation1->MEHHA Oxidation2 Oxidation MEHHA->Oxidation2 MEOHA Mono(2-ethyl-5-oxohexyl) adipate (5oxo-MEHA) Oxidation2->MEOHA Oxidation3 Further Oxidation MEOHA->Oxidation3 MECPA Mono(5-carboxy-2-ethylpentyl) adipate (5cx-MEPA) Oxidation3->MECPA

Caption: Simplified metabolic pathway of DEHA to its major metabolites.

References

Technical Support Center: Mono(2-ethyl-5-oxohexyl) adipate (MEHHA) Analyte Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address analyte stability issues related to Mono(2-ethyl-5-oxohexyl) adipate (MEHHA) during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MEHHA) and why is its stability important?

A1: this compound (MEHHA) is a metabolite of the plasticizer di(2-ethylhexyl) adipate (DEHA). Its presence in biological samples like urine is used as a biomarker for DEHA exposure. Ensuring the stability of MEHHA in these samples is critical for accurate quantification and reliable assessment of human exposure to DEHA. Analyte degradation can lead to underestimation of exposure levels, impacting the validity of research and clinical findings.

Q2: What are the primary factors that can affect the stability of MEHHA in biological samples?

A2: The stability of MEHHA can be influenced by several factors, including:

  • Temperature: Both storage temperature and fluctuations (freeze-thaw cycles) can lead to degradation.

  • pH: The pH of the sample matrix (e.g., urine) can affect the chemical stability of the ester bond in MEHHA.

  • Enzymatic Activity: Residual enzymatic activity in biological samples might contribute to the degradation of MEHHA.

  • Light Exposure: While less documented for MEHHA specifically, exposure to light can degrade some organic analytes.

  • Matrix Effects: The complexity of the biological matrix can influence analyte stability and analytical method performance.

Q3: What are the recommended storage conditions for samples containing MEHHA?

A3: Based on general guidance for metabolite stability and information on similar compounds, the following storage conditions are recommended for samples containing MEHHA:

  • Short-term storage (up to 24 hours): Refrigeration at 2-8°C is advisable.[1]

  • Long-term storage: Freezing at -20°C or, ideally, -80°C is recommended to minimize degradation.[1][2] It is crucial to minimize the number of freeze-thaw cycles.[1]

Q4: How many freeze-thaw cycles are acceptable for samples containing MEHHA?

A4: While specific data for MEHHA is limited, it is a general best practice to minimize freeze-thaw cycles for any analyte. For many metabolites, a limited number of cycles (e.g., 3-5) may be acceptable without significant degradation.[3][4] However, it is strongly recommended to aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample. A validation experiment should be performed to assess the impact of freeze-thaw cycles on MEHHA concentration in the specific sample matrix being used.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of MEHHA, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery Degradation during sample storage or preparation: MEHHA may have degraded due to improper storage temperature, repeated freeze-thaw cycles, or prolonged exposure to room temperature during sample processing.- Review sample collection and storage history to ensure adherence to recommended conditions (storage at ≤ -20°C, minimal freeze-thaw cycles). - Perform a stability study to assess MEHHA stability under your specific storage and handling conditions. - Minimize the time samples are kept at room temperature during extraction. Process samples on ice where possible.
Inefficient extraction: The chosen sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) may not be optimal for MEHHA.- Optimize the extraction protocol. For solid-phase extraction (SPE), experiment with different sorbents, wash solutions, and elution solvents. - Ensure the pH of the sample is optimized for extraction. - Use a stable isotope-labeled internal standard for MEHHA to correct for extraction inefficiency.
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation: Buildup of matrix components on the analytical column can lead to poor chromatography.- Implement a column washing protocol between runs. - Use a guard column to protect the analytical column. - If the problem persists, replace the analytical column.
Inappropriate mobile phase: The pH or composition of the mobile phase may not be suitable for MEHHA.- Ensure the mobile phase pH is appropriate for the analyte's pKa. - Optimize the gradient elution profile to improve peak shape.
High Signal Variability (Poor Precision) Inconsistent sample preparation: Variations in the extraction procedure between samples can lead to inconsistent results.- Ensure consistent and precise execution of the sample preparation protocol for all samples, calibrators, and quality controls. - Use an automated liquid handler for improved precision if available.
Instrument instability: Fluctuations in the LC-MS/MS system can cause signal variability.- Check for leaks in the LC system. - Ensure the mass spectrometer is properly tuned and calibrated. - Monitor system suitability by injecting a standard solution at regular intervals.
Ion Suppression or Enhancement Matrix effects: Co-eluting compounds from the biological matrix can interfere with the ionization of MEHHA in the mass spectrometer source.- Improve sample cleanup to remove interfering matrix components. This may involve optimizing the SPE or liquid-liquid extraction method. - Adjust the chromatographic method to separate MEHHA from the interfering compounds. - Use a stable isotope-labeled internal standard that co-elutes with MEHHA to compensate for matrix effects. - Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.

Experimental Protocols

Protocol: Assessment of Freeze-Thaw Stability of MEHHA in Human Urine

Objective: To determine the stability of MEHHA in human urine after multiple freeze-thaw cycles.

Methodology:

  • Sample Preparation:

    • Pool urine from several healthy volunteers to create a homogenous matrix.

    • Fortify the urine pool with a known concentration of MEHHA (e.g., a mid-range concentration from your expected sample range).

    • Aliquot the fortified urine into a sufficient number of small-volume cryovials (e.g., 1 mL) to accommodate all planned freeze-thaw cycles and time points.

  • Experimental Design:

    • Baseline (Cycle 0): Analyze a set of aliquots (n=3-5) immediately after fortification without freezing.

    • Freeze-Thaw Cycles:

      • Store the remaining aliquots at -80°C for at least 24 hours.

      • For each cycle, remove a set of aliquots (n=3-5) and allow them to thaw completely at room temperature.

      • After thawing, vortex the samples gently.

      • Refreeze the samples at -80°C for at least 12-24 hours before the next cycle.

    • Analysis: After 1, 3, and 5 freeze-thaw cycles, analyze the respective sets of aliquots for MEHHA concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation of MEHHA for each freeze-thaw cycle.

    • Compare the mean concentration of each cycle to the baseline (Cycle 0) concentration.

    • The analyte is considered stable if the mean concentration at each cycle is within a predefined acceptance criterion (e.g., ±15%) of the baseline concentration.

Protocol: Assessment of Long-Term Stability of MEHHA in Human Urine

Objective: To evaluate the stability of MEHHA in human urine under different long-term storage temperatures.

Methodology:

  • Sample Preparation:

    • Prepare a fortified urine pool as described in the freeze-thaw stability protocol.

    • Aliquot the fortified urine into cryovials for each storage temperature and time point.

  • Experimental Design:

    • Baseline (Time 0): Analyze a set of aliquots (n=3-5) immediately after fortification.

    • Storage Conditions: Store the remaining aliquots at three different temperatures:

      • Refrigerated: 4°C

      • Frozen: -20°C

      • Deep-frozen: -80°C

    • Time Points: Analyze a set of aliquots (n=3-5) from each storage temperature at predefined time points (e.g., 1 week, 1 month, 3 months, 6 months, and 12 months).

  • Data Analysis:

    • Calculate the mean concentration and standard deviation of MEHHA for each temperature and time point.

    • Compare the mean concentration at each time point to the baseline (Time 0) concentration.

    • Determine the percentage of degradation over time at each temperature. The analyte is considered stable at a given temperature if the mean concentration remains within the acceptance criteria (e.g., ±15%) of the baseline.

Visualizations

MEHHA_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_root_cause Potential Root Causes cluster_solution Corrective Actions Issue Inaccurate or Inconsistent MEHHA Results Check_Method Review Analytical Method Parameters Issue->Check_Method Check_Sample_History Examine Sample Storage & Handling Issue->Check_Sample_History Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Check_Method->Matrix_Effects Instrument_Issue LC-MS/MS System Malfunction Check_Method->Instrument_Issue Degradation Analyte Degradation Check_Sample_History->Degradation Optimize_Storage Optimize Sample Storage & Handling Degradation->Optimize_Storage Improve_Cleanup Enhance Sample Preparation Matrix_Effects->Improve_Cleanup Calibrate_Instrument Perform Instrument Maintenance & Calibration Instrument_Issue->Calibrate_Instrument

Caption: Troubleshooting workflow for inaccurate MEHHA results.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_experiments Stability Experiments cluster_analysis Analysis & Evaluation Pool_Matrix Pool Biological Matrix (e.g., Urine) Fortify Fortify with MEHHA (Known Concentration) Pool_Matrix->Fortify Aliquot Aliquot into Vials Fortify->Aliquot Freeze_Thaw Freeze-Thaw Cycles (e.g., 1, 3, 5 cycles) Aliquot->Freeze_Thaw Long_Term Long-Term Storage (Different Temperatures & Durations) Aliquot->Long_Term Benchtop Benchtop Stability (Room Temperature) Aliquot->Benchtop LCMS_Analysis Analyze Samples by LC-MS/MS Freeze_Thaw->LCMS_Analysis Long_Term->LCMS_Analysis Benchtop->LCMS_Analysis Compare_Baseline Compare to Baseline (Time 0 / Cycle 0) LCMS_Analysis->Compare_Baseline Determine_Stability Determine Stability based on Acceptance Criteria (e.g., ±15%) Compare_Baseline->Determine_Stability

Caption: General workflow for MEHHA stability testing.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Mono(2-ethyl-5-oxohexyl) adipate (MEHHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Mono(2-ethyl-5-oxohexyl) adipate (MEHHA), a key metabolite of the plasticizer di(2-ethylhexyl) adipate (DEHA). The validation of analytical methods is a critical requirement for regulatory submission and ensures the reliability and accuracy of bioanalytical data. This document outlines the performance of prevalent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—supported by experimental data from scientific literature.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key performance parameters of LC-MS/MS, GC-MS, and HPLC-UV for the analysis of MEHHA and related adipate or phthalate metabolites.

Parameter LC-MS/MS GC-MS HPLC-UV
Limit of Quantification (LOQ) 0.1 µg/L[1]5 ng/g[2]~10-100 ng/mL (estimated for similar compounds)
Linearity (Correlation Coefficient) >0.99[1]>0.998[2]>0.99 (for related phthalates)[3]
Accuracy (Recovery) 92-109%[1]85.4-114.6% (intraday)[2]>95% (for related phthalates)[3]
Precision (%RSD) <5%[1]2.5-11.3% (intraday)[2]<5% (for related phthalates)[3]
Selectivity HighHighModerate
Throughput High (with online SPE)ModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from various published methods for MEHHA and similar analytes.

LC-MS/MS Method for MEHHA in Human Urine

This method is considered the gold standard for its high sensitivity and selectivity.

a. Sample Preparation (Enzymatic Hydrolysis and Online SPE)

  • Enzymatic Hydrolysis: To a 1 mL aliquot of human urine, add a buffer solution (e.g., ammonium acetate) and β-glucuronidase enzyme.[1] Incubate the mixture to deconjugate the glucuronidated metabolites of MEHHA.

  • Online Solid-Phase Extraction (SPE): Inject the hydrolyzed sample into an online SPE system. The system utilizes a turbulent flow chromatography column for matrix depletion and analyte enrichment.[1]

b. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., ZORBAX Extend-C18).[4]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

c. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for MEHHA.[3]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the transition of the precursor ion (the deprotonated molecule [M-H]⁻) to one or more specific product ions.

GC-MS Method for Adipate Plasticizer Metabolites

GC-MS offers high resolving power and is a robust technique for the analysis of semi-volatile compounds.

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Liquid-Liquid Extraction (LLE): Acidify the sample (e.g., urine or plasma) and extract with an organic solvent like ethyl acetate or a mixture of hexane and diethyl ether.

  • Solvent Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to convert the polar carboxylic acid group of MEHHA into a more volatile silyl ester, making it suitable for GC analysis.

b. Gas Chromatography (GC)

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

c. Mass Spectrometry (MS)

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) is used for quantification, targeting characteristic ions of the derivatized MEHHA.

HPLC-UV Method for Related Plasticizer Metabolites

While less sensitive than mass spectrometric methods, HPLC-UV can be a cost-effective alternative for screening or when high concentrations of the analyte are expected.

a. Sample Preparation (Solid-Phase Extraction)

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the analyte of interest with a stronger solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

b. High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column.[3]

  • Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile or methanol.

  • Flow Rate: Typically 0.5 to 1.5 mL/min.

c. UV Detection

  • Wavelength: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, which for similar phthalate metabolites is around 235 nm.[3]

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis urine->hydrolysis online_spe Online SPE hydrolysis->online_spe lc Liquid Chromatography online_spe->lc Analyte Elution msms Tandem Mass Spectrometry lc->msms data Quantitative Data msms->data Data Acquisition

Caption: Workflow for the analysis of MEHHA in urine by LC-MS/MS.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample lle Liquid-Liquid Extraction sample->lle evaporation Evaporation lle->evaporation derivatization Derivatization evaporation->derivatization gc Gas Chromatography derivatization->gc Injection ms Mass Spectrometry gc->ms data Quantitative Data ms->data Data Acquisition

Caption: Workflow for the analysis of adipate metabolites by GC-MS.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample spe Solid-Phase Extraction sample->spe evap_recon Evaporation & Reconstitution spe->evap_recon hplc HPLC evap_recon->hplc Injection uv UV Detection hplc->uv data Quantitative Data uv->data Data Acquisition

Caption: Workflow for the analysis of plasticizer metabolites by HPLC-UV.

References

A Comparative Analysis of DEHA Biomarkers: MEHHA vs. 5-OH-MEHA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of human exposure to Di(2-ethylhexyl)adipate (DEHA), a common plasticizer, is crucial for toxicological and epidemiological studies. This guide provides a comparative analysis of two key urinary biomarkers of DEHA exposure: mono(2-ethyl-5-oxohexyl) adipate (5oxo-MEHA, also referred to as MEOHA) and mono(2-ethyl-5-hydroxyhexyl) adipate (5OH-MEHA, also referred to as MEHHA). This comparison is based on their urinary excretion profiles and analytical methodologies, supported by experimental data.

Quantitative Data Summary

The following table summarizes the urinary excretion kinetics of 5oxo-MEHA and 5OH-MEHA, along with another specific DEHA metabolite, mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA), following a single oral dose of DEHA in human volunteers. This data is crucial for understanding the relative abundance and persistence of these biomarkers.

BiomarkerMean Urinary Excretion Fraction (FUE) (%)Range of FUE (%)Time to First Maximum Concentration (tmax1) (hours)Time to Second Maximum Concentration (tmax2) (hours)
5oxo-MEHA 0.050.01 - 0.061.5 - 2.33.8 - 6.4
5OH-MEHA 0.070.03 - 0.101.5 - 2.33.8 - 6.4
5cx-MEPA 0.200.17 - 0.241.5 - 2.33.8 - 6.4

Data sourced from a human metabolism study following a single oral dose of DEHA[1].

Comparative Analysis

Based on the available data, 5OH-MEHA is excreted in slightly higher amounts in urine compared to 5oxo-MEHA, as indicated by its higher mean urinary excretion fraction. Both biomarkers exhibit similar excretion kinetics, with two distinct concentration maxima, suggesting a complex absorption and metabolism process. While both are specific and reliable biomarkers for DEHA exposure, the higher excretion of 5OH-MEHA might offer a slight advantage in terms of analytical sensitivity in low-exposure scenarios. However, it is important to note that another metabolite, 5cx-MEPA, is the most abundant specific urinary metabolite of DEHA and may be a more sensitive biomarker overall.[1]

Metabolic Pathway of DEHA

The following diagram illustrates the metabolic conversion of DEHA to its urinary metabolites, 5OH-MEHA and 5oxo-MEHA.

DEHA_Metabolism DEHA Di(2-ethylhexyl)adipate (DEHA) MEHA Mono(2-ethylhexyl)adipate (MEHA) DEHA->MEHA Hydrolysis 5OH-MEHA mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) MEHA->5OH-MEHA ω-1 Oxidation 5oxo-MEHA mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA) 5OH-MEHA->5oxo-MEHA Oxidation 5cx-MEPA mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) 5OH-MEHA->5cx-MEPA Further Oxidation Urine Urinary Excretion 5OH-MEHA->Urine 5oxo-MEHA->Urine 5cx-MEPA->Urine

Caption: Metabolic pathway of DEHA to its major specific urinary metabolites.

Experimental Protocols

The quantification of 5OH-MEHA and 5oxo-MEHA in urine is typically performed using online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (online-SPE-HPLC-MS/MS).

Sample Preparation and Analysis Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample Enzyme_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Enzyme_Hydrolysis Dilution Dilution with Water Enzyme_Hydrolysis->Dilution Online_SPE Online Solid-Phase Extraction (SPE) Dilution->Online_SPE Injection HPLC High-Performance Liquid Chromatography (HPLC) Online_SPE->HPLC MS_MS Tandem Mass Spectrometry (MS/MS) HPLC->MS_MS Data_Analysis Data Analysis MS_MS->Data_Analysis Detection & Quantification

Caption: General workflow for the analysis of DEHA metabolites in urine.

Detailed Methodological Parameters

1. Sample Preparation:

  • Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to deconjugate the glucuronidated metabolites.

  • Dilution: The hydrolyzed sample is diluted with water before injection.

2. Instrumental Analysis (Online-SPE-HPLC-MS/MS):

  • Online SPE: An automated online solid-phase extraction system is used for sample clean-up and concentration.

  • HPLC:

    • Column: A suitable reversed-phase column (e.g., C18) is used for chromatographic separation.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid, is employed.

  • MS/MS:

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analytes and their isotopically labeled internal standards. Specific precursor-to-product ion transitions are monitored for each metabolite.

3. Quality Control:

  • Internal Standards: Isotopically labeled internal standards for each analyte are crucial for accurate quantification, correcting for matrix effects and variations in instrument response.

  • Calibration: Calibration curves are generated using matrix-matched standards.

  • Quality Control Samples: Quality control materials at different concentration levels are analyzed in each batch to ensure the accuracy and precision of the method.

Conclusion

Both 5OH-MEHA and 5oxo-MEHA are valuable and specific biomarkers for assessing human exposure to DEHA. While 5OH-MEHA is found in slightly higher concentrations in urine, the selection of the primary biomarker for a study may also depend on the availability of analytical standards and the specific goals of the research. For comprehensive exposure assessment, the concurrent analysis of multiple specific metabolites, including the more abundant 5cx-MEPA, is recommended. The use of a robust and validated analytical method, such as online-SPE-HPLC-MS/MS, is essential for generating reliable data.

References

Cross-Validation of Analytical Techniques for MEHHA Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA), a key metabolite of the plasticizer di(2-ethylhexyl) adipate (DEHA), is crucial for human biomonitoring and toxicological studies. Various analytical techniques are employed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of commonly used methods, supported by available experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for MEHHA analysis is often a trade-off between sensitivity, selectivity, sample throughput, and cost. The two most prominent high-throughput techniques currently utilized are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While a direct head-to-head cross-validation study for MEHHA analysis using multiple techniques was not found in the public domain, performance data from individual studies on MEHHA and related plasticizer metabolites allow for a comparative assessment.

Analytical TechniqueSample MatrixLimit of Quantification (LOQ)RecoveryKey AdvantagesKey Disadvantages
Online SPE-LC-MS/MS Human Urine0.05 µg/L[1]92 - 109%[1]High sensitivity and selectivity, high throughput due to online sample preparation.Higher initial instrument cost.
GC-MS GeneralAnalyte DependentAnalyte DependentHigh chromatographic resolution, robust and widely available.Often requires derivatization for polar analytes like MEHHA, which can add complexity and variability.

Table 1: Comparison of Analytical Technique Performance for MEHHA and Related Compounds.

Experimental Protocols: A Closer Look

Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are outlines of typical methodologies for the analysis of MEHHA and similar compounds using LC-MS/MS and GC-MS.

Online Solid-Phase Extraction - Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-LC-MS/MS)

This method is highly effective for the analysis of MEHHA in biological matrices like urine due to its high sensitivity and the automation of sample clean-up.

Sample Preparation:

  • Urine samples are typically subjected to enzymatic hydrolysis to deconjugate MEHHA from its glucuronide form.[1]

  • The hydrolyzed sample is then directly injected into the online SPE-LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Online SPE: A turbulent flow chromatography column can be used for matrix depletion and analyte enrichment.

  • Analytical Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient of an aqueous solution (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[2]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for MEHHA and its analogs.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate MEHHA from the sample matrix.

  • Derivatization: Due to the presence of a hydroxyl and a carboxylic acid group, MEHHA is not sufficiently volatile for direct GC analysis. A two-step derivatization is typically required:

    • Esterification: The carboxylic acid group is converted to an ester (e.g., methyl ester) using reagents like diazomethane or an acidic methanol solution.

    • Silylation: The hydroxyl group is converted to a silyl ether using a silylating agent (e.g., BSTFA with 1% TMCS). This process increases the volatility and thermal stability of the analyte.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.

  • Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.

  • Detection: The mass spectrometer is operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Visualizing the Workflow and Relationships

To better understand the processes and concepts involved in the cross-validation of these analytical techniques, the following diagrams have been generated.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Biological Sample (e.g., Urine) Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis Extraction Extraction (LLE/SPE) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Direct Injection GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition LCMS->DataAcquisition GCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Validation Method Validation Quantification->Validation Comparison Cross-Validation Comparison Validation->Comparison ValidationParameters cluster_techniques Analytical Techniques cluster_parameters Key Validation Parameters LCMS LC-MS/MS LOD Limit of Detection (LOD) LCMS->LOD LOQ Limit of Quantification (LOQ) LCMS->LOQ Accuracy Accuracy / Recovery LCMS->Accuracy Precision Precision (Repeatability & Reproducibility) LCMS->Precision Selectivity Selectivity / Specificity LCMS->Selectivity Linearity Linearity & Range LCMS->Linearity GCMS GC-MS GCMS->LOD GCMS->LOQ GCMS->Accuracy GCMS->Precision GCMS->Selectivity GCMS->Linearity

References

Performance Showdown: Online SPE-HPLC-MS/MS versus Offline SPE-GC/MS for the Analysis of MEHHA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and environmental health, the accurate quantification of plasticizer metabolites is paramount. This guide provides a detailed comparison of two prominent analytical techniques for the determination of mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA), a metabolite of the plasticizer di(2-ethylhexyl) adipate (DEHA). We delve into the performance characteristics of a cutting-edge online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry (online-SPE-HPLC-MS/MS) method and compare it with a traditional offline solid-phase extraction gas chromatography-mass spectrometry (offline SPE-GC/MS) approach, offering insights into their respective strengths and weaknesses.

The increasing use of DEHA in consumer products necessitates robust and efficient methods to monitor human exposure by measuring its metabolites in biological matrices such as urine. Online SPE-HPLC-MS/MS has emerged as a powerful, automated technique for this purpose, offering high throughput and sensitivity. In contrast, offline SPE followed by GC/MS represents a more conventional and widely accessible approach. This guide presents a side-by-side comparison of their performance metrics, supported by detailed experimental protocols, to aid laboratories in selecting the most appropriate method for their needs.

At a Glance: Performance Characteristics

The following table summarizes the key performance characteristics of the online-SPE-HPLC-MS/MS method for related adipate metabolites (as a proxy for MEHHA) and a validated offline SPE-GC/MS method for adipate plasticizers, providing a clear comparison of their analytical capabilities.

Performance MetricOnline-SPE-HPLC-MS/MS (for DEHA metabolites)Offline SPE-GC/MS (for Adipate Plasticizers)
Limit of Quantification (LOQ) 0.05 µg/L[1]5 ng/g
Linearity (Correlation Coefficient) >0.99>0.998
Precision (CV%) <5%[1]2.5 - 15.6%
Accuracy/Recovery 92 - 109%[1]83.6 - 118.5%
Sample Throughput High (automated)Lower (manual steps)
Sample Volume LowModerate
Solvent Consumption ReducedHigher

Unveiling the Workflow: Online-SPE-HPLC-MS/MS

The online-SPE-HPLC-MS/MS system provides a seamless and automated workflow, minimizing manual sample handling and potential for error. The entire process, from sample cleanup to detection, is integrated into a single system.

G cluster_autosampler Autosampler cluster_spe Online SPE Module cluster_hplc HPLC System cluster_ms MS/MS Detector Sample Urine Sample SPE_Column SPE Cartridge (Analyte Trapping) Sample->SPE_Column Loading Wash Wash Step (Matrix Removal) SPE_Column->Wash Elution Elution (Analyte Transfer) Wash->Elution HPLC_Column Analytical Column (Chromatographic Separation) Elution->HPLC_Column Backflush ESI Electrospray Ionization HPLC_Column->ESI Mass_Analyzer Tandem Mass Analyzer ESI->Mass_Analyzer Detector Detection & Quantification Mass_Analyzer->Detector

Figure 1. Automated workflow of the online-SPE-HPLC-MS/MS system for MEHHA analysis.

Experimental Protocols: A Detailed Look

Online-SPE-HPLC-MS/MS for DEHA Metabolites

This method, adapted from the analysis of similar adipate metabolites, is designed for high-throughput biomonitoring.

Sample Preparation: Urine samples are subjected to enzymatic hydrolysis to deconjugate the metabolites.

Online-SPE:

  • SPE Column: A suitable turbulent flow chromatography column is used for analyte enrichment and matrix depletion.

  • Loading: The hydrolyzed urine sample is directly injected and loaded onto the SPE column.

  • Washing: The column is washed with an aqueous solution to remove interfering matrix components.

  • Elution: The trapped analytes are eluted from the SPE column and transferred to the analytical HPLC column using a switching valve.

HPLC:

  • Analytical Column: A C18 column with superficially porous particles is typically used for chromatographic separation.

  • Mobile Phase: A gradient of an aqueous mobile phase (e.g., water with a small percentage of formic acid) and an organic mobile phase (e.g., methanol or acetonitrile) is employed.

MS/MS:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is used.

  • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor and product ion transitions for each analyte and their isotope-labeled internal standards.

Offline SPE-GC/MS for Adipate Plasticizers

This method represents a more traditional approach to the analysis of adipate compounds.

Sample Preparation (Offline SPE):

  • Conditioning: The SPE cartridge (e.g., Oasis MAX) is conditioned with an appropriate solvent.

  • Loading: The sample (e.g., a liquid extract of a solid matrix) is loaded onto the cartridge.

  • Washing: The cartridge is washed with a solvent to remove interferences.

  • Elution: The analytes of interest are eluted from the cartridge with a suitable solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a solvent compatible with GC analysis.

  • Derivatization: A derivatization step may be necessary for polar metabolites to improve their volatility and chromatographic behavior.

GC/MS:

  • Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) is used for separation.

  • Injection: A split/splitless injector is commonly used.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection. The analysis can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Method Comparison: A Deeper Dive

Sensitivity and Throughput: The online-SPE-HPLC-MS/MS method generally offers superior sensitivity, with lower limits of quantification, making it ideal for detecting trace levels of MEHHA in biological samples.[1] Its fully automated nature allows for high sample throughput, which is a significant advantage in large-scale epidemiological studies or clinical trials.

Matrix Effects and Selectivity: While both techniques can be affected by matrix interferences, the online SPE cleanup is highly efficient in removing salts and other polar matrix components from urine, leading to reduced ion suppression in the MS source. The high selectivity of tandem mass spectrometry (MS/MS) further enhances the reliability of quantification.

Versatility and Cost: The offline SPE-GC/MS method, while more labor-intensive, can be more versatile in terms of the types of samples that can be processed. The initial investment for a GC/MS system may also be lower than for a high-end online-SPE-HPLC-MS/MS system. However, the long-term costs associated with solvent consumption and manual labor for the offline method should be considered.

For researchers requiring high sensitivity, high throughput, and automated analysis of MEHHA in biological fluids like urine, the online-SPE-HPLC-MS/MS method stands out as the superior choice. Its ability to deliver reliable and reproducible results with minimal sample preparation makes it a powerful tool for modern biomonitoring.

However, the offline SPE-GC/MS method remains a viable and valuable alternative, particularly in laboratories where automation is not a primary requirement or where the analysis of a wider range of sample matrices is necessary. The choice between these two powerful techniques will ultimately depend on the specific analytical needs, available resources, and the scale of the intended study.

References

A Comparative Analysis of MEHHA and its Precursor DEHA in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the plasticizer di(2-ethylhexyl) adipate (DEHA) and its primary metabolite, mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA), in biological systems. Understanding the distinct profiles of the parent compound and its metabolite is crucial for accurate exposure assessment, toxicological evaluation, and the development of targeted analytical methodologies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic and potential signaling pathways involved.

Executive Summary

Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer used in a variety of consumer products, leading to widespread human exposure. In biological systems, DEHA is rapidly metabolized, with its precursor form rarely detected in blood or urine. The primary metabolic pathway involves hydrolysis to mono(2-ethylhexyl) adipate (MEHA), followed by oxidation to form several metabolites, including mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA). Consequently, MEHHA and other oxidized metabolites serve as more reliable biomarkers of DEHA exposure than the parent compound itself. While DEHA has been shown to induce developmental toxicity in animal studies, emerging research on structurally similar metabolites suggests that MEHHA may exert its own biological effects through specific signaling pathways, such as the aryl hydrocarbon receptor (AHR) pathway. This guide will delve into the available data to provide a clear comparison of these two related compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between DEHA and its metabolite MEHHA in biological samples, based on available human and animal studies.

Table 1: Detection and Distribution in Biological Matrices

AnalytePresence in Blood/PlasmaPresence in UrineTissue Distribution (Animal Studies)
DEHA Generally not detected in human plasma following oral administration.Traces of unchanged DEHA have been found in the urine of cynomolgus monkeys.Distributed to various tissues including the gastrointestinal tract, muscle, liver, fat, blood, and kidney, with maximum levels reached after 6-12 hours. However, it is not significantly retained and is rapidly eliminated.[1]
MEHHA Detected in serum, primarily as glucuronide-bound conjugates, though at lower concentrations than in urine.A significant urinary metabolite of DEHA in humans, excreted as a conjugate.Data on the specific tissue distribution of MEHHA is limited.

Table 2: Urinary Excretion of DEHA Metabolites in Humans (Following a Single Oral Dose)

MetaboliteUrinary Excretion Fraction (FUE) (%)
Adipic Acid (non-specific)10 - 40%
mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA)0.20% (0.17 - 0.24%)
mono-2-ethyl-5-hydroxyhexyl adipate (MEHHA/5OH-MEHA) 0.07% (0.03 - 0.10%)
mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA)0.05% (0.01 - 0.06%)

Data from a human study involving a single oral dose of DEHA.

Experimental Protocols

1. Quantification of DEHA Metabolites in Human Urine by LC-MS/MS

This protocol provides a general framework for the analysis of MEHHA and other DEHA metabolites in urine, based on methodologies described in the scientific literature.

a. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer solution (e.g., sodium acetate) and β-glucuronidase from E. coli to deconjugate the glucuronidated metabolites. Incubate the mixture at 37°C for a specified time (e.g., 2 hours).

  • Acidification: Acidify the sample with an appropriate acid (e.g., formic acid).

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) with methanol followed by water.

    • Load the acidified urine sample onto the SPE cartridge.

    • Wash the cartridge with a water/methanol mixture to remove interferences.

    • Elute the analytes with a suitable solvent (e.g., a mixture of methanol/acetonitrile with a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for these analytes.

    • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for MEHHA and other metabolites are monitored.

    • Quantification: Quantification is achieved by using a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in instrument response.

Mandatory Visualization

Metabolic Pathway of DEHA and Potential Signaling Cascade of MEHHA

G cluster_metabolism DEHA Metabolism cluster_signaling Potential MEHHA Signaling Pathway DEHA DEHA (Di(2-ethylhexyl) adipate) MEHA MEHA (Mono(2-ethylhexyl) adipate) DEHA->MEHA Hydrolysis MEHHA MEHHA (Mono(2-ethyl-5-hydroxyhexyl) adipate) MEHA->MEHHA Oxidation (CYP450) Other_Metabolites Other Oxidized Metabolites (e.g., 5oxo-MEHA, 5cx-MEPA) MEHA->Other_Metabolites Further Oxidation MEHHA_signal MEHHA AHR Aryl Hydrocarbon Receptor (AHR) MEHHA_signal->AHR Activation TDO2 TDO2 (Tryptophan 2,3-dioxygenase) MEHHA_signal->TDO2 Induction Gene_Expression Target Gene Expression (e.g., CYP1A1, CYP1B1) AHR->Gene_Expression Nuclear Translocation & Transcription Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Metabolism Kynurenine->AHR Endogenous Ligand Activation Cellular_Effects Cellular Effects (e.g., Altered Cell Viability, Apoptosis) Gene_Expression->Cellular_Effects

Caption: Metabolic conversion of DEHA to MEHHA and a proposed signaling pathway for MEHHA.

Experimental Workflow for MEHHA/DEHA Analysis in Urine

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation (Reversed-Phase C18) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the analysis of MEHHA and other DEHA metabolites in urine samples.

Discussion and Conclusion

The available scientific evidence clearly indicates that for the purpose of biological monitoring of DEHA exposure, the analysis of its oxidized metabolites, particularly MEHHA, is superior to measuring the parent compound. DEHA is characterized by its rapid metabolism and clearance, making it a transient and often undetectable component in readily accessible biological matrices like blood and urine. In contrast, MEHHA is a more persistent and specific biomarker, providing a more accurate reflection of an individual's exposure to DEHA.

The potential for MEHHA to exert its own biological effects, possibly through the activation of the aryl hydrocarbon receptor and modulation of the tryptophan-kynurenine pathway, is an important area for future research. This is suggested by studies on the structurally analogous phthalate metabolite, MEHHP, which has been shown to activate this pathway.[1] Further investigation into the specific signaling cascades affected by MEHHA will be critical for a complete understanding of the potential health risks associated with DEHA exposure.

For researchers and professionals in drug development and toxicology, this comparative guide underscores the importance of selecting the appropriate analyte and analytical methodology when assessing exposure and biological effects of plasticizers like DEHA. The provided experimental protocols and workflow diagrams offer a foundational understanding for developing and implementing robust analytical strategies. Future studies should aim to further elucidate the tissue distribution of MEHHA and its specific biological activities to provide a more comprehensive risk assessment framework.

References

Evaluating MEHHA as a More Specific Biomarker than MEHA for Di(2-ethylhexyl) Adipate (DEHA) Exposure

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate assessment of human exposure to industrial chemicals is a cornerstone of toxicology and drug development. Di(2-ethylhexyl) adipate (DEHA), a common plasticizer used in food packaging and other consumer products, has garnered attention due to its potential for human exposure. This guide provides a comprehensive comparison of two of its specific urinary metabolites, mono(2-ethylhexyl) adipate (MEHA) and its oxidized derivative, mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA), as biomarkers of DEHA exposure.

The Metabolic Pathway: From DEHA to MEHHA

Understanding the metabolic fate of DEHA is crucial for biomarker selection. Following ingestion, DEHA is rapidly hydrolyzed to its primary metabolite, MEHA. A portion of MEHA is then further metabolized through oxidation to form secondary metabolites, including MEHHA and mono(2-ethyl-5-oxohexyl) adipate (MEOHA). While adipic acid is a major metabolite of DEHA, it is not a specific biomarker as it can be formed from other adipates and is also a food additive. The specificity of MEHA and MEHHA to DEHA makes them more reliable indicators of exposure.

DEHA_Metabolism DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Hydrolysis MEHHA mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA) MEHA->MEHHA Oxidation Excretion Urinary Excretion MEHA->Excretion MEHHA->Excretion

Figure 1: Metabolic pathway of DEHA.

Comparative Evaluation of MEHHA and MEHA

While both MEHA and MEHHA are specific biomarkers for DEHA exposure, emerging evidence suggests that the oxidized metabolite, MEHHA, may offer advantages in terms of being a more robust and potentially more specific indicator. This is analogous to the biomonitoring of di(2-ethylhexyl) phthalate (DEHP), where the oxidized metabolites are considered superior to the primary monoester metabolite.

A direct quantitative comparison of sensitivity and specificity between MEHHA and MEHA is not extensively documented in the literature. However, qualitative and semi-quantitative data from human biomonitoring studies can provide valuable insights.

BiomarkerTypeKey CharacteristicsLimitations
MEHA Primary, hydrolytic metaboliteDirectly formed from DEHA, indicating recent exposure.May be more rapidly metabolized and excreted, potentially leading to a shorter detection window.
MEHHA Secondary, oxidative metaboliteAs a downstream metabolite, its presence confirms the metabolic processing of DEHA. Described as a "specific and robust biomarker".In individuals with low-level exposure, concentrations of MEHHA may be very low, making detection challenging.

Key Findings from Human Studies:

  • In a study involving volunteers who orally ingested DEHA, side-chain oxidized monoesters, including a metabolite referred to as 5OH-MEHA (an isomer of MEHHA), were identified as "specific and robust biomarkers".

  • Preliminary data from a study on adults with no known high exposure to DEHA indicated that MEHA and MEHHA are minor urinary metabolites compared to the non-specific adipic acid. This suggests their utility as biomarkers may be more pronounced in populations with higher levels of exposure.

Experimental Protocols

The detection and quantification of MEHHA and MEHA in biological matrices, primarily urine, are typically performed using advanced analytical techniques.

Experimental Workflow

Experimental_Workflow Urine Urine Sample Collection SPE Online Solid Phase Extraction (SPE) Urine->SPE HPLC High-Performance Liquid Chromatography (HPLC) SPE->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Data Data Analysis & Quantification MS->Data

Figure 2: Analytical workflow for biomarker quantification.
Detailed Methodologies

1. Sample Preparation: Online Solid-Phase Extraction (SPE)

  • Objective: To concentrate the analytes of interest and remove interfering matrix components from the urine sample.

  • Typical Procedure:

    • Urine samples are centrifuged to remove particulate matter.

    • An aliquot of the supernatant is mixed with an internal standard solution.

    • The sample is loaded onto an SPE cartridge (e.g., C18).

    • The cartridge is washed with a series of solvents to remove hydrophilic impurities.

    • The analytes (MEHHA and MEHA) are eluted from the cartridge with an appropriate organic solvent.

    • The eluate is then directly introduced into the HPLC system.

2. Analyte Separation: High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate MEHHA and MEHA from each other and from other co-eluting compounds.

  • Typical Parameters:

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Analyte Detection and Quantification: Tandem Mass Spectrometry (MS/MS)

  • Objective: To provide highly sensitive and specific detection and quantification of the target biomarkers.

  • Typical Settings:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often used.

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

    • Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding isotopically labeled internal standard against a calibration curve.

Conclusion and Future Directions

The available evidence suggests that while both MEHA and MEHHA are specific biomarkers for DEHA exposure, the oxidized metabolite, MEHHA, may be a more robust and reliable indicator, particularly for confirming the metabolic processing of DEHA. This aligns with the established best practices for biomonitoring of other plasticizers like DEHP.

However, a critical knowledge gap remains in the form of direct, quantitative comparisons of the sensitivity and specificity of these two biomarkers. Future research should focus on head-to-head validation studies in diverse human populations with varying levels of DEHA exposure. Such studies would provide the definitive data needed to establish MEHHA as a superior and more specific biomarker for assessing human exposure to DEHA, thereby enhancing the accuracy of risk assessments and the development of safer alternatives.

Navigating the Analytical Landscape: A Comparison Guide to Certified Reference Materials for Mono(2-ethyl-5-oxohexyl) adipate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the meticulous work of biomonitoring and toxicological studies, the accuracy and reliability of analytical measurements are paramount. The quantification of plasticizer metabolites, such as Mono(2-ethyl-5-oxohexyl) adipate (MEHHP), a key biomarker of Di(2-ethylhexyl) adipate (DEHA) exposure, necessitates the use of high-quality Certified Reference Materials (CRMs). This guide provides a comparative overview of available CRMs for MEHHP and its alternatives, supported by experimental data and protocols to aid in the selection of the most appropriate standards for your research needs.

Understanding the Importance of CRMs in MEHHP Analysis

This compound is a significant metabolite of DEHA, a widely used plasticizer. Accurate measurement of MEHHP in biological matrices like urine is crucial for assessing human exposure to DEHA. Certified Reference Materials provide a benchmark for these measurements, ensuring the traceability, comparability, and validity of analytical data across different laboratories and studies. The use of CRMs is fundamental for method validation, calibration of analytical instruments, and ongoing quality control.

Comparison of Certified Reference Materials

While a publicly available Certificate of Analysis for a certified reference material of this compound is not readily found, we can construct a representative comparison based on typical specifications for analogous plasticizer metabolite standards. For comparative purposes, we will consider a hypothetical MEHHP CRM alongside a commonly used alternative, an isotopically labeled analog, which serves as an ideal internal standard in mass spectrometry-based methods.

Disclaimer: The quantitative data for the this compound CRM in the table below is representative and based on typical values found in Certificates of Analysis for similar analytical standards, due to the absence of a publicly accessible Certificate of Analysis for this specific compound.

FeatureThis compound CRM (Hypothetical) This compound-d4 CRM (Alternative)
Purity (by HPLC/GC) ≥98.0%≥98.0%
Chemical Identity Confirmed by ¹H-NMR, ¹³C-NMR, and Mass SpectrometryConfirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry
Concentration 100 µg/mL in Acetonitrile100 µg/mL in Acetonitrile
Uncertainty (k=2) ± 2%± 2%
Format SolutionSolution
Storage Condition -20°C-20°C
Intended Use Calibration, Quality ControlInternal Standard
Traceability To NIST standardsTo NIST standards
Certification ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025

Experimental Protocols

The gold standard for the quantification of MEHHP in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting trace levels of the metabolite in complex matrices.

Protocol: Quantification of MEHHP in Human Urine by LC-MS/MS

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

  • To 1 mL of urine sample, add 50 µL of an internal standard working solution (e.g., this compound-d4).

  • Add 500 µL of 1M ammonium acetate buffer (pH 6.5).

  • Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution.

  • Incubate the mixture at 37°C for 2 hours to deconjugate the glucuronidated metabolites.

  • After incubation, acidify the sample with 100 µL of 1M formic acid.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • MEHHP: Precursor ion (m/z) 271.2 → Product ion (m/z) 143.1

      • MEHHP-d4 (Internal Standard): Precursor ion (m/z) 275.2 → Product ion (m/z) 147.1

    • Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.

3. Quantification

  • Construct a calibration curve by analyzing a series of calibration standards prepared with the MEHHP CRM.

  • Calculate the concentration of MEHHP in the urine samples by using the ratio of the peak area of the analyte to the peak area of the internal standard and interpolating from the calibration curve.

Visualizing Key Processes

To further clarify the context and workflow of MEHHP analysis, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of DEHA and a typical experimental workflow.

DEHA_Metabolism DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA Mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Hydrolysis Metabolites Oxidized Metabolites MEHA->Metabolites Oxidation MEHHP This compound (MEHHP) Metabolites->MEHHP

Metabolic pathway of DEHA to MEHHP.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Urine Urine Sample Spike Spike with Internal Standard (CRM) Urine->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition LCMS->Data Quant Quantification of MEHHP Data->Quant Cal Calibration Curve (using CRM) Cal->Quant

Typical workflow for MEHHP analysis.

Conclusion

The selection of an appropriate Certified Reference Material is a critical step in ensuring the quality and reliability of data in the analysis of this compound. While the availability of a dedicated CRM for MEHHP may be limited, researchers can leverage isotopically labeled internal standards and follow robust, validated analytical methods like LC-MS/MS. By understanding the key performance characteristics of CRMs and implementing rigorous experimental protocols, the scientific community can continue to generate high-quality data essential for assessing human exposure to plasticizers and protecting public health.

Navigating the Landscape of Proficiency Testing for DEHA Metabolite Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of di(2-ethylhexyl) adipate (DEHA) metabolites, ensuring the accuracy and reliability of analytical data is paramount. Proficiency testing (PT), also known as external quality assessment (EQA), serves as a critical tool for evaluating and benchmarking laboratory performance. However, the landscape of dedicated, publicly available PT schemes for specific DEHA metabolites appears to be limited. This guide provides a comprehensive overview of the key considerations for establishing and participating in such schemes, compares potential providers capable of offering custom programs, and details the experimental protocols essential for accurate analysis.

While off-the-shelf PT schemes specifically targeting DEHA metabolites are not prominently advertised, several accredited proficiency testing providers have the expertise to develop and manage custom interlaboratory comparison studies. These organizations, accredited under standards such as ISO/IEC 17043, offer a framework for laboratories to assess their analytical competence.

Comparison of Potential Proficiency Testing Providers

For laboratories seeking to engage in proficiency testing for DEHA metabolite analysis, the recommended approach is to contact accredited PT scheme providers to inquire about the feasibility of a custom program. The following table outlines key attributes of established providers who offer services in related chemical analysis fields and are likely candidates for developing a DEHA metabolite PT scheme.

Provider/Accreditation BodyKey Strengths & Relevant ExpertiseCustom Scheme DevelopmentGeographic Reach
The NELAC Institute (TNI) TNI accredits PT providers in the United States for environmental testing.[1] A TNI-accredited provider would ensure adherence to rigorous quality standards.Likely, through their accredited providers.Primarily North America
DRRR GmbH An accredited PT provider by DAkkS and A2LA, offering a wide range of proficiency testing programs.[2] They have an extensive catalog and experience in various chemical analyses.High likelihood of offering custom schemes.International
Fapas® (a brand of Fera Science Ltd) A leading global provider of PT schemes in the food and environmental sectors.[3][4] They have a well-established protocol for PT scheme development and execution.[3]Offers bespoke 'closed' PT schemes for specific clients.[3]International
Other Accredited Providers Numerous other providers are accredited for chemical analysis. A comprehensive list can often be found on the websites of accreditation bodies like A2LA, UKAS, and national environmental agencies.[5]Varies by provider.Global

Key DEHA Metabolites for Proficiency Testing

A robust PT scheme for DEHA analysis should include the key specific and non-specific metabolites to provide a comprehensive assessment of a laboratory's analytical capabilities.

Specific Metabolites:

  • mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA)[6][7]

  • mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA)[6][7]

  • mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA)[6][7]

  • mono-2-ethylhexyl adipate (MEHA)[8][9]

Non-Specific Metabolite:

  • Adipic acid[6][7][8][9]

It is important to note that while adipic acid is a major metabolite, it is not unique to DEHA exposure and can have other sources, including being a food additive.[8] Therefore, its inclusion in a PT scheme should be interpreted with this consideration.

Experimental Protocols for DEHA Metabolite Analysis

Accurate quantification of DEHA metabolites in biological matrices, typically urine, requires robust and validated analytical methods. The following provides a general experimental protocol based on common practices for biomonitoring of plasticizer metabolites.

Sample Preparation (Enzymatic Hydrolysis):

  • To a 1 mL urine sample, add a buffer solution (e.g., ammonium acetate) to adjust the pH.

  • Add β-glucuronidase/sulfatase to deconjugate the metabolites.

  • Incubate the mixture at 37°C for a specified period (e.g., 2-4 hours).

  • After incubation, acidify the sample (e.g., with formic acid).

  • Centrifuge to precipitate proteins.

Extraction (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol and then water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

  • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

Analytical Determination (LC-MS/MS):

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard.

Visualizing the Proficiency Testing Workflow and DEHA Metabolism

To better illustrate the processes involved, the following diagrams outline a typical proficiency testing workflow and the metabolic pathway of DEHA.

PT_Workflow cluster_Provider PT Scheme Provider cluster_Lab Participating Laboratory P1 Preparation of Test Materials (Homogeneity & Stability Testing) P2 Dispatch of Test Materials to Participating Laboratories P1->P2 L1 Receipt of PT Samples P2->L1 P5 Statistical Analysis of Results (e.g., z-scores) P6 Issuance of Final Report (Confidential) P5->P6 L4 Review of Performance Report & Implementation of Corrective Actions P6->L4 L2 Analysis of Test Materials (as routine samples) L1->L2 L3 Reporting of Results to PT Provider L2->L3 L3->P5

Caption: A typical workflow for a proficiency testing scheme, from material preparation by the provider to performance evaluation for the participating laboratory.

DEHA_Metabolism cluster_Oxidative Side-Chain Oxidation Products DEHA DEHA (di(2-ethylhexyl) adipate) MEHA MEHA (mono-2-ethylhexyl adipate) DEHA->MEHA Hydrolysis MEHHA 5OH-MEHA (mono-2-ethyl-5-hydroxyhexyl adipate) MEHA->MEHHA Oxidation AA Adipic Acid (Non-specific metabolite) MEHA->AA Hydrolysis MEOHA 5oxo-MEHA (mono-2-ethyl-5-oxohexyl adipate) MEHHA->MEOHA Oxidation MECPA 5cx-MEPA (mono-5-carboxy-2-ethylpentyl adipate) MEOHA->MECPA Oxidation

Caption: Simplified metabolic pathway of DEHA to its primary specific and non-specific metabolites found in urine.

Conclusion

While dedicated, publicly available proficiency testing schemes for DEHA metabolites are not readily found, a clear pathway exists for laboratories to ensure the quality of their analytical data. By engaging with accredited PT providers to develop custom schemes, laboratories can gain valuable insights into their performance, identify potential areas for improvement, and contribute to the overall reliability of human biomonitoring data for DEHA exposure assessment. The use of standardized and robust analytical protocols is fundamental to this process, ensuring that results are comparable and accurate across different laboratories. As the demand for data on exposure to plasticizers and their metabolites grows, the availability of and participation in such PT schemes will become increasingly vital.

References

Comparative Toxicogenomics of DEHA and Its Primary Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicogenomic effects of Di(2-ethylhexyl) adipate (DEHA) and its principal metabolic byproducts. Due to a lack of direct comparative studies, this guide synthesizes available data to offer insights into their respective toxicological profiles at the genomic level.

Executive Summary

Di(2-ethylhexyl) adipate (DEHA) is a plasticizer used in a variety of consumer products. Following exposure, DEHA is metabolized into several compounds, with the primary metabolites being mono(2-ethylhexyl) adipate (MEHA), 2-ethylhexanoic acid (2-EHA), 2-ethylhexanol (2-EH), and adipic acid. While comprehensive comparative toxicogenomic data is limited, existing studies suggest that the metabolites of DEHA, particularly 2-EHA, may be responsible for a significant portion of its toxicological activity, including reproductive and developmental effects. The available evidence points towards the involvement of peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways in the hepatic toxicity of these compounds. This guide summarizes the current state of knowledge, presents available data in a comparative format, and outlines experimental approaches for further investigation.

Comparative Toxicity Profile

A qualitative summary of the toxicological endpoints associated with DEHA and its primary metabolites is presented below. It is important to note that the data are derived from various studies with different experimental designs, making direct quantitative comparison challenging.

CompoundCarcinogenicityGenotoxicityReproductive ToxicityDevelopmental ToxicityOther Key Effects
DEHA Not classifiableNot genotoxic-Induces developmental toxicity in rats[1]Peroxisome proliferation in rodents at high doses
MEHA Data not availableData not availableLinked to infertility in animal studiesData not availableInduces peroxisomal palmitoyl-CoA oxidation in rat and mouse hepatocytes
2-EHA Data not availableNot genotoxic[2]Classified as a reproductive toxin[2][3][4]"Possible risk of harm to the unborn child"[2][5]Hepatotoxicity in subchronic studies[6]
2-EH Not carcinogenic[2]Not genotoxic[2]-Can cause developmental toxicity, likely via metabolism to 2-EHA[2]Skin, eye, and respiratory irritant
Adipic Acid Data not availableData not availableData not availableData not availableGenerally considered of low toxicity

Experimental Protocols

Detailed experimental protocols for a direct comparative toxicogenomic study of DEHA and its metabolites are not available in the published literature. Therefore, a generalized workflow based on best practices in toxicogenomics is provided below. This workflow is suitable for investigating the effects of these compounds on gene expression in a relevant in vitro or in vivo model.

General Experimental Workflow for Toxicogenomic Analysis

G cluster_0 Experimental Phase cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis A Selection of Model System (e.g., HepG2 cells, primary hepatocytes, rat liver) B Dose-Response and Time-Course Studies (MTT assay for cytotoxicity) A->B C Exposure to DEHA and Metabolites (at non-cytotoxic concentrations) B->C D RNA Extraction and Quality Control (e.g., RIN assessment) C->D E Library Preparation for RNA-Seq D->E F High-Throughput Sequencing (RNA-Seq) E->F G Data Preprocessing and Quality Control (Trimming, Alignment) F->G H Differential Gene Expression (DGE) Analysis G->H I Pathway and Functional Enrichment Analysis (GO, KEGG) H->I J Biomarker Identification I->J

Caption: Generalized workflow for a comparative toxicogenomics study.

Key Methodological Considerations
  • Model System: The choice of model system is critical. For studying hepatotoxicity, human-derived cell lines like HepG2 or primary hepatocytes are recommended. In vivo studies using rodent models (e.g., rats) can provide systemic context.

  • Dose Selection: Initial cytotoxicity assays (e.g., MTT or LDH assays) are essential to determine non-cytotoxic concentrations for the toxicogenomic studies. A dose-response approach is recommended to identify concentration-dependent effects on gene expression.

  • RNA Sequencing: RNA-Seq is the current standard for transcriptomic analysis, providing a comprehensive view of the transcriptome. Proper quality control of RNA and sequencing data is crucial for reliable results.

  • Bioinformatic Analysis: Differential gene expression analysis will identify genes that are up- or down-regulated by each compound. Subsequent pathway and gene ontology analysis will help to elucidate the biological processes affected.

Signaling Pathways

While a complete picture of the signaling pathways perturbed by DEHA and its metabolites is not yet available, the existing literature strongly implicates the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) pathway, particularly in the liver.

Proposed PPARα Activation Pathway

DEHA and its metabolites, acting as ligands, are hypothesized to activate PPARα. This nuclear receptor then forms a heterodimer with the Retinoid X Receptor (RXR), which in turn binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in lipid metabolism, peroxisome proliferation, and inflammation.

PPAR_Pathway Compound DEHA / Metabolites (Ligand) PPARa PPARα Compound->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (on DNA) RXR->PPRE Binding TargetGenes Target Gene Transcription (e.g., Acyl-CoA oxidase) PPRE->TargetGenes Initiates Response Cellular Response (Peroxisome Proliferation, Altered Lipid Metabolism) TargetGenes->Response

Caption: Proposed PPARα signaling pathway activated by DEHA and its metabolites.

Future Directions

To bridge the current knowledge gaps, the following research is recommended:

  • Direct Comparative Toxicogenomic Studies: A head-to-head comparison of DEHA and its primary metabolites using a standardized experimental design is crucial to accurately assess their relative potencies and mechanisms of action.

  • Multi-Omics Approaches: Integrating transcriptomics with proteomics and metabolomics will provide a more comprehensive understanding of the cellular response to these compounds.

  • Human-Relevant Models: Further studies using human-derived cells and tissues are needed to improve the relevance of the findings for human health risk assessment.

By addressing these research needs, a clearer picture of the comparative toxicogenomics of DEHA and its metabolites will emerge, enabling more informed decisions in the fields of toxicology and drug development.

References

Assessing the Reliability of MEHHA as a Long-Term Exposure Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of long-term chemical exposure is paramount for toxicological studies and risk assessment. This guide provides a comprehensive comparison of mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA) as a long-term exposure marker for di(2-ethylhexyl) adipate (DEHA), with alternative biomarkers. The objective is to furnish a clear, data-driven comparison to aid in the selection of the most appropriate biomarker for specific research needs.

MEHHA and Other Urinary Metabolites of DEHA

MEHHA is a specific urinary metabolite of the plasticizer DEHA. Following exposure, DEHA is rapidly metabolized in the body and its metabolites are excreted in the urine. While the presence of MEHHA in urine confirms exposure to DEHA, its reliability as a long-term marker is a subject of investigation.

Studies have identified several other specific metabolites of DEHA in human urine, including mono(2-ethyl-5-oxohexyl) adipate (MEOHA), mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA).[1][2] Adipic acid is a major metabolite, but it is not specific to DEHA exposure.[3][4] Research indicates that while specific, MEHHA and MEOHA are often found in low concentrations in the general population, potentially limiting their utility to cases of high exposure.[3][4] Among the specific metabolites, 5cx-MEPA has been reported to be the most prominent in urine samples.[1][2] The short half-life of these urinary metabolites means they are more indicative of recent rather than long-term exposure.

Alternative Long-Term Exposure Markers

To overcome the limitations of urinary metabolites for assessing chronic exposure, other biomarkers are utilized. These include hair analysis, DNA adducts, and protein adducts.

Hair Analysis: Hair can serve as a biological matrix for monitoring long-term exposure to various chemicals. As hair grows, it incorporates chemicals and their metabolites from the bloodstream. This provides a temporal record of exposure, with different segments of a hair strand corresponding to different time points. Studies comparing hair analysis with urinalysis for other chemicals like pesticides have suggested that hair can offer a more comprehensive picture of long-term exposure.[5][6][7][8][9]

DNA and Protein Adducts: DNA and protein adducts are formed when reactive metabolites of chemicals covalently bind to DNA and proteins, respectively. These adducts are generally stable and can accumulate with chronic exposure.[10][11] Their persistence makes them valuable biomarkers for assessing long-term exposure and are often used in the context of carcinogenic and mutagenic compounds.[12][13][14] The detection of these adducts can indicate a biologically effective dose, which is the amount of a chemical that has reached its target site and elicited a biological response.

Comparative Data on Exposure Biomarkers

The following tables summarize the key characteristics and performance metrics of MEHHA and alternative long-term exposure markers.

Table 1: General Comparison of Long-Term Exposure Biomarkers

Biomarker TypeMatrixWindow of DetectionAdvantagesDisadvantages
Urinary Metabolites (e.g., MEHHA) UrineHours to daysNon-invasive sample collection; reflects recent exposure.Short half-life, not ideal for long-term assessment; concentrations can be low for some metabolites.
Hair Analysis HairWeeks to months (depending on hair length)Non-invasive; provides a temporal record of exposure.Susceptible to external contamination; interpretation can be complex due to hair growth rate variability and other factors.[9]
DNA Adducts Blood, TissuesMonths to yearsReflects biologically effective dose; can indicate potential for genotoxicity.Invasive sample collection (blood/tissue); technically challenging and expensive to measure.
Protein Adducts (e.g., Albumin, Hemoglobin) BloodWeeks to months (lifespan of the protein)Reflects cumulative exposure over the lifespan of the protein; less invasive than tissue biopsy.[10][15]Invasive sample collection (blood); may not directly reflect damage to target organs.

Table 2: Reported Urinary Concentrations of DEHA Metabolites in Human Studies

MetaboliteConcentration Range (µg/L)Study PopulationReference
5cx-MEPA0.30–10.2Volunteers after consuming food wrapped in DEHA-containing PVC-cling film[1]
5OH-MEHA0.12–4.31Volunteers after consuming food wrapped in DEHA-containing PVC-cling film[1]
5oxo-MEHA0.12–2.84Volunteers after consuming food wrapped in DEHA-containing PVC-cling film[1]

Experimental Protocols

Quantification of DEHA Metabolites in Human Urine by online-SPE-LC-MS/MS

This protocol is based on methodologies described in the literature for the analysis of DEHA metabolites.[1][2]

1. Sample Preparation:

  • Collect urine samples in polypropylene containers.

  • Store samples at -20°C or lower until analysis.

  • Thaw urine samples at room temperature.

  • Centrifuge an aliquot of the urine sample to remove any particulate matter.

2. Enzymatic Hydrolysis:

  • Take a 1 mL aliquot of the centrifuged urine.

  • Add a buffer solution (e.g., ammonium acetate).

  • Add β-glucuronidase/arylsulfatase from Helix pomatia to deconjugate the glucuronidated and sulfated metabolites.

  • Incubate the mixture at 37°C for a specified time (e.g., 2 hours).

3. Online Solid-Phase Extraction (SPE):

  • Use an online SPE system coupled to the LC-MS/MS.

  • The system typically consists of a loading pump, an extraction column, and a switching valve.

  • Inject the hydrolyzed urine sample onto the SPE column (e.g., a turbulent flow chromatography column).

  • Wash the column with an aqueous solution to remove matrix interferences.

4. Liquid Chromatography (LC) Separation:

  • After the washing step, switch the valve to elute the analytes from the SPE column onto the analytical LC column.

  • Use a reversed-phase column (e.g., C18).

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).

5. Mass Spectrometry (MS/MS) Detection:

  • Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.

  • Monitor the specific precursor-to-product ion transitions for each DEHA metabolite (MEHHA, MEOHA, 5OH-MEHA, 5oxo-MEHA, 5cx-MEPA) and their corresponding isotope-labeled internal standards.

6. Quantification:

  • Quantify the analytes using an isotope dilution method with corresponding labeled internal standards.

  • Construct a calibration curve using standards of known concentrations.

Visualizations

DEHA Metabolic Pathway

The following diagram illustrates the metabolic pathway of DEHA to its major urinary metabolites.

DEHA_Metabolism DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA Mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Hydrolysis Oxidation_Products Side-Chain Oxidation Products MEHA->Oxidation_Products Oxidation Adipic_Acid Adipic Acid (non-specific) MEHA->Adipic_Acid Further Metabolism MEHHA mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA) Oxidation_Products->MEHHA MEOHA This compound (MEOHA) Oxidation_Products->MEOHA cx_MEPA mono(5-carboxy-2-ethylpentyl) adipate (cx-MEPA) Oxidation_Products->cx_MEPA

Caption: Metabolic pathway of DEHA to its urinary metabolites.

Biomarker Selection Workflow

This diagram outlines the logical workflow for selecting an appropriate biomarker for long-term exposure assessment.

Biomarker_Selection cluster_0 Initial Assessment cluster_1 Biomarker Evaluation cluster_2 Selection Criteria Define Research Question Define Research Question Identify Target Chemical Identify Target Chemical Define Research Question->Identify Target Chemical Urinary Metabolites Urinary Metabolites Identify Target Chemical->Urinary Metabolites Hair Analysis Hair Analysis Identify Target Chemical->Hair Analysis Adducts (DNA/Protein) Adducts (DNA/Protein) Identify Target Chemical->Adducts (DNA/Protein) Half-life Half-life Urinary Metabolites->Half-life Specificity Specificity Urinary Metabolites->Specificity Sensitivity Sensitivity Urinary Metabolites->Sensitivity Invasiveness Invasiveness Urinary Metabolites->Invasiveness Hair Analysis->Half-life Hair Analysis->Specificity Hair Analysis->Sensitivity Hair Analysis->Invasiveness Adducts (DNA/Protein)->Half-life Adducts (DNA/Protein)->Specificity Adducts (DNA/Protein)->Sensitivity Adducts (DNA/Protein)->Invasiveness Select Optimal Biomarker Select Optimal Biomarker Half-life->Select Optimal Biomarker Specificity->Select Optimal Biomarker Sensitivity->Select Optimal Biomarker Invasiveness->Select Optimal Biomarker

Caption: Logical workflow for selecting a long-term exposure biomarker.

Conclusion

The reliability of MEHHA as a long-term exposure marker for DEHA is limited by its short biological half-life and potentially low urinary concentrations in the general population. While it serves as a specific biomarker for recent exposure, alternative markers such as hair analysis, and DNA or protein adducts, offer a more robust assessment of chronic exposure. The choice of biomarker will ultimately depend on the specific research question, the desired window of exposure, and the available resources. For assessing long-term exposure to DEHA, exploring the utility of hair analysis or the potential for DEHA-specific protein adducts may provide more reliable and informative data than relying solely on urinary metabolites like MEHHA.

References

Safety Operating Guide

Proper Disposal of Mono(2-ethyl-5-oxohexyl) adipate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Mono(2-ethyl-5-oxohexyl) adipate (CAS 134998-72-4) with detailed disposal procedures is readily available. This guidance is based on the safety data for a closely related and structurally similar compound, Di(2-ethylhexyl) adipate (DEHA) . Researchers must exercise caution and adhere to all applicable local, state, and federal regulations, consulting with their institution's Environmental Health and Safety (EHS) department for specific requirements.

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures outline a step-by-step approach to ensure safe handling and environmental compliance.

Immediate Safety and Handling

Prior to handling, it is crucial to be familiar with the potential hazards. Based on data for the related compound DEHA, this substance may cause skin and eye irritation.[1] Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Hand Protection: Use impervious gloves (e.g., nitrile) and inspect them before use.[2]

  • Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated area.[1][3]

  • Store away from strong oxidizing agents and strong acids, as these are incompatible materials.[1][4]

  • Avoid sources of ignition, as the material is combustible.[5]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Remove Ignition Sources: Immediately eliminate any potential sources of ignition in the vicinity.[5][6]

  • Ventilate the Area: Ensure adequate ventilation to disperse any vapors.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][5] Do not use combustible materials like sawdust.

  • Collect Absorbent Material: Carefully scoop the absorbed material into a suitable, labeled container for chemical waste.[2][5]

  • Clean the Area: Wash the spill area with soap and water, being careful to prevent runoff from entering drains or waterways.[1][5]

  • Dispose of Contaminated Materials: All contaminated clothing, absorbent materials, and cleaning supplies should be sealed in a vapor-tight plastic bag for disposal as hazardous waste.[6]

Disposal Procedures

Waste containing this compound must be managed as chemical waste in accordance with institutional and regulatory guidelines.

  • Waste Collection:

    • Collect waste this compound and contaminated materials in a clearly labeled, sealed, and compatible container.[2][5]

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other information required by your institution.

  • Final Disposal:

    • The primary recommended method of disposal is through a licensed hazardous waste disposal company.[2] Incineration is a common method for similar chemical waste.[1]

    • Dispose of the waste in accordance with all local, state, and federal regulations.[1] Do not pour down the drain or dispose of in regular trash.[2]

Physical and Chemical Properties (Data for DEHA)

The following table summarizes key quantitative data for Di(2-ethylhexyl) adipate (DEHA), which may serve as a useful reference.

PropertyValue
Appearance Colorless to light-colored oily liquid[7][8]
Molecular Formula C22H42O4
Molar Mass 370.57 g/mol [8]
Density 0.922 - 0.93 g/cm³[7][8]
Boiling Point 417 °C (783 °F)[7][8]
Melting Point -67.8 °C (-90.0 °F)[7][8]
Flash Point 196 °C (384.8 °F)[9]
Solubility in Water Insoluble[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_event Waste Generation Event cluster_spill Spill Response cluster_disposal Final Disposal Path A Review SDS (for related compounds) & Institutional Protocols B Don Personal Protective Equipment (PPE) A->B C Chemical Use in Experiment B->C D Spill Occurs? C->D E Routine Waste Collection D->E No F Contain Spill with Inert Absorbent D->F Yes J Place in Labeled, Sealed Waste Container E->J G Collect Contaminated Material F->G H Decontaminate Area G->H I Package Spill Debris as Hazardous Waste H->I I->J K Store in Designated Hazardous Waste Area J->K L Arrange Pickup by Licensed Disposal Vendor K->L

Caption: Workflow for safe handling and disposal of adipate esters.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mono(2-ethyl-5-oxohexyl) adipate
Reactant of Route 2
Mono(2-ethyl-5-oxohexyl) adipate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.